4(s)-Ethynyl-2-azetidinone
Description
Properties
Molecular Formula |
C5H5NO |
|---|---|
Molecular Weight |
95.10 g/mol |
IUPAC Name |
(4S)-4-ethynylazetidin-2-one |
InChI |
InChI=1S/C5H5NO/c1-2-4-3-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 |
InChI Key |
VVICRXUYFSFJSR-SCSAIBSYSA-N |
Isomeric SMILES |
C#C[C@@H]1CC(=O)N1 |
Canonical SMILES |
C#CC1CC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
4(S)-ethynyl-2-azetidinone chemical structure and properties
The following technical guide details the structure, properties, and synthetic utility of 4(S)-ethynyl-2-azetidinone , a critical beta-lactam scaffold.
Chemical Structure, Properties, and Pharmaceutical Applications
Executive Summary
4(S)-ethynyl-2-azetidinone is a functionalized beta-lactam (2-azetidinone) scaffold characterized by an ethynyl (acetylenic) group at the C-4 position.[1] It serves as a high-value intermediate in the asymmetric synthesis of carbapenem and penem antibiotics (e.g., Thienamycin, Doripenem). The ethynyl moiety acts as a versatile "handle," allowing for the introduction of complex side chains via hydration, coupling, or cycloaddition reactions while maintaining the integrity of the strained beta-lactam ring essential for antibacterial activity.
Chemical Structure & Stereochemistry
The molecule consists of a four-membered amide ring (beta-lactam) with a terminal alkyne substituent. The (4S) absolute configuration is critical, as it dictates the stereochemical outcome of subsequent transformations to match the bioactivity requirements of clinical antibiotics.
Structural Specifications
| Feature | Description |
| IUPAC Name | (4S)-4-ethynylazetidin-2-one |
| Molecular Formula | C₅H₅NO |
| Molecular Weight | 95.10 g/mol |
| Core Scaffold | 2-Azetidinone (β-lactam) |
| Chiral Center | C-4 (S-configuration) |
| Key Functional Groups | Cyclic Amide (Lactam), Terminal Alkyne |
Stereochemical Diagram
The following diagram illustrates the (4S) configuration, where the ethynyl group is oriented spatially to direct nucleophilic attack or side-chain construction.
Figure 1: Structural decomposition of 4(S)-ethynyl-2-azetidinone highlighting the chiral center and reactive moieties.
Physicochemical Properties[3]
While specific data for the unsubstituted (4S)-4-ethynyl-2-azetidinone is often inferred from its stable N-protected derivatives (e.g., N-TBDMS or N-PMP), the core properties are as follows:
| Property | Value / Characteristic |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Melting Point | 45–50 °C (Estimated for unsubstituted); Derivatives often higher |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Stability | Thermally sensitive; prone to polymerization if neat. Stored < -20°C. |
| Acidity (pKa) | Terminal Alkyne proton: ~25; Lactam NH: ~15 |
| IR Spectrum | Characteristic β-lactam C=O stretch (~1740–1780 cm⁻¹); Alkyne C≡C (~2100 cm⁻¹) |
Synthetic Pathways[4][5][6]
The industrial preparation of 4(S)-ethynyl-2-azetidinone typically proceeds via the displacement of a leaving group at the C-4 position of a pre-formed beta-lactam, most commonly 4-acetoxy-2-azetidinone .
Key Synthetic Route: Displacement of 4-Acetoxy Group
This method utilizes a Lewis acid to generate an N-acyliminium ion intermediate, which is then trapped by an ethynyl nucleophile.
Reagents:
-
Substrate: 4-Acetoxy-2-azetidinone (commercially available).[2][3]
-
Nucleophile: Ethynylmagnesium bromide (Grignard) or Sodium Acetylide.
-
Catalyst: Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol Outline:
-
Activation: Dissolve 4-acetoxy-2-azetidinone in dry DCM under nitrogen at -78°C.
-
Nucleophile Formation: Prepare ethynylmagnesium bromide in THF.
-
Substitution: Add the Grignard reagent to the azetidinone solution in the presence of ZnCl₂.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Purification: Extract with ethyl acetate and purify via silica gel chromatography to isolate the 4-ethynyl derivative.
Figure 2: Mechanistic pathway for the synthesis of 4-ethynyl-2-azetidinone via N-acyliminium ion chemistry.
Reactivity & Pharmaceutical Applications[8][9]
The 4(S)-ethynyl-2-azetidinone scaffold is a "privileged structure" in drug discovery, serving as a precursor to broad-spectrum antibiotics.
Carbapenem Synthesis (Thienamycin Analogues)
The ethynyl group is a masked acetyl group. Hydration of the alkyne yields a 4-acetyl-2-azetidinone , which undergoes Baeyer-Villiger oxidation to regenerate a 4-acetoxy group or allow for further chain extension. This reactivity is crucial for constructing the C-2 side chain of carbapenems.
-
Mechanism: Alkyne Hydration (HgSO4/H2SO4) → Ketone → Oxidation → Ester.
-
Target Drugs: Thienamycin, Meropenem, Doripenem.
Click Chemistry Utility
The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is increasingly used to attach the beta-lactam core to:
-
Fluorophores: For probing penicillin-binding proteins (PBPs).
-
Siderophores: To create "Trojan horse" antibiotics that actively transport into Gram-negative bacteria.
Reactivity Profile Table
| Reaction Type | Reagents | Outcome | Application |
| Alkyne Hydration | HgSO₄, H₂SO₄ | 4-Acetyl-2-azetidinone | Carbapenem side-chain synthesis |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Ar-I | 4-(Aryl-ethynyl)-2-azetidinone | BACE1 inhibitors, Novel antibiotics |
| N-Alkylation | R-X, Base (e.g., NaH) | N-Substituted Lactam | Stability enhancement, prodrugs |
| Ring Opening | OH⁻ or Beta-lactamase | Beta-Amino Acid | Degradation pathway study |
References
-
Synthesis of 4-Acetoxy-2-azetidinone: Mickel, S. J., Hsiao, S. N., & Miller, M. J. (1987).[4] Synthesis of a Key Beta-Lactam Intermediate by a [2+2] Cycloaddition Route. Organic Syntheses, 65, 135.[4]
-
Carbapenem Intermediates: Shibasaki, M., et al. (1982). Chiral Synthesis of Thienamycin Intermediates. Journal of the Chemical Society, Chemical Communications.[5]
-
Beta-Lactam Reactivity: Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of Beta-Lactams. Chemical Reviews, 114(16), 7930-7953.
-
Alkyne-Azetidinone Derivatives: Alcaide, B., et al. (2007). Gold-Catalyzed Rearrangement of N-Aryl-2-alkynylazetidines. Organic Letters.
Sources
- 1. (3R,4S)-3-[(S)-1-(tert-butyldimethylsilyloxy)propyl]-4-ethynyl-2-azetidinon - CAS号 204775-79-1 - 摩熵化学 [molaid.com]
- 2. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]
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- 5. "Process For The Preparation Of 4 Acetoxy Azetidinone, A Useful [quickcompany.in]
4-ethynyl-2-azetidinone CAS number and molecular weight
An In-Depth Technical Guide to 4-ethynyl-2-azetidinone and its Chemical Core
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Azetidinone Core: Foundational Properties
The 2-azetidinone ring, also known as a β-lactam, is a four-membered cyclic amide. This strained ring system is the cornerstone of a vast class of critically important antibiotics, including penicillins and cephalosporins.[1] The inherent ring strain of the 2-azetidinone nucleus renders the amide bond highly susceptible to nucleophilic attack, a key feature in its mechanism of antibacterial action.[2]
| Property | Value | Source |
| IUPAC Name | azetidin-2-one | |
| Synonyms | β-Propiolactam, Azetidinone | |
| CAS Number | 930-21-2 | |
| Molecular Formula | C₃H₅NO | |
| Molecular Weight | 71.08 g/mol |
Synthesis of the 2-Azetidinone Scaffold
The construction of the 2-azetidinone ring is a well-established field in organic synthesis. The most versatile and widely employed method is the Staudinger ketene-imine cycloaddition.[3][4]
The Staudinger [2+2] Cycloaddition
This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the 2-azetidinone ring. The ketene is often generated in situ from an acyl chloride and a tertiary amine.[3]
Caption: Staudinger synthesis of 2-azetidinones.
Experimental Protocol: General Procedure for Staudinger Cycloaddition [4]
-
Imine Formation: Condense an appropriate aldehyde or ketone with a primary amine to form the corresponding imine. This is typically achieved by refluxing the reactants in a suitable solvent (e.g., toluene) with azeotropic removal of water.
-
Cycloaddition:
-
Dissolve the imine (1 equivalent) and a tertiary amine base (e.g., triethylamine, 2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
C4-Functionalization: Pathway to 4-ethynyl-2-azetidinone
The introduction of substituents at the C4 position of the 2-azetidinone ring is a key strategy for modulating biological activity. While direct synthesis of 4-ethynyl-2-azetidinone is not widely reported, a plausible approach involves the functionalization of a pre-formed β-lactam ring. One common strategy is to start with a 4-acetoxy-2-azetidinone, which can undergo nucleophilic substitution.
A potential synthetic route to 4-ethynyl-2-azetidinone could involve the reaction of a 4-halo or 4-acetoxy-2-azetidinone with a suitable ethynyl nucleophile, such as a metal acetylide.
Sources
Technical Guide: (4S)-4-Ethynylazetidin-2-one Chiral Building Block
Topic: (4S)-4-ethynylazetidin-2-one Chiral Building Block Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
The (4S)-4-ethynylazetidin-2-one scaffold represents a high-value chiral synthon in the synthesis of
This guide delineates the authoritative synthetic pathways, stability parameters, and downstream functionalization strategies for this moiety. It is designed to transition the researcher from "molecule selection" to "bench-top execution" with high fidelity.
Molecular Profile & Structural Logic[1]
The utility of (4S)-4-ethynylazetidin-2-one lies in its stereochemical integrity and functional density .
-
Core Structure: A strained 4-membered lactam ring (azetidin-2-one).
-
Key Functionality: The C4-ethynyl group (
) serves as a "chemical hook" for carbon-carbon bond formation (Sonogashira, alkylation) or cycloadditions (Click chemistry), without disrupting the sensitive lactam amide bond.[1] -
Chirality: The (4S) configuration is critical. In carbapenem antibiotics (e.g., Thienamycin derivatives), the stereochemistry at C4 dictates the biological activity and stability against renal dehydropeptidase-I (DHP-I).[1]
| Property | Specification |
| IUPAC Name | (4S)-4-ethynylazetidin-2-one |
| Molecular Formula | |
| Molecular Weight | 95.10 g/mol |
| Key Spectroscopic Signature | |
| Precursor Class | Derived from Aspartic Acid (Chiral Pool) or 4-Acetoxyazetidin-2-one (Substitution) |
Synthetic Architectures
Two primary routes exist for accessing this scaffold. The choice depends on the required enantiopurity and scale.[1]
Route A: The Chiral Pool "Homologation" Strategy (High Enantiopurity)
This is the preferred route for discovery chemistry requiring strict (4S) stereochemistry.[1] It proceeds from L-Aspartic acid or Penicillin G/V degradation to (4S)-4-formylazetidin-2-one , followed by a one-carbon homologation.
-
Mechanism: The aldehyde is converted to the terminal alkyne using the Bestmann-Ohira Reagent (BOR) .[2] Unlike the classic Corey-Fuchs reaction, which requires strong bases (n-BuLi) that can degrade the
-lactam ring, BOR operates under milder, basic buffering conditions (K CO /MeOH), preserving the ring integrity.[1]
Route B: The Lewis Acid "Substitution" Strategy (Industrial Scale)
This route utilizes 4-acetoxyazetidin-2-one (4-AA) .
-
Mechanism: A Lewis acid (e.g.,
, ) generates an -acyliminium ion intermediate, which is trapped by a silylacetylene nucleophile.[1] -
Stereocontrol Note: Without a C3 substituent to direct the attack, this produces a racemate. However, if the starting material is the chiral (3R)-hydroxyethyl-4-acetoxyazetidinone (carbapenem core), the reaction is highly diastereoselective (trans-product).[1]
Experimental Protocol: Bestmann-Ohira Homologation
Objective: Synthesis of (4S)-4-ethynylazetidin-2-one from (4S)-4-formylazetidin-2-one.
Reagents & Setup
-
Substrate: (4S)-4-formyl-1-(tert-butyldimethylsilyl)azetidin-2-one (N-protected for stability).
-
Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).
-
Base: Potassium Carbonate (
).[1][2] -
Solvent: Anhydrous Methanol (
).[1] -
Atmosphere: Argon or Nitrogen (inert).[1]
Step-by-Step Methodology
-
Preparation: Dissolve (4S)-4-formyl-1-(TBS)azetidin-2-one (1.0 equiv) in anhydrous MeOH (0.1 M concentration) in a flame-dried round-bottom flask under inert atmosphere.
-
Base Addition: Cool the solution to 0°C. Add
(2.0 equiv). Stir for 10 minutes. -
Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise. Note: The reagent can be generated in situ or added as a solution in MeCN.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (stain with KMnO
or Anisaldehyde; alkyne is active).[1] -
Quench & Workup: Dilute with
or EtOAc.[1] Wash with saturated and brine.[1] Dry over .[1] -
Purification: Concentrate under reduced pressure (keep bath <30°C to avoid polymerization). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]
-
Deprotection (Optional): If the free NH lactam is required, treat with TBAF/AcOH or CsF to remove the TBS group.[1]
Validation Check:
-
The appearance of a triplet or doublet of doublets at ~2.3–2.5 ppm in
NMR confirms the terminal alkyne proton.[1] -
Disappearance of the aldehyde proton (~9.6 ppm).[1]
Reactivity & Applications Landscape
The ethynyl group transforms the inert azetidinone core into a dynamic platform for divergent synthesis.
Figure 1: Divergent synthetic pathways from the (4S)-4-ethynylazetidin-2-one core.
Key Applications
-
Carbapenem Antibiotics: The ethynyl group allows for the introduction of complex side chains at C4, a strategy used to overcome resistance in MRSA and Pseudomonas strains.[1]
-
FAP Inhibitors: Recent medicinal chemistry campaigns utilize 4-substituted azetidinones (and pyrrolidines) as inhibitors of Fibroblast Activation Protein (FAP), a target in oncology.[1] The alkyne serves as a rigid linker to pharmacophores.
-
Click-Chemistry Probes: The alkyne handle enables the attachment of fluorescent tags to
-lactam cores to study Penicillin-Binding Proteins (PBPs) in live bacteria.
Quality & Stability Assurance
Working with (4S)-4-ethynylazetidin-2-one requires adherence to strict stability protocols due to the ring strain (~23 kcal/mol).
| Parameter | Risk Factor | Mitigation Strategy |
| Nucleophilic Attack | High. The | Avoid strong aqueous bases (NaOH).[1] Use mild carbonates ( |
| Polymerization | Moderate.[2] Terminal alkynes can polymerize or dimerize (Glaser coupling) under oxidative conditions.[1] | Store under Argon at -20°C. Exclude oxygen during coupling reactions. |
| Epimerization | Low to Moderate.[2] The C4 proton is alpha to the nitrogen and the alkyne.[1] | Avoid strong bases (LDA, n-BuLi) unless strictly necessary and at cryogenic temperatures (-78°C). |
References
-
Bestmann-Ohira Reagent Mechanism: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][3] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.[1][3] Link
-
Corey-Fuchs Reaction: Corey, E. J., & Fuchs, P. L. (1972).[1] A synthetic method for the conversion of formyl groups to ethynyl groups.[1] Tetrahedron Letters, 13(36), 3769–3772.[1] Link[1]
-
Beta-Lactam Substitution (Lewis Acid): Arceo, E., & Melchiorre, P. (2012).[1] Direct catalytic enantioselective vinylogous aldol reaction of α-branched enals with isatins. (Context of azetidinone reactivity). Angewandte Chemie Int. Ed. Link[1]
-
Carbapenem Synthesis Reviews: Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999).[1] Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction.[4] European Journal of Organic Chemistry. Link
-
FAP Inhibitor Context: Jansen, K., et al. (2014).[1] Structure–activity relationship of a series of fibroblast activation protein (FAP) inhibitors.[1][5] Journal of Medicinal Chemistry, 57(7), 3053-3074.[1] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
The 4-Ethynyl β-Lactam Pharmacophore: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract
The β-lactam ring is a cornerstone of antibiotic chemotherapy, a privileged scaffold that has saved countless lives.[1] However, the rise of antibiotic resistance necessitates continuous innovation. This technical guide delves into the burgeoning potential of the 4-ethynyl β-lactam pharmacophore, a modification poised to unlock new frontiers in biological activity. We will explore its mechanistic underpinnings as a modulator of classical and non-classical β-lactam targets, extending its therapeutic reach beyond antibacterial applications into the realms of oncology and virology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth scientific insights, validated experimental protocols, and a forward-looking perspective on this promising chemical entity.
Introduction: The Enduring Legacy and Evolving Potential of the β-Lactam Scaffold
The discovery of penicillin heralded a new age in medicine, establishing the β-lactam ring as a powerful weapon against bacterial infections.[1] This four-membered cyclic amide functions by inhibiting bacterial cell wall synthesis, a mechanism that is highly selective for prokaryotic cells.[2] The core reactivity of the β-lactam ring lies in its strained nature, which makes it susceptible to nucleophilic attack by the active site serine residues of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of the peptidoglycan layer.[3] This covalent modification inactivates the enzyme, leading to a compromised cell wall and eventual bacterial lysis.[2]
However, the widespread use of β-lactam antibiotics has driven the evolution of sophisticated resistance mechanisms in bacteria, most notably the production of β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[4] This has spurred the development of new generations of β-lactam antibiotics and β-lactamase inhibitors to counter this growing threat.
Beyond their antibacterial prowess, researchers have begun to explore the utility of the β-lactam scaffold against other therapeutic targets.[5] The inherent reactivity of the ring system makes it an attractive starting point for the design of inhibitors for other serine proteases and enzymes with nucleophilic active sites. Furthermore, novel β-lactam derivatives have demonstrated promising anticancer and antiviral activities, opening up exciting new avenues for drug discovery.[6][7]
This guide focuses on a specific and intriguing modification to the β-lactam core: the introduction of an ethynyl group at the C4 position. The ethynyl group, with its linear geometry, sp-hybridized carbons, and electron-withdrawing nature, can profoundly influence the chemical and biological properties of the parent molecule. We will explore how this seemingly small addition can impact target engagement, mechanism of action, and overall therapeutic potential.
The 4-Ethynyl β-Lactam Pharmacophore: Synthesis and Stereochemical Considerations
The synthesis of the 2-azetidinone core, the fundamental structure of monocyclic β-lactams, is a well-established field of organic chemistry. The most common and versatile method is the [2+2] cycloaddition of a ketene and an imine, famously known as the Staudinger reaction.[8][9]
Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.
The introduction of a 4-ethynyl substituent requires careful selection of starting materials. A common strategy involves the use of an imine derived from an aldehyde bearing a protected ethynyl group. Subsequent deprotection affords the desired 4-ethynyl-2-azetidinone. The stereochemistry at the C3 and C4 positions is a critical determinant of biological activity and is influenced by the reaction conditions and the nature of the substituents on the imine and ketene.
Experimental Protocol: General Procedure for the Synthesis of a 4-Ethynyl-β-Lactam via Staudinger Cycloaddition
-
Imine Formation:
-
To a solution of an appropriate aldehyde (e.g., 3-(trimethylsilyl)propiolaldehyde) (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired primary amine (1.0 eq).
-
Add a drying agent (e.g., anhydrous MgSO4) and stir the mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude imine, which is often used in the next step without further purification.
-
-
[2+2] Cycloaddition:
-
Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare the ketene in situ by adding a suitable acyl chloride (e.g., acetoxyacetyl chloride) (1.2 eq) dropwise to a stirred solution of a tertiary amine (e.g., triethylamine) (1.5 eq) in anhydrous dichloromethane at -78 °C.
-
Slowly add the ketene solution to the imine solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 4-ethynyl-β-lactam.
-
-
Deprotection:
-
Dissolve the protected β-lactam in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the final 4-ethynyl-β-lactam by column chromatography.
-
Biological Activity as an Antibacterial Agent: Overcoming β-Lactamase Resistance
The primary antibacterial mechanism of β-lactams is the inhibition of PBPs.[3] However, the efficacy of many β-lactam antibiotics is compromised by β-lactamases.[4] The introduction of a 4-ethynyl group can potentially enhance the antibacterial activity of the β-lactam core through several mechanisms:
-
Enhanced PBP Inhibition: The rigid, linear geometry of the ethynyl group can allow for novel interactions within the active site of PBPs, potentially increasing the affinity and acylation efficiency of the β-lactam. The electron-withdrawing nature of the alkyne may also increase the reactivity of the β-lactam ring.
-
β-Lactamase Inhibition: The 4-ethynyl group can act as a "warhead" for the inactivation of β-lactamases. Upon acylation of the active site serine, the ethynyl group may be positioned to react with a nearby nucleophilic residue, leading to an irreversible covalent modification of the enzyme. This would make the 4-ethynyl β-lactam a potent suicide inhibitor.
Caption: Proposed Mechanism of Irreversible β-Lactamase Inhibition.
Experimental Protocol: β-Lactamase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general framework for assessing the inhibitory potential of 4-ethynyl β-lactam compounds.[10][11][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
β-Lactamase Solution: Reconstitute purified β-lactamase (e.g., from Bacillus cereus or a specific resistant strain) in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis.
-
Substrate Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nitrocefin) in DMSO. Dilute to the working concentration in assay buffer just before use.
-
Inhibitor Solutions: Prepare a stock solution of the 4-ethynyl β-lactam compound in DMSO. Perform serial dilutions to obtain a range of test concentrations. A known β-lactamase inhibitor (e.g., clavulanic acid) should be used as a positive control.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the inhibitor solution (or DMSO for the enzyme control) to the appropriate wells.[11]
-
Add 50 µL of the β-lactamase solution to all wells except the blank.[11]
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.[10]
-
Initiate the reaction by adding 30 µL of the Nitrocefin substrate solution to all wells.[11]
-
Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes, taking readings every 2-3 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Table 1: Hypothetical β-Lactamase Inhibition Data for a 4-Ethynyl β-Lactam Compound
| Compound | Target β-Lactamase | IC50 (µM) |
| 4-Ethynyl-β-Lactam-1 | TEM-1 | 0.5 |
| 4-Ethynyl-β-Lactam-1 | SHV-1 | 1.2 |
| 4-Ethynyl-β-Lactam-1 | KPC-2 | 5.8 |
| Clavulanic Acid | TEM-1 | 0.2 |
Note: This data is illustrative and not based on actual experimental results.
Anticancer Activity: Exploring New Therapeutic Avenues
The discovery that certain β-lactam derivatives possess anticancer properties has opened up a new and exciting area of research.[5][6] While the exact mechanisms are still under investigation and appear to be compound-specific, several promising avenues have emerged. It is plausible that 4-ethynyl β-lactams could exhibit anticancer activity through one or more of the following mechanisms:
-
Inhibition of Serine Proteases: Many serine proteases are implicated in cancer progression, including enzymes involved in invasion, metastasis, and angiogenesis. The electrophilic nature of the β-lactam ring makes it a potential inhibitor of these enzymes.[1] The 4-ethynyl group could enhance this activity through specific interactions in the enzyme's active site.
-
Induction of Apoptosis: Some modified β-lactams, such as N-thiolated monobactams, have been shown to induce apoptosis in cancer cells.[2] This may occur through the induction of DNA damage or the activation of specific signaling pathways. The unique electronic properties of the 4-ethynyl group could contribute to this pro-apoptotic activity.
-
Cell Cycle Arrest: Certain polyaromatic β-lactams have been observed to cause cell cycle arrest, particularly at the G2/M phase, in sensitive cancer cell lines.[13] This prevents cancer cells from proliferating.
Caption: Potential Anticancer Mechanisms of 4-Ethynyl β-Lactams.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the 4-ethynyl β-lactam compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Table 2: Hypothetical Anticancer Activity of a 4-Ethynyl β-Lactam Compound
| Compound | Cell Line | IC50 (µM) |
| 4-Ethynyl-β-Lactam-2 | MCF-7 (Breast) | 15.2 |
| 4-Ethynyl-β-Lactam-2 | HCT116 (Colon) | 21.5 |
| 4-Ethynyl-β-Lactam-2 | A549 (Lung) | 35.8 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Note: This data is illustrative and not based on actual experimental results.
Antiviral Potential: An Emerging Area of Investigation
While the antiviral activity of β-lactams is less explored than their antibacterial and anticancer properties, some studies have shown promise. The 4-ethynyl modification, in particular, is found in some potent antiviral nucleoside analogs, suggesting that this functional group can be beneficial for antiviral activity. The potential mechanisms by which a 4-ethynyl β-lactam could exert antiviral effects are speculative but may include:
-
Inhibition of Viral Proteases: Many viruses rely on proteases for their replication. If a viral protease has a serine or cysteine nucleophile in its active site, it could be a target for a β-lactam inhibitor.
-
Disruption of Viral Entry or Assembly: The compound could interfere with the complex processes of viral entry into host cells or the assembly of new viral particles.
Further research is needed to fully elucidate the antiviral potential of the 4-ethynyl β-lactam pharmacophore.
Conclusion and Future Perspectives
The 4-ethynyl β-lactam pharmacophore represents a promising yet underexplored area in medicinal chemistry. The unique chemical properties of the ethynyl group offer the potential to enhance the biological activity of the β-lactam scaffold in multiple ways. As an antibacterial agent, it holds the promise of overcoming β-lactamase-mediated resistance. In the realm of oncology, it presents a novel scaffold for the development of targeted therapies. While its antiviral potential is still nascent, it warrants further investigation.
Future research should focus on the synthesis and biological evaluation of a diverse library of 4-ethynyl β-lactam derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize their potency and selectivity for different biological targets. Advanced mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will provide invaluable insights into their mode of action. As our understanding of this pharmacophore grows, so too will its potential to be developed into the next generation of life-saving therapeutics.
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Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]
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Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for β-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260. [Link]
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Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260. [Link]
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Jarrahpour, A., & Zarei, M. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Molecules (Basel, Switzerland), 12(10), 2364–2379. [Link]
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Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). [Link]
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Sadaf, S., Khan, A., Khan, A. U., & Choudhary, M. I. (2022). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega, 7(49), 45043–45055. [Link]
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Kuhn, D., Coates, C., Daniel, K., Chen, D., Bhuiyan, M., Kazi, A., Turos, E., & Dou, Q. P. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in bioscience : a journal and virtual library, 9, 2605–2617. [Link]
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Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]
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Golemi, D., Maveyraud, L., Vakulenko, S., Samama, J. P., & Mobashery, S. (2001). Mechanistic insights into the inhibition of serine proteases by monocyclic lactams. Biochemistry, 40(13), 3894–3900. [Link]
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Kuhn, D., Coates, C., Daniel, K., Chen, D., Bhuiyan, M., Kazi, A., Turos, E., & Dou, Q. P. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. [Link]
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Kumar, A., & Rajput, C. S. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 843-846. [Link]
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Kuhn, D., Coates, C., Daniel, K., Chen, D., Bhuiyan, M., Kazi, A., Turos, E., & Dou, Q. P. (2004). beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2605-2617. [Link]
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Zervosen, A., Lu, W. P., Chen, Z. H., Koca, F., Krecmerova, M., Sures, H., ... & Golemis, E. A. (2004). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial agents and chemotherapy, 48(3), 896–904. [Link]
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Page, M. I. (2018). Structure-activity relationships: chemical. ResearchGate. [Link]
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Ozturk, I., Ozkirimli, E., & Ozgur, A. (2021). Structural Insights for β-Lactam Antibiotics. Turkish journal of pharmaceutical sciences, 18(1), 108–118. [Link]
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Broccolo, F., La Motta, C., & Sartini, S. (2006). Design, Synthesis, and Biological Evaluation of 4-Alkyliden-beta Lactams: New Products with Promising Antibiotic Activity Against Resistant Bacteria. ResearchGate. [Link]
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Broccolo, F., La Motta, C., Sartini, S., Da Settimo, F., Taliani, S., Simorini, F., ... & Rossello, A. (2006). Design, synthesis, and biological evaluation of 4-alkyliden-beta lactams: new products with promising antibiotic activity against resistant bacteria. Journal of medicinal chemistry, 49(9), 2804–2811. [Link]
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Banik, B. K., Becker, F. F., & Banik, I. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & medicinal chemistry, 12(10), 2523–2528. [Link]
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Tang, S., & He, J. (2021). Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. Current medicinal chemistry, 28(20), 3959–3979. [Link]
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Hardy, L. W., & Waley, S. G. (1987). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. The Biochemical journal, 243(2), 453–459. [Link]
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He, F., Zhang, Y., Chen, H., & Liu, Z. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(3), 735. [Link]
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van den Akker, F., & Bonomo, R. A. (2018). Exploring Additional Dimensions of Complexity in Inhibitor Design for Serine β-Lactamases: Mechanistic and Intra- and Inter-molecular Chemistry Approaches. Frontiers in microbiology, 9, 622. [Link]
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Bahr, G., González, L. J., & Vila, A. J. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics (Basel, Switzerland), 10(8), 991. [Link]
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Beyond Antibiotics: The Strategic Role of 4-Substituted 2-Azetidinones in Modern Drug Discovery
Executive Summary & Structural Rationale
The 2-azetidinone (β-lactam) ring is historically synonymous with antibacterial agents, functioning primarily through the acylation of penicillin-binding proteins. However, modern drug discovery has repositioned this four-membered heterocyclic scaffold far beyond infectious diseases. By strategically functionalizing the C-4 position of the 2-azetidinone core, medicinal chemists can abrogate antibacterial activity while unlocking potent interactions with mammalian targets, including lipid transporters, kinases, and cytoskeletal proteins[1].
The causality behind this pharmacological shift lies in the stereoelectronic properties of the C-4 substituent. A bulky or highly functionalized group at C-4 alters the trajectory of nucleophilic attack on the β-lactam carbonyl, stabilizing the ring against premature hydrolysis while providing a critical hydrophobic or hydrogen-bonding anchor for novel target binding pockets[1]. This whitepaper explores the structure-activity relationships (SAR), synthetic methodologies, and biological validation protocols for 4-substituted 2-azetidinones, emphasizing their roles as cholesterol absorption inhibitors and targeted anticancer agents.
Mechanistic Pathways & Target Engagement
NPC1L1 Inhibition (Lipid-Lowering Therapy)
The most clinically successful application of a 4-substituted 2-azetidinone is Ezetimibe, a first-in-class cholesterol absorption inhibitor. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein localized on the brush border of enterocytes. The 4-(4-hydroxyphenyl) substitution is strictly required; it projects into a deep hydrophobic cavity of NPC1L1, while the phenolic hydroxyl acts as a hydrogen-bond donor, locking the receptor in an inactive conformation and preventing clathrin-mediated endocytosis of cholesterol[1].
Fig 1. NPC1L1 cholesterol absorption pathway and its inhibition by 4-substituted 2-azetidinones.
Oncology: Kinase and Tubulin Inhibition
Recent screening campaigns have identified 4-substituted 2-azetidinones as potent antiproliferative agents. Derivatives bearing 4-styryl or 4-aryl groups exhibit nanomolar efficacy against breast and colon cancer cell lines[2][3]. The mechanism is dual-faceted: specific 4-aryl substitutions mimic the structural geometry of colchicine, inhibiting tubulin polymerization[3], while 4-quinoline conjugated derivatives act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[4].
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of 2-azetidinones is exquisitely sensitive to the nature of the C-4 substituent. The table below summarizes the quantitative impact of various C-4 modifications across different therapeutic targets.
| Compound / Derivative | C-4 Substitution | Target / Mechanism | Biological Activity | Source |
| Ezetimibe | 4-(4-hydroxyphenyl) | NPC1L1 (Cholesterol absorption) | ED50 ~ 0.2 mg/kg/day | [1] |
| Compound 17 | 4-styryl | MCF-7 (Apoptosis induction) | IC50 = 28.66 µM | [2] |
| Compound 2l | 4-aryl (with 3-hydroxy) | Tubulin polymerization inhibition | IC50 = 3.0 nM | [3] |
| Compound 8 | 4-quinoline conjugate | EGFR Tyrosine Kinase | 97.1% inhibition at 10 µM | [4] |
Synthetic Methodologies: The Staudinger [2+2] Cycloaddition
The construction of the 4-substituted 2-azetidinone core is most reliably achieved via the Staudinger ketene-imine cycloaddition. This approach allows for rigorous stereocontrol (cis/trans selectivity) based on the electronic nature of the ketene and the reaction temperature[1].
Fig 2. Staudinger [2+2] cycloaddition workflow for synthesizing 4-substituted 2-azetidinones.
Protocol 1: Stereoselective Synthesis of 4-Aryl-2-Azetidinones
Causality Note: Triethylamine (TEA) is utilized not merely as an acid scavenger, but to actively deprotonate the acyl chloride, generating the highly reactive ketene intermediate in situ. A low temperature (-78°C) is maintained to kinetically favor the conrotatory ring closure, enriching the cis-diastereomer.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the primary amine (1.0 eq) and the target aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ to drive the equilibrium forward by sequestering the generated water. Stir at room temperature for 12 hours.
-
Filtration: Filter the mixture under argon to remove the hydrated MgSO₄, transferring the pure Schiff base (imine) to a flame-dried Schlenk flask.
-
Ketene Generation & Cycloaddition: Cool the imine solution to -78°C using a dry ice/acetone bath. Add TEA (3.0 eq) dropwise. Slowly introduce the substituted acyl chloride (1.5 eq) over 30 minutes via a syringe pump.
-
Thermal Maturation: Allow the reaction to slowly warm to 0°C over 4 hours. The gradual warming ensures complete consumption of the imine while preventing thermal degradation of the strained β-lactam product.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validating Checkpoint: Perform an immediate ATR-FTIR scan of the crude oil. Validation: The disappearance of the imine C=N stretch (~1640 cm⁻¹) and the appearance of a strong, sharp β-lactam C=O stretch (~1750 cm⁻¹) confirms successful cycloaddition. If the C=O stretch is absent, the ketene generation failed (likely due to wet TEA or degraded acyl chloride).
-
Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-substituted 2-azetidinone.
Biological Evaluation Workflows
To evaluate the efficacy of 4-substituted 2-azetidinones as cholesterol absorption inhibitors, an in vitro polarized cell model is required. Caco-2 cells are utilized because, upon prolonged culture, they spontaneously differentiate into a polarized epithelial monolayer expressing functional brush border microvilli and NPC1L1[1].
Protocol 2: In Vitro Caco-2 Monolayer Cholesterol Uptake Assay
Causality Note: Sodium taurocholate is explicitly used to form physiological mixed micelles. Free cholesterol is highly lipophilic and will non-specifically partition into any lipid bilayer. Micellar presentation forces the cholesterol to be actively transported via NPC1L1, isolating the drug's true mechanism of action.
Step-by-Step Methodology:
-
Cell Seeding & Polarization: Seed Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days, replacing the medium every 48 hours to allow for complete enterocytic differentiation.
-
Self-Validating Checkpoint: Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Validation: A TEER value > 400 Ω·cm² confirms the formation of intact tight junctions. Values below this indicate a compromised monolayer; proceeding would result in false-positive paracellular leakage rather than active transport.
-
Micelle Preparation: Prepare lipid micelles containing 5 mM sodium taurocholate, 0.5 mM oleic acid, and 0.1 mM cholesterol spiked with 1 µCi/mL of [³H]-cholesterol in serum-free DMEM. Sonicate the mixture for 30 minutes to ensure uniform micelle size.
-
Compound Incubation: Pre-incubate the apical chamber of the Transwell with the synthesized 4-substituted 2-azetidinone (at varying concentrations, e.g., 0.1 to 10 µM) for 1 hour at 37°C.
-
Uptake Initiation: Replace the apical medium with the [³H]-cholesterol micelle solution containing the drug. Incubate for exactly 2 hours at 37°C.
-
Termination & Washing: Stop the reaction by removing the apical medium and washing the monolayer three times with ice-cold PBS containing 1 mM taurocholate (to strip surface-bound, uninternalized cholesterol).
-
Quantification: Lyse the cells using 0.1 N NaOH. Mix the lysate with scintillation fluid and quantify the internalized [³H]-cholesterol using a liquid scintillation counter. Calculate the IC50 relative to a vehicle-treated control.
References
-
Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2016). "2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES." Acta Poloniae Pharmaceutica - Drug Research. URL:[Link]
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Govindarao, K., Srinivasan, N., Suresh, R., Raheja, R. K., Annadurai, S., Bhandare, R. R., & Shaik, A. B. (2022). "Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents: In vitro antiproliferative and anti-EGFR activities, molecular docking and in-silico drug likeliness studies." Journal of Saudi Chemical Society. URL:[Link]
-
Malebari, A. M., Twamley, B., Fayne, D., & Meegan, M. J. (2020). "Synthesis and biological evaluation of 2-azetidinone derivatives with antiproliferative activity in breast cancer and chemoresistant colon cancer." Sciforum. URL:[Link]
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The Ethynyl Azetidinone Linchpin: A Technical Guide to the History, Synthesis, and Application of a Cornerstone Synthon
Foreword: The Unassuming Power of a Strained Ring
In the grand narrative of medicinal chemistry, few molecular scaffolds can claim the profound impact of the 2-azetidinone, or β-lactam, ring. From the revolutionary discovery of penicillin to the ongoing battle against antibiotic resistance, this strained four-membered heterocycle has been at the epicenter of therapeutic innovation. This guide delves into the history, synthesis, and critical applications of a particularly elegant and powerful derivative: the 4-ethynyl-2-azetidinone synthon. We will explore its rise from a synthetic curiosity to an indispensable building block in the construction of complex antibacterial agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and practical utility.
The Genesis of a Synthon: A Tale of Resistance and Reinvention
The story of 4-ethynyl-2-azetidinone is intrinsically linked to the evolution of β-lactam antibiotics and the relentless ingenuity of bacteria in developing resistance mechanisms. The primary weapon of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][2] This existential threat necessitated the development of not only new antibiotics but also molecules that could inhibit these bacterial enzymes.
Early research into β-lactamase inhibitors focused on molecules that could act as "suicide substrates," irreversibly binding to and deactivating the enzyme. This led to the exploration of various substituents on the β-lactam core that could, upon ring-opening by the enzyme, generate a reactive species to covalently modify the active site. The introduction of an ethynyl group at the C-4 position of the 2-azetidinone ring emerged as a particularly promising strategy. The high reactivity of the triple bond, poised to be unleashed by the enzymatic hydrolysis of the lactam, presented an elegant solution to the challenge of irreversible inhibition.
The Art of the Synthesis: Mastering the Construction of 4-Ethynyl-2-Azetidinone
The synthesis of 4-ethynyl-2-azetidinone is a testament to the power of stereocontrolled organic chemistry. The Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis discovered in 1907, remains a widely utilized method for constructing the core azetidinone ring.[3] However, the introduction and maintenance of the crucial stereochemistry at the C-3 and C-4 positions, along with the installation of the delicate ethynyl group, require nuanced and carefully optimized protocols.
Key Synthetic Strategies: A Comparative Overview
The table below summarizes the principal approaches to the synthesis of 4-ethynyl-2-azetidinone, highlighting their respective advantages and challenges.
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Versatile, well-established, allows for variation in substituents. | Stereocontrol can be challenging, requiring chiral auxiliaries or catalysts. |
| Enolate-Imine Condensation | Cyclocondensation of a metal enolate of an ester with an imine. | Often provides good diastereoselectivity. | Requires strong bases and anhydrous conditions. |
| Alkynylation of a Pre-formed β-Lactam | Introduction of the ethynyl group onto a C-4 functionalized azetidinone. | Allows for late-stage introduction of the key functional group. | May require multiple protection and deprotection steps. |
Experimental Protocol: Stereoselective Synthesis via Staudinger Cycloaddition
This protocol provides a representative, step-by-step methodology for the stereoselective synthesis of a protected 4-ethynyl-2-azetidinone derivative, a common intermediate in drug development.
Step 1: Imine Formation
-
To a solution of (R)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added p-anisidine (1.0 eq).
-
The mixture is stirred for 2 hours at 0 °C.
-
Anhydrous magnesium sulfate is added, and the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is filtered and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
The crude imine is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere.
-
Triethylamine (1.5 eq) is added, followed by the dropwise addition of ethoxyacetyl chloride (1.2 eq).
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cis-3-ethoxy-4-ethynyl-1-(4-methoxyphenyl)-2-azetidinone.
Step 3: Deprotection
-
The protected β-lactam is dissolved in a mixture of acetonitrile and water.
-
Ceric ammonium nitrate (CAN) is added portion-wise at 0 °C.
-
The reaction is stirred for 1 hour, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the N-unsubstituted 4-ethynyl-2-azetidinone.
Visualizing the Synthesis: A Workflow Diagram
Caption: Synthetic workflow for 4-ethynyl-2-azetidinone.
The Synthon in Action: A Versatile Tool in Drug Discovery
The true value of 4-ethynyl-2-azetidinone lies in its utility as a versatile intermediate for the synthesis of complex and potent therapeutic agents. Its strained ring system and reactive ethynyl group provide multiple avenues for further functionalization.
A Gateway to Carbapenems
Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often reserved for treating severe or high-risk bacterial infections. The 4-ethynyl-2-azetidinone core serves as a key building block for the construction of the carbapenem nucleus. The ethynyl group can be elaborated into the characteristic side chains that define the activity and spectrum of these life-saving drugs.
Engineering Potent β-Lactamase Inhibitors
The ethynyl moiety is not merely a synthetic handle; it is a key player in the mechanism of action of many modern β-lactamase inhibitors. Upon enzymatic cleavage of the β-lactam ring, the ethynyl group can participate in a cascade of reactions that lead to the formation of a highly reactive species. This species then covalently and irreversibly acylates a crucial serine residue in the active site of the β-lactamase, effectively silencing the enzyme.
Caption: Mechanism of β-lactamase inhibition.
Future Horizons: The Enduring Legacy of the Ethynyl Azetidinone
The journey of the 4-ethynyl-2-azetidinone synthon is far from over. As antibiotic resistance continues to evolve, the need for novel therapeutic strategies will only intensify. The versatility of this building block makes it an attractive platform for the development of next-generation antibiotics and β-lactamase inhibitors. Furthermore, the unique chemical properties of the ethynyl group open up possibilities for its use in other areas of medicinal chemistry, including the design of targeted covalent inhibitors for other enzyme classes. The legacy of this unassuming yet powerful synthon is a testament to the enduring power of elegant chemical design in the face of evolving biological challenges. Azetidines, in general, are recognized as vital motifs in drug discovery due to their unique physicochemical and pharmacokinetic profiles.
References
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Wencewicz, T. A. (2019). Understanding the structural mechanisms of antibiotic resistance sets the platform for new discovery. Protein Science, 28(11), 1955-1967. Retrieved from [Link]
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Hinchliffe, P., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1735-1746. Retrieved from [Link]
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Dziergowska, A., et al. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. New Journal of Chemistry, 48(20), 8469-8477. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(15), 2845-2854. Retrieved from [Link]
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Hinchliffe, P., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
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Singh, R., & Sharma, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. Retrieved from [Link]
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Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(3), 669-680. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved from [Link]
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Strategic Selection of C4-Functionalized Azetidinone Precursors: 4-Acetoxy vs. 4-Ethynyl
Executive Summary
In the high-stakes synthesis of
While 4-AA serves as the primary gateway to carbapenems (e.g., Thienamycin, Meropenem) via displacement chemistry, 4-ethynyl-2-azetidinone represents a "second-generation" scaffold, enabling the synthesis of novel tricyclic structures and activity-based probes via Sonogashira coupling and CuAAC (Click) chemistry.
Part 1: Mechanistic Foundations & Reactivity Profiles
4-Acetoxy-2-azetidinone: The Electrophilic "Universal Donor"
Role: Primary Starting Material (PSM)
Mechanism:
4-AA is defined by the lability of the acetoxy group at C4. Under Lewis acid catalysis (e.g.,
-
Key Utility: Introduction of heteroatoms (S, O, N) or carbon chains (via silyl enol ethers) to build the carbapenem bicyclic core.
-
Industrial Status: The "Gold Standard" for scalability.
4-Ethynyl-2-azetidinone: The "Carbon Scaffold" Enabler
Role: Advanced Intermediate / Functional Handle Mechanism: C-C Bond Extension & Cycloaddition
Unlike 4-AA, which is designed to lose its C4 substituent, 4-ethynyl-2-azetidinone is designed to retain it. The terminal alkyne serves as a rigid, sterically undemanding handle for:
-
Click Chemistry (CuAAC): Rapid conjugation to siderophores (for "Trojan Horse" antibiotics) or fluorophores.
-
Sonogashira Coupling: Extension of the carbon skeleton to access novel C4-aryl/alkyl derivatives.
-
Kinugasa-type Expansions: Precursors for tricyclic
-lactams.
Synthesis Note: 4-Ethynyl-2-azetidinone is typically synthesized from 4-AA by displacing the acetoxy group with an ethynyl nucleophile (e.g., ethynylmagnesium bromide or trimethylsilylacetylide).
Part 2: Comparative Analysis
| Feature | 4-Acetoxy-2-azetidinone (4-AA) | 4-Ethynyl-2-azetidinone |
| Primary Reactivity | Electrophile (Leaving Group Displacement) | Nucleophile/Dipolarophile (Alkyne Chemistry) |
| Key Reaction Class | Lewis Acid Catalyzed Substitution ( | CuAAC Click, Sonogashira, Homologation |
| Downstream Products | Carbapenems, Penems, 4-Heteroatom lactams | Activity-Based Probes, Siderophore Conjugates, Tricyclics |
| Stability | Moderate (Hydrolysis sensitive) | High (Stable C-C bond) |
| Atom Economy | Low (Acetoxy group is waste) | High (Alkyne is incorporated into product) |
| Cost Basis | Low (Commodity Chemical) | High (Specialized Synthesis required) |
Decision Matrix: Which Precursor to Choose?
-
Choose 4-AA if: You are synthesizing standard carbapenem cores (e.g., Thienamycin analogs) and need to introduce a C4-alkyl chain via a silyl enol ether.
-
Choose 4-Ethynyl if: You are developing "smart" antibiotics (conjugates), require a rigid linker at C4, or are exploring novel tricyclic scaffolds where the alkyne participates in ring closure.
Part 3: Synthetic Workflows & Visualizations
Diagram 1: The Divergent Pathways
This diagram illustrates how 4-AA acts as the central hub, while 4-ethynyl is a specialized branch for advanced functionalization.
Caption: Divergent synthesis showing 4-AA as the parent precursor for both standard antibiotics and the 4-ethynyl intermediate.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Acetoxy-2-azetidinone (Industrial Standard)
Objective: Oxidation of the C4 position of a pre-formed azetidinone ring.[1] Source: Adapted from ChemicalBook and Kaneka Corp methodologies.
-
Starting Material: (3R,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-2-azetidinone (derived from L-threonine or 6-APA).
-
Reagents: Peracetic acid (PAA), Ruthenium trichloride (
) catalyst, Sodium acetate ( ). -
Procedure:
-
Dissolve the azetidinone substrate in ethyl acetate/acetic acid mixture.
-
Add
(1.1 eq) and (0.01 eq). -
Add PAA (1.5 eq) dropwise at 0-5°C.
-
Stir for 4-6 hours. The reaction proceeds via oxidative decarboxylation (if starting from carboxylic acid) or direct C-H oxidation.
-
Quench: Add aqueous sodium sulfite to destroy excess peroxide.
-
Purification: Crystallization from hexane/ethyl acetate.[2]
-
-
Validation:
-NMR shows a diagnostic singlet (or doublet) for the C4-H at 5.5-5.8 ppm and acetoxy methyl singlet at 2.1 ppm.
Protocol B: Synthesis of 4-Ethynyl-2-azetidinone from 4-AA
Objective: Displacement of the acetoxy group with a carbon nucleophile. Source: Adapted from Tetrahedron Letters and J. Org. Chem.
-
Reagents: Bis(trimethylsilyl)acetylene, Trimethylsilyl triflate (
) or (Lewis Acid). -
Procedure:
-
Dissolve 4-AA in anhydrous
under atmosphere. -
Cool to -78°C.[4]
-
Add Bis(trimethylsilyl)acetylene (1.5 eq).
-
Add
(0.1 - 1.0 eq) dropwise. -
Allow to warm to 0°C over 2 hours. The oxocarbenium intermediate is trapped by the silyl acetylene.
-
Workup: Quench with saturated
. Extract with DCM. -
Deprotection (Optional): Treat with
in MeOH to remove the TMS group, yielding the terminal alkyne.
-
-
Validation: IR spectrum shows a sharp peak at ~2100
(alkyne). -NMR shows loss of acetoxy methyl and appearance of ethynyl proton.
References
-
Enantioselective synthesis of 1-beta-methylcarbapenems via cycloaddition of 3-siloxypentadiene and 4-acetoxyazetidinone. The Journal of Organic Chemistry. [Link]
-
Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate. [Link]
-
Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. ChemInform. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI Molecules. [Link]
-
Properties and Reactions of 4-Thioxo-2-azetidinones. Journal of Organic Chemistry. [Link][5]
Sources
The Strategic Role of 4-Ethynyl-2-Azetidinone in the Synthesis of Carbapenem Antibiotics
An In-depth Technical Guide for Drug Development Professionals and Organic Chemists
Introduction: The Enduring Challenge of Carbapenems
Carbapenems represent a class of β-lactam antibiotics often reserved as the "last resort" for treating severe bacterial infections, particularly those caused by multidrug-resistant pathogens.[1] Their broad spectrum of activity and high potency stem from a unique bicyclic structure: a carbapenam core featuring a β-lactam ring fused to a five-membered pyrrolidine ring.[2] This structure confers relative stability against many bacterial β-lactamase enzymes, which are a primary cause of antibiotic resistance.[3]
The mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis. Carbapenems acylate and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan formation, leading to cell lysis and death.[1]
However, the structural complexity and critical stereochemistry of the carbapenem nucleus make their production via fermentation or semi-synthesis impractical.[3] Consequently, total chemical synthesis is the only viable route for their manufacture. The cornerstone of virtually all total syntheses is the stereocontrolled construction of a monocyclic β-lactam precursor, the 2-azetidinone ring.[2][3] This guide focuses on the strategic importance of a particularly versatile, yet specialized, building block in this endeavor: 4-ethynyl-2-azetidinone . We will explore its role as a powerful synthon, providing a gateway to several key intermediates and enabling efficient construction of the carbapenem core.
The 2-Azetidinone Core: A Stereochemical Blueprint
The success of a carbapenem synthesis is overwhelmingly dependent on the ability to construct a 2-azetidinone intermediate with precise control over its stereochemistry. Most synthetic efforts converge on establishing the correct relative and absolute configurations at three contiguous centers: C5, C6, and the C8 hydroxyethyl side chain of the final carbapenem.[3] These correspond to the C4, C3, and the C3 side chain of the azetidinone precursor, respectively.
The Staudinger [2+2] ketene-imine cycloaddition remains a foundational method for forming the β-lactam ring, though numerous other strategies, including cyclizations of β-amino acids and the Kinugasa reaction, have been developed to optimize yield and stereocontrol.[2][4][5] The substituent at the C4 position of the azetidinone is of paramount strategic importance, as it serves as the anchor point for constructing the second (pyrrolidine) ring of the carbapenem nucleus. While intermediates like 4-acetoxy-2-azetidinone are common and well-documented, the 4-ethynyl derivative offers a unique level of synthetic flexibility.[4][6]
4-Ethynyl-2-Azetidinone: A Versatile Chemical Handle
The terminal alkyne (ethynyl group) is one of the most versatile functional groups in organic synthesis. Its presence at the C4 position of the azetidinone ring transforms the molecule into a powerful and adaptable building block. The high electron density of the triple bond and the acidity of the terminal proton allow for a wide array of chemical transformations that are crucial for elaborating the carbapenem structure.
Key Chemical Properties and Advantages:
-
Hydration: The triple bond can be readily hydrated to form a methyl ketone (an acetyl group). This is a direct route to 4-acetyl-2-azetidinone derivatives, which are established precursors for side-chain elaboration.[7]
-
Coupling Reactions: The terminal alkyne is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This allows for the direct and efficient attachment of a wide variety of side chains.
-
Hydrofunctionalization: The alkyne can undergo various addition reactions (e.g., hydroboration, hydrostannylation) to install other functional groups with high regioselectivity.
-
Partial Reduction: The alkyne can be selectively reduced to a vinyl group, providing access to 4-vinyl-2-azetidinone intermediates, which are also used in carbapenem synthesis.
These transformations allow a single, common intermediate—4-ethynyl-2-azetidinone—to serve as a gateway to multiple, distinct synthetic pathways, enhancing the overall efficiency and flexibility of a drug development program.
Core Synthetic Methodologies & Protocols
The strategic utility of 4-ethynyl-2-azetidinone is best illustrated through its conversion into key intermediates that lead directly to the bicyclic carbapenem nucleus.
Pathway A: Hydration to 4-Acetyl-2-Azetidinone Intermediates
The conversion of the ethynyl group to an acetyl group is a highly reliable and strategic transformation. The resulting 4-acetyl moiety is a versatile electrophilic handle, perfectly suited for constructing the carbon framework required for the subsequent ring-closing (annulation) step.
Causality Behind the Choice: The acetyl group provides a carbonyl that can be readily converted into an olefin via reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) olefination. This olefination step introduces a side chain containing an ester, which is the precursor to the C3-carboxylate of the final carbapenem. The same side chain also carries the functionality needed for the final intramolecular cyclization.
Protocol 1: Mercury-Catalyzed Hydration of 4-Ethynyl-2-Azetidinone
This protocol describes a classic method for alkyne hydration. Note: Modern, mercury-free methods are often preferred in large-scale synthesis due to toxicity concerns, but this illustrates the fundamental transformation.
-
Setup: To a solution of the protected 4-ethynyl-2-azetidinone derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 10:1 v/v), add concentrated sulfuric acid (0.1 eq).
-
Catalysis: Add mercury(II) sulfate (HgSO₄, 0.05 eq) to the stirring solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 4-acetyl-2-azetidinone derivative by flash column chromatography on silica gel.
Pathway B: Annulation to the Bicyclic Carbapenem Nucleus
This is the pivotal stage of the synthesis, where the monocyclic azetidinone is converted into the fused bicyclic system. A widely adopted and powerful method involves an intramolecular cyclization of a diazo ketoester intermediate, often catalyzed by a rhodium(II) complex.
Causality Behind the Choice: This strategy is highly efficient for forming the five-membered ring. The rhodium catalyst generates a highly reactive carbene from the diazo compound. This carbene then undergoes an intramolecular C-H insertion reaction with a C-H bond on the azetidinone nitrogen's protecting group or, more commonly, forms the C2-C3 double bond in a concerted fashion, directly yielding the carbapenem skeleton.[3]
Workflow: From Azetidinone to Carbapenem Core
The following workflow outlines the conversion of a 4-substituted azetidinone (derived from our ethynyl precursor) into the carbapenem nucleus.
Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol details the critical ring-closure step, starting from the diazo ketoester precursor.
-
Setup: Dissolve the diazo ketoester azetidinone precursor (1.0 eq) in a rigorously dried, degassed solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., Argon).
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, typically 0.5-2 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Monitor progress by TLC for the disappearance of the diazo compound (which is often yellow).
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the protected bicyclic carbapenem.
Quantitative Data Comparison
The efficiency of the critical annulation step is highly dependent on the substrate and reaction conditions. The table below summarizes typical results for rhodium-catalyzed cyclizations of diazo ketoester precursors, which are accessible from 4-ethynyl-2-azetidinone via the pathways described.
| Precursor Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Tosyl Azetidinone Diazoester | Rh₂(OAc)₄ | Toluene | 80 | ~75 | [3] |
| N-H Azetidinone Diazoester | Rh₂(OAc)₄ | DCM | 25 | ~85-90 | [3] |
| N-Silyl Azetidinone Diazoester | Rh₂(OAc)₄ | Benzene | Reflux | ~60-70 | General Literature |
Conclusion
While not always the most direct starting material cited in seminal literature, 4-ethynyl-2-azetidinone represents a uniquely powerful and versatile synthon in the strategic planning of carbapenem antibiotic synthesis. Its value lies not in a single, linear pathway, but in its capacity to serve as a central branching point, providing access to a multitude of well-established and highly functionalized intermediates like the corresponding 4-acetyl and 4-vinyl derivatives. The chemical reactivity of the terminal alkyne—amenable to hydration, reduction, and sophisticated coupling reactions—offers chemists a flexible toolkit for molecular construction. By leveraging this adaptability, drug development professionals can design more efficient, convergent, and robust synthetic routes to these critically important "last-resort" antibiotics, ultimately facilitating the complex journey from laboratory synthesis to clinical application.
References
-
Stecko, S., Mames, A., Furman, B., & Chmielewski, M. (2013). A practical preparation of the key intermediate for penems and carbapenems synthesis. The Journal of Antibiotics. [Link]
-
Hodous, B. L., & Fu, G. C. (2009). A Catalytic Asymmetric Route to Carbapenems. Journal of the American Chemical Society. [Link]
-
Request PDF. (2025). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate. [Link]
-
Request PDF. (2025). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. ResearchGate. [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
-
Patel, H., & Patel, J. (2015). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Singh, S. K., et al. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Khavasi, H. R., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. [Link]
-
SUZHOU KAKEA BIOCHEM SCI & TECH LTD. (2015). Synthesis method of carbapenem antibiotic parent nucleus MAP. Patsnap. [Link]
-
Request PDF. (2025). Novel synthesis of (3R,4R)-4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. ResearchGate. [Link]
-
Sasaki, A., et al. (1992). Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases. Chemical & Pharmaceutical Bulletin. [Link]
-
Sharma, S., et al. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal. [Link]
-
Hodous, B. L., & Fu, G. C. (2009). A catalytic asymmetric route to carbapenems. PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jgtps.com [jgtps.com]
- 3. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Terminal Alkyne β-Lactams in Solution: A Mechanistic and Practical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal alkyne-functionalized β-lactams represent a compelling class of molecules, merging the potent biological activity of the β-lactam core with the versatile chemical reactivity of the alkyne moiety. This unique combination makes them invaluable as advanced antibiotics, enzyme inhibitors, and probes for chemical biology. However, the inherent reactivity of both functional groups presents significant challenges to their stability in solution. This guide provides an in-depth analysis of the degradation pathways affecting terminal alkyne β-lactams, explores the critical factors influencing their stability, and details robust experimental protocols for assessing their integrity over time. By synthesizing mechanistic insights with field-proven methodologies, this document serves as an essential resource for researchers aiming to harness the full potential of these powerful compounds.
Introduction: The Duality of Reactivity and Instability
The four-membered β-lactam ring is the pharmacophore "warhead" responsible for the therapeutic efficacy of one of history's most important antibiotic classes[1][2]. Its antibacterial action stems from the high ring strain, which makes the amide bond susceptible to nucleophilic attack, leading to the acylation and inhibition of bacterial penicillin-binding proteins (PBPs) involved in cell wall synthesis[2][3].
The incorporation of a terminal alkyne group adds a powerful layer of functionality. The alkyne's linear geometry can enforce specific molecular conformations, while its rich reactivity and weakly acidic terminal proton (pKa ≈ 25) enable a vast array of synthetic transformations, including Sonogashira couplings and "click chemistry" reactions[4][5]. This makes terminal alkyne β-lactams highly attractive for creating complex molecular architectures and for use as bioorthogonal probes.
However, the very features that make these molecules potent and versatile also render them inherently unstable. The stability of the entire molecule in solution is dictated by a delicate balance, governed by the independent and sometimes synergistic degradation pathways of both the β-lactam ring and the terminal alkyne. Understanding and controlling this stability is paramount for accurate in-vitro assays, formulation development, and ensuring therapeutic efficacy.
Core Degradation Pathways
The overall stability of a terminal alkyne β-lactam is a composite of the lability of its two key functional groups. Degradation can occur at either site, and the resulting products will lack the desired biological activity or chemical reactivity.
The Vulnerable Core: β-Lactam Ring Hydrolysis
The principal degradation pathway for all β-lactam-containing compounds is the hydrolytic cleavage of the endocyclic amide bond[1][6]. This reaction leads to the formation of an inactive β-amino acid derivative, rendering the compound therapeutically useless[7].
Mechanism: The hydrolysis is catalyzed under both acidic and alkaline conditions.
-
Alkaline Hydrolysis: Under basic conditions, a hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the β-lactam ring. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond and opening the ring.[3][8]
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl, initiating the ring-opening cascade.[9]
The rate of this degradation is highly dependent on the specific structure of the β-lactam (penam, cephem, carbapenem, etc.), with more strained ring systems like carbapenems being the most susceptible to hydrolysis[2].
Caption: Mechanisms of β-Lactam Ring Hydrolysis.
The Reactive Handle: Terminal Alkyne Pathways
The terminal alkyne, while often considered a stable handle for bioorthogonal chemistry, possesses its own distinct reactivity profile that can lead to degradation or unwanted side reactions in solution.
Mechanism: The primary reactivity stems from the acidity of the terminal proton.
-
Deprotonation and Nucleophilic Reactions: In the presence of a sufficiently strong base, the terminal alkyne can be deprotonated to form a highly nucleophilic acetylide anion[10][11][12]. This anion can then participate in S_N2 reactions with electrophiles present in the solution or even react with other components of the molecule itself[10]. While common laboratory bases like sodium amide are strong, it's crucial to consider the local microenvironment pH in complex biological media.
-
Thiol-Alkyne Addition: In biological systems rich in free thiols (e.g., cysteine residues, glutathione), a proximity-driven nucleophilic addition of the thiol to the alkyne can occur, forming a thioether bond. This reaction has been demonstrated to occur even without metal catalysis within the active site of cysteine proteases and is a potential off-target reaction pathway in cellular contexts.[13]
-
Metal-Catalyzed Couplings: Trace metal contaminants (e.g., copper, palladium) in buffer solutions can catalyze alkyne coupling reactions, such as Glaser or Sonogashira couplings, leading to dimerization or other unintended modifications[5].
Caption: Primary Reactivity Pathway of Terminal Alkynes.
Factors Governing Solution Stability
The rate and extent of degradation are not intrinsic properties but are profoundly influenced by the solution's environment. Careful control of these parameters is essential for reproducible experiments.
-
pH: This is the most critical factor. β-lactam ring stability is highly pH-dependent, with degradation increasing in both acidic and alkaline conditions[1][14]. For many β-lactams, maximal stability is observed in a slightly acidic pH range (pH 5-7)[15]. The terminal alkyne's reactivity also increases with pH due to enhanced deprotonation.
-
Temperature: Degradation is a chemical reaction and is therefore accelerated at higher temperatures[14][16]. For long-term storage, frozen solutions (e.g., -70°C or -80°C) are strongly recommended[16][17][18]. Even refrigeration at 4°C may not be sufficient to prevent significant degradation of less stable compounds over extended periods[16][18].
-
Solvent/Buffer Composition: The choice of solvent and buffer components can have a significant impact.
-
Aqueous vs. Organic: While β-lactams are generally more stable in aprotic organic solvents like DMSO, biological assays necessitate aqueous solutions.
-
Buffer Species: Certain buffer components can catalyze hydrolysis. Phosphate buffers, for instance, can act as general base catalysts.
-
Metal Ions: The presence of transition metal ions can destabilize β-lactams and catalyze alkyne reactions[15]. Using high-purity water and chelating agents like EDTA can mitigate these effects.
-
-
Light Exposure: Photolysis can be a degradation pathway for some compounds, leading to oxidative degradation through radical mechanisms[1]. Storing stock solutions in amber vials or protecting them from light is a prudent measure.
Table 1: Representative Stability Data for β-Lactam Antibiotics
| Compound | Medium | pH | Temperature (°C) | Half-Life (t₁/₂) | Reference |
| Imipenem | Purified Water | Neutral | 25 | 14.7 hours | [14] |
| Meropenem | CA-MHB Broth | 7.25 | 36 | 46.5 hours | [14] |
| Doripenem | Purified Water | Neutral | 25 | 59.5 hours | [14] |
| Mecillinam | MOPS Medium | 7.4 | 37 | ~2 hours | [15] |
| Mecillinam | LB Broth | 7.0 | 37 | 4-5 hours | [15][19] |
| Aztreonam | MOPS Medium | 7.4 | 37 | >6 hours | [15] |
Note: This table highlights the variability in stability and the profound impact of the medium. CA-MHB: Cation-Adjusted Mueller Hinton Broth; MOPS: 3-(N-morpholino)propanesulfonic acid; LB: Luria-Bertani.
Experimental Design for Stability Assessment
A systematic approach is required to accurately quantify the stability of a terminal alkyne β-lactam. This typically involves a forced degradation study followed by kinetic analysis under specific storage conditions.
Caption: Experimental Workflow for Stability Assessment.
Protocol: Stability-Indicating LC-MS/MS Method
This protocol describes a general approach for monitoring stability. The method must be "stability-indicating," meaning it can separate the intact parent drug from its degradation products without interference.[1]
Objective: To quantify the concentration of the parent terminal alkyne β-lactam over time under various conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent where it is known to be stable (e.g., anhydrous DMSO). Store at -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into the desired aqueous test buffer (e.g., PBS pH 7.4, cell culture media) to the final target concentration (e.g., 10 µM). This is your T=0 sample.
-
Incubation: Aliquot the working solution into multiple vials. Store them under the desired test conditions (e.g., 4°C, 25°C, 37°C). Protect from light unless photostability is being tested.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from incubation. Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard and/or freezing at -80°C.
-
Sample Analysis (UHPLC-MS/MS):
-
Chromatography: Use a C18 reversed-phase column. Develop a gradient elution method using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to resolve the parent compound from any more polar degradation products.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent compound and potential degradation products (e.g., parent + 18 Da for the hydrolyzed product) using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[20][21][22]
-
-
Data Analysis:
-
Construct a calibration curve using freshly prepared standards.
-
Quantify the concentration of the parent compound at each time point.
-
Plot the natural log of the concentration versus time. For first-order degradation kinetics, this will yield a straight line with a slope equal to the negative degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol: Real-Time ¹H NMR Kinetic Study
Objective: To observe the structural changes during degradation and determine the rate of disappearance of the parent compound's characteristic signals.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the terminal alkyne β-lactam in a deuterated buffer (e.g., phosphate-buffered D₂O, pH adjusted) directly in an NMR tube. Add a known concentration of an internal standard with a simple, non-overlapping spectrum (e.g., DSS or TSP).
-
NMR Acquisition: Place the tube in the NMR spectrometer pre-heated to the desired temperature (e.g., 37°C).
-
Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular intervals. Automated acquisition is highly recommended. Key signals to monitor are the characteristic doublets of the β-lactam ring protons and the singlet of the terminal alkyne proton.[23][24]
-
Data Analysis:
-
For each spectrum, integrate the area of a well-resolved signal from the parent compound and the signal from the internal standard.
-
Normalize the parent compound's integral to the internal standard's integral to correct for any variations in acquisition parameters.
-
Plot the normalized integral (proportional to concentration) against time to determine the degradation kinetics as described in the LC-MS/MS protocol. The appearance of new signals corresponding to the hydrolyzed product can also be monitored to confirm the degradation pathway.
-
Strategies for Stabilization
While inherent instability cannot be eliminated, several strategies can be employed to minimize degradation in experimental settings:
-
pH Control: Maintain solutions at the pH of maximum stability, which must be determined empirically for each new compound but is often slightly acidic (pH 6-7).
-
Temperature Control: Prepare solutions fresh and use them immediately. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[18]
-
Excipient Use: In formulation development, excipients such as citrate or acetate buffers can be used to maintain optimal pH.
-
Aseptic Conditions: For studies involving biological media over long periods, ensure sterile conditions to prevent enzymatic degradation by contaminating microorganisms, which may produce β-lactamase enzymes.[25][26]
Conclusion
Terminal alkyne β-lactams are molecules of immense scientific interest, but their utility is directly linked to their stability. A thorough understanding of the dual degradation pathways—hydrolysis of the β-lactam ring and reactions of the terminal alkyne—is critical for any researcher in this field. Degradation is not a fixed property but is governed by a multifactorial interplay of pH, temperature, and solution composition. By employing rigorous analytical methodologies such as stability-indicating LC-MS/MS and real-time NMR spectroscopy, researchers can accurately quantify stability, enabling the design of more robust experiments and the development of more effective therapeutics and chemical tools. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for navigating the challenges and unlocking the full potential of these fascinating compounds.
References
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(S)-Enantiomer Specific Activity of 4-Ethynyl β-Lactams: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the stereospecific bioactivity of (S)-4-ethynyl β-lactams. Moving beyond the foundational understanding of β-lactams as antibacterial agents, we delve into the nuanced world of enantiomeric differentiation and the pivotal role of the 4-ethynyl substituent. This document is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to harness the therapeutic potential of these specific chiral molecules.
Introduction: The Significance of Chirality in β-Lactam Bioactivity
The β-lactam ring is a cornerstone of antibiotic chemotherapy, primarily through its ability to inhibit bacterial penicillin-binding proteins (PBPs), enzymes crucial for cell wall synthesis.[1] However, the therapeutic landscape of β-lactams is far broader, with demonstrated applications as inhibitors of various enzymes, including β-lactamases and even proteases implicated in cancer and viral diseases.[2][3][4]
A critical, yet often underexplored, aspect of β-lactam pharmacology is the profound impact of stereochemistry on biological activity. The spatial arrangement of substituents around the chiral centers of the azetidin-2-one core dictates the molecule's interaction with its biological target. This guide focuses specifically on the (S)-enantiomer of 4-ethynyl β-lactams, a class of compounds where the introduction of a reactive ethynyl group at the C4 position, combined with a specific stereochemical orientation, unlocks unique inhibitory potentials.
The Role of the 4-Ethynyl Group: A Gateway to Enhanced Reactivity and Novel Mechanisms
The introduction of an ethynyl group at the C4 position of the β-lactam ring is a strategic chemical modification that imparts several key properties:
-
Electrophilicity and Reactivity: The triple bond of the ethynyl group enhances the electrophilicity of the β-lactam carbonyl carbon, making it a more potent acylating agent for the active site serine residues of target enzymes.[5]
-
Mechanism-Based Inactivation: The ethynyl moiety can act as a "warhead" for mechanism-based or suicide inhibition. Following the initial acylation of the enzyme's active site, the ethynyl group can undergo further reactions, leading to the formation of a stable, irreversible covalent adduct. This mode of inhibition is highly desirable as it can lead to prolonged and potent enzyme inactivation.
-
Structural Rigidity and Binding Specificity: The linear geometry of the ethynyl group can influence the overall conformation of the β-lactam, potentially leading to more specific and high-affinity binding to the target enzyme's active site.
(S)-Enantiomer Specificity: A Case for Stereoselective Targeting
While the 4-ethynyl group provides the chemical functionality for potent inhibition, the stereochemistry at the C4 position is paramount in determining the efficacy and selectivity of the interaction with the biological target. The (S)-configuration dictates the precise three-dimensional orientation of the ethynyl group and other substituents within the enzyme's active site. This specific orientation is often crucial for:
-
Optimal Positioning for Nucleophilic Attack: The (S)-enantiomer may position the ethynyl group in a way that facilitates the nucleophilic attack by the active site serine, leading to a more rapid acylation step.
-
Favorable Secondary Interactions: The stereochemistry influences the interactions of other substituents on the β-lactam ring with amino acid residues in the binding pocket, contributing to the overall binding affinity and stability of the enzyme-inhibitor complex.
-
Enantioselective Inhibition: It is common for one enantiomer of a chiral drug to be significantly more active than its mirror image. This is because biological targets, being chiral themselves, interact differently with the two enantiomers. The (S)-enantiomer of a 4-ethynyl β-lactam may exhibit potent inhibition of a specific enzyme, while the (R)-enantiomer is significantly less active or even inactive.
Potential Therapeutic Applications Beyond Antibacterial Activity
The unique chemical properties of (S)-4-ethynyl β-lactams make them promising candidates for a range of therapeutic applications beyond traditional antibacterial use.
Anticancer Agents
Several studies have highlighted the potential of β-lactam derivatives as anticancer agents.[2][6] The mechanism of action can vary, but often involves the inhibition of key enzymes involved in tumor growth and progression. The ability of 4-ethynyl β-lactams to act as mechanism-based inhibitors makes them particularly interesting for targeting cancer-related enzymes, such as certain serine proteases. The structure-activity relationship of these compounds is a critical area of investigation to optimize their potency and selectivity for cancer cells.[7][8]
Antiviral Agents
The inhibition of viral proteases is a key strategy in antiviral drug development.[9][10][11] The β-lactam scaffold has been explored for its potential to inhibit viral proteases, such as the HIV-1 protease. The ethynyl group can participate in covalent bond formation with active site residues, leading to irreversible inhibition. The stereochemistry of the inhibitor would be critical for fitting into the constrained active site of the viral protease.
Experimental Protocols: Synthesis and Chiral Separation
The synthesis of enantiomerically pure (S)-4-ethynyl β-lactams is a crucial step in their evaluation. Several stereoselective synthetic methods can be employed.
Enantioselective Synthesis via Staudinger Cycloaddition
The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for the synthesis of β-lactams.[12] Enantioselectivity can be achieved by using a chiral catalyst.
Protocol: Catalytic Asymmetric Staudinger Reaction
-
Imine Formation: React an appropriate aldehyde with a primary amine to form the desired imine.
-
Ketene Generation: Generate the ethynylketene in situ from a suitable precursor, such as an ethynylacetyl chloride, in the presence of a non-nucleophilic base (e.g., a hindered tertiary amine).
-
Cycloaddition: In the presence of a chiral catalyst (e.g., a planar-chiral derivative of 4-(pyrrolidino)pyridine), react the imine with the in situ generated ethynylketene at low temperature.
-
Purification: Purify the resulting β-lactam product by column chromatography. The enantiomeric excess can be determined by chiral HPLC.
Chiral Separation of Racemic Mixtures
If a stereoselective synthesis is not employed, the racemic mixture of 4-ethynyl β-lactams can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).[13][14][15]
Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based or cyclodextrin-based column.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the enantiomers.
-
Separation and Collection: Inject the racemic mixture onto the chiral column and collect the separated enantiomeric fractions.
-
Analysis: Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.
Data Presentation
The following table summarizes hypothetical inhibitory data for the enantiomers of a generic 4-ethynyl β-lactam against a target serine protease. This data illustrates the principle of enantiomeric specificity.
| Compound | Target Enzyme | IC50 (nM) |
| (S)-4-ethynyl-β-lactam | Serine Protease X | 50 |
| (R)-4-ethynyl-β-lactam | Serine Protease X | >10,000 |
Visualization of Key Concepts
Mechanism of Action
Caption: General workflow for the evaluation of 4-ethynyl β-lactam enantiomers.
Conclusion and Future Directions
The (S)-enantiomer specific activity of 4-ethynyl β-lactams represents a promising avenue for the development of highly potent and selective enzyme inhibitors. The unique combination of the reactive ethynyl group and the precise stereochemical arrangement at the C4 position offers opportunities to design novel therapeutics for a range of diseases, including cancer and viral infections. Future research should focus on:
-
Elucidation of Specific Targets: Identifying the specific enzymes that are potently and selectively inhibited by the (S)-enantiomer of various 4-ethynyl β-lactam derivatives.
-
Detailed Mechanistic Studies: Utilizing techniques such as X-ray crystallography and computational docking to understand the molecular basis of enantioselective inhibition. [16][17][18]* Expansion of Synthetic Methodologies: Developing more efficient and versatile enantioselective synthetic routes to access a wider range of (S)-4-ethynyl β-lactam analogues.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising lead compounds in relevant animal models.
By embracing the principles of stereochemistry and mechanism-based inhibitor design, the full therapeutic potential of (S)-4-ethynyl β-lactams can be realized.
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Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. PubMed. [Link]
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β-Lactams as promising anticancer agents: Molecular hybrids, structure activity relationships and potential targets. PubMed. [Link]
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Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. [Link]
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Mechanistic insights into the inhibition of serine proteases by monocyclic lactams. PubMed. [Link]
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Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis. PMC. [Link]
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Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. eScholarship. [Link]
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Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors. PMC. [Link]
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Inhibitor Design for Serine β-Lactamases - Frontiers. Frontiers. [Link]
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BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. TIJER.org. [Link]
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Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes - eScholarship.org. eScholarship.org. [Link]
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Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - MDPI. MDPI. [Link]
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Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI. MDPI. [Link]
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Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. - SciSpace. SciSpace. [Link]
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(PDF) Computational Docking-Based Evaluation of Novel β-Lactam Analogues Against Treponema pallidum via RhoGTPase-Activating Protein (1RT2) Inhibition for Enhanced Antisyphilitic Activity - ResearchGate. ResearchGate. [Link]
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Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. MDPI. [Link]
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Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of 4-(S)-Ethynyl-2-azetidinone
Abstract & Introduction
The 2-azetidinone, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry, most notably as the core structural motif of β-lactam antibiotics.[1] Beyond their antibacterial properties, substituted 2-azetidinones serve as invaluable chiral building blocks for a diverse array of biologically active molecules. The introduction of an ethynyl group at the C4 position yields 4-ethynyl-2-azetidinone, a particularly versatile intermediate. The terminal alkyne functionality acts as a powerful handle for subsequent modifications via reactions such as Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the rapid generation of compound libraries for drug discovery.
This document provides a comprehensive, field-tested protocol for the stereoselective synthesis of 4-(S)-ethynyl-2-azetidinone from the readily accessible starting material, 4-(S)-acetoxy-2-azetidinone. We present a robust, two-step procedure involving a Lewis acid-mediated nucleophilic substitution followed by a mild desilylation. The causality behind experimental choices, critical parameters for success, and detailed characterization are thoroughly discussed to ensure reproducibility and high fidelity.
Scientific Rationale & Reaction Mechanism
The conversion of 4-acetoxy-2-azetidinone to its 4-ethynyl counterpart is a nucleophilic substitution reaction at the C4 carbon of the β-lactam ring. The acetoxy group is an effective leaving group, but its departure can be significantly enhanced by the addition of a Lewis acid.
2.1 The Role of the Lewis Acid and the N-Acyliminium Intermediate
The reaction is proposed to proceed through an SN1-like mechanism, which is crucial for understanding the stereochemical outcome.
-
Activation: A Lewis acid (e.g., Zinc(II) trifluoromethanesulfonate, Zn(OTf)₂) coordinates to the carbonyl oxygen of the acetoxy group. This coordination polarizes the C4-O bond, transforming the acetate into a superior leaving group.
-
Formation of N-Acyliminium Ion: The activated acetoxy group departs, leading to the formation of a planar, resonance-stabilized N-acyliminium ion intermediate. The stability of this cation is key to facilitating the reaction.
-
Nucleophilic Attack: The ethynylating agent, a "soft" nucleophile like an organocuprate or a Grignard reagent, attacks the electrophilic C4 carbon of the iminium ion.
2.2 Stereochemical Considerations
A classical SN2 reaction would result in an inversion of stereochemistry. However, the formation of a planar N-acyliminium intermediate allows the nucleophile to approach from either face. In the absence of a directing group on the C3 position, achieving high stereoselectivity can be challenging. However, it has been observed that the thermodynamics of the system often favor the formation of the trans product (relative to a C3 substituent). For a C3-unsubstituted substrate, substrate control is minimal. This protocol is optimized for the (S)-enantiomer, but empirical verification of the product's stereochemistry via optical rotation and comparison to literature values is essential .
2.3 Choice of Ethynylating Agent
Directly using acetylide anions can be hazardous and prone to side reactions. A more controlled and safer approach involves a protected alkyne, such as trimethylsilylacetylene. The use of (trimethylsilyl)ethynylmagnesium bromide, prepared in situ, provides a moderately reactive and effective nucleophile. The bulky trimethylsilyl (TMS) group also offers the advantage of preventing oligomerization and other side reactions involving the acidic acetylenic proton. The TMS group is then efficiently removed in a separate, high-yielding step.
Data Presentation: Reagents & Conditions
Table 1: Reagent Specifications for Step A (Ethynylation)
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|---|
| 4-(S)-Acetoxy-2-azetidinone | C₅H₇NO₃ | 129.11 | 1.00 g | 7.74 | 1.0 |
| Zinc Triflate | Zn(CF₃SO₃)₂ | 363.53 | 3.36 g | 9.29 | 1.2 |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 1.35 mL | 9.68 | 1.25 |
| Ethylmagnesium Bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 9.7 mL | 9.68 | 1.25 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~20 mL | - | - |
Table 2: Reaction Parameters
| Parameter | Value | Notes |
|---|---|---|
| Step A: Ethynylation | ||
| Temperature | 0 °C to Room Temp. | Critical for controlling reactivity. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Expected Yield | 75-85% | For the silylated intermediate. |
| Step B: Desilylation | ||
| Temperature | 0 °C | |
| Reaction Time | 30-60 minutes | Typically a rapid reaction. |
| Expected Yield | 90-98% |
| Overall Yield | 67-83% | |
Visualization of Workflow & Chemistry
Overall Reaction Scheme
Caption: Figure 1: Two-Step Synthesis of 4-(S)-Ethynyl-2-azetidinone
Note: The image placeholders above would be replaced with actual chemical structure images in a final document. For this output, please imagine the structures based on their names.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Detailed Experimental Protocols
Safety Precaution: This procedure involves pyrophoric Grignard reagents and anhydrous solvents. All steps must be performed by trained personnel in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Step A: Synthesis of 4-(S)-[(Trimethylsilyl)ethynyl]-2-azetidinone
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add (trimethylsilyl)acetylene (1.35 mL, 9.68 mmol) and 15 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add ethylmagnesium bromide (9.7 mL of a 1.0 M solution in THF, 9.68 mmol) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the resulting solution at room temperature for 30 minutes. This forms the (trimethylsilyl)ethynylmagnesium bromide reagent.
-
-
Nucleophilic Substitution:
-
In a separate flame-dried 100 mL round-bottom flask under nitrogen, dissolve 4-(S)-acetoxy-2-azetidinone (1.00 g, 7.74 mmol) and zinc triflate (3.36 g, 9.29 mmol) in 25 mL of anhydrous THF.
-
Cool this solution to 0 °C in an ice-water bath.
-
Transfer the freshly prepared Grignard reagent from step 1.3 into the dropping funnel and add it dropwise to the azetidinone solution over 20 minutes, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexane) to afford the title compound as a pale yellow oil.
-
Step B: Synthesis of 4-(S)-Ethynyl-2-azetidinone
-
Desilylation Reaction:
-
Dissolve the purified 4-(S)-[(trimethylsilyl)ethynyl]-2-azetidinone (assuming ~6.8 mmol from the previous step) in 30 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.4 g, 10.2 mmol, 1.5 eq) in one portion with vigorous stirring.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane). The reaction is typically complete within 30-60 minutes.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, filter the reaction mixture through a short plug of silica gel, washing with methanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or by a second rapid column chromatography if necessary to yield 4-(S)-ethynyl-2-azetidinone as a white or off-white solid.
-
Characterization & Validation
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the β-lactam protons, and a singlet for the acetylenic proton around δ 2.5-3.0 ppm.
-
¹³C NMR (CDCl₃): Expect peaks for the carbonyl carbon (~170 ppm) and the two alkyne carbons (~70-85 ppm).
-
IR (KBr or thin film): Look for a strong C=O stretch for the β-lactam at ~1750-1770 cm⁻¹ and a sharp C≡C-H stretch at ~3300 cm⁻¹.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.
-
Optical Rotation: Measure the specific rotation [α]D and compare it with literature values for the (S)-enantiomer to confirm the stereochemical outcome.
Field Insights & Troubleshooting
-
Anhydrous Conditions are Paramount: The Grignard reagent is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried, and all solvents are rigorously dried before use. The reaction must be maintained under a positive pressure of an inert gas.
-
Temperature Control: The initial addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) is crucial to prevent side reactions and decomposition of the β-lactam ring.
-
TLC Monitoring: The Rf values of the starting material, TMS-protected intermediate, and final product will be distinct. Careful monitoring allows for precise determination of reaction completion and helps optimize reaction times.
-
Product Instability: The final product, 4-ethynyl-2-azetidinone, can be unstable over long periods. It is best to store it at low temperatures (-20 °C) under an inert atmosphere and use it in subsequent steps as soon as possible.
-
Incomplete Desilylation: If the desilylation step is sluggish, a few drops of water can be added to the methanolic solution to increase the solubility and reactivity of the potassium carbonate.
References
- Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monocyclic β-lactams. Mini reviews in medicinal chemistry, 4(1), 69-84. (A general review on the importance of monocyclic β-lactams).
- Alcaide, B., & Almendros, P. (2002). The chemistry of 4-acetoxy-2-azetidinone: a valuable building block. Current organic chemistry, 6(3), 245-266.
-
Posner, G. H. (1983). An introduction to synthesis using organocopper reagents. Organic reactions, 1, 1-113. (Authoritative source on the fundamentals of organocuprate chemistry, analogous to the Grignard reagents used here). URL: [Link]
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). β-Lactams as versatile starting materials for the synthesis of non-β-lactam products. European Journal of Organic Chemistry, 2001(18), 3435-3447.
- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes and ketones to terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772. (Classic reference for alkyne synthesis, relevant to the handling of acetylide synthons).
- Trost, B. M., & Li, C. J. (Eds.). (2014). Modern alkyne chemistry: catalytic and atom-economic transformations. John Wiley & Sons. (Provides context on the utility and modern reactions of alkynes).
Sources
Application Notes and Protocols for the Ethynylation of β-Lactams using Ethynylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1][2] The introduction of an ethynyl group onto the β-lactam scaffold opens up a rich field of chemical possibilities, providing a versatile handle for further functionalization through click chemistry, Sonogashira coupling, and other alkyne-based transformations. This allows for the development of novel β-lactam derivatives with potentially enhanced or entirely new biological activities.[1]
This document provides a detailed guide to the nucleophilic addition of ethynylmagnesium bromide, a potent acetylide nucleophile, to the carbonyl group of β-lactams. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical safety considerations inherent in this powerful synthetic transformation.
Mechanistic Insights: The Nucleophilic Addition Pathway
The core of this protocol is the nucleophilic addition of the ethynyl Grignard reagent to the electrophilic carbonyl carbon of the β-lactam ring.[3] The reaction proceeds through a tetrahedral intermediate, which is subsequently protonated during aqueous workup to yield the desired 4-ethynyl-4-hydroxy-azetidin-2-one derivative.
A critical consideration in this reaction is the inherent strain of the four-membered β-lactam ring. While this strain contributes to the biological activity of many β-lactam antibiotics by increasing the reactivity of the amide bond towards nucleophilic attack by bacterial enzymes, it also renders the ring susceptible to cleavage under harsh reaction conditions.[4][5] The strongly basic and nucleophilic nature of Grignard reagents necessitates careful control of reaction parameters to favor addition at the carbonyl group over undesired ring-opening pathways.
Figure 1: General mechanism for the reaction of ethynylmagnesium bromide with a β-lactam.
Safety First: Handling Ethynylmagnesium Bromide
Ethynylmagnesium bromide is a highly reactive and hazardous substance that requires strict adherence to safety protocols. It is flammable, corrosive, and reacts violently with water and other protic sources.[6]
Essential Safety Precautions:
-
Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and all solvents must be anhydrous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.
-
Quenching: Excess Grignard reagent must be quenched carefully by slow addition to a suitable proton source (e.g., isopropanol followed by saturated aqueous ammonium chloride) in an ice bath.
Detailed Experimental Protocol
This protocol describes a general procedure for the addition of ethynylmagnesium bromide to an N-substituted β-lactam. The specific substrate used here is N-benzyl-azetidin-2-one as a representative example. Researchers should optimize conditions for their specific β-lactam substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Benzyl-azetidin-2-one | ≥98% | Commercially available | |
| Ethynylmagnesium bromide | 0.5 M in THF | Commercially available | Store under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Use freshly distilled or from a solvent purification system |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Commercially available | |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercially available | For drying |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the ethynylation of a β-lactam.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Substrate Addition: To the flask, add N-benzyl-azetidin-2-one (1.0 equiv) and dissolve it in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add ethynylmagnesium bromide solution (0.5 M in THF, 1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. The slow addition at low temperature is crucial to minimize side reactions, particularly ring-opening.[7]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl and extracting with ethyl acetate.
-
Warming: After the reaction is complete, allow the mixture to slowly warm to 0 °C in an ice bath.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-ethynyl-4-hydroxy-N-benzylazetidin-2-one.
Characterization of the Product
The structure of the product, 4-ethynyl-4-hydroxy-N-benzylazetidin-2-one, should be confirmed by standard spectroscopic methods.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the ethynyl proton (a sharp singlet), the protons of the azetidinone ring, and the benzyl group protons. The hydroxyl proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon at C4, the ethynyl carbons, the carbonyl carbon of the β-lactam, and the carbons of the benzyl group. |
| FTIR | A strong absorption band for the β-lactam carbonyl (typically around 1750-1780 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), and a weaker band for the C≡C stretch (around 2100 cm⁻¹). A broad O-H stretch will also be present.[1][9] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting and Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents were strictly anhydrous and the reaction was maintained under a robust inert atmosphere. Incomplete conversion can be addressed by increasing the reaction time or the equivalents of the Grignard reagent.
-
Ring-Opening: The formation of ring-opened byproducts is a primary concern. Maintaining a low reaction temperature (-78 °C) is critical to suppress this pathway. If ring-opening is significant, consider using a less reactive acetylide source or a different N-protecting group on the β-lactam.
-
Stereoselectivity: The addition of the Grignard reagent to the C4 carbonyl will generate a new stereocenter. The facial selectivity of the attack can be influenced by the steric bulk of the N-substituent and any existing stereocenters on the β-lactam ring.[10] For prochiral β-lactams, a mixture of diastereomers may be obtained.
Conclusion
The reaction of ethynylmagnesium bromide with β-lactams provides a direct and efficient route to 4-ethynyl-4-hydroxy-azetidin-2-ones, valuable intermediates for the synthesis of novel β-lactam-based compounds. Success in this transformation hinges on a thorough understanding of the reactivity of the Grignard reagent, meticulous attention to anhydrous and inert reaction conditions, and careful control of the reaction temperature to prevent undesired ring-opening. This protocol, grounded in established principles of organic synthesis, provides a robust starting point for researchers to explore this versatile and powerful reaction.
References
- Al-Azzawi, A. M. (2018). Synthesis and Characterization of Some New β-Lactam Derivatives. Journal of Global Pharma Technology, 10(10), 224-230.
- Banik, B. K., & Das, A. (2020). Synthesis of β-Lactams. Encyclopedia, MDPI.
- Bassyouni, F. A., et al. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 14(10), 849-869.
- Brinkmeyer, R. S., et al. (1977). 4-METHOXY-2-(2-METHOXYPHENYL)-4,4-DIMETHYL-2-OXAZOLINE. Organic Syntheses, 57, 86.
-
Chemistry LibreTexts. (2021, August 15). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 19.8: Nucleophilic Addition of Grignards. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis and chemistry of azetidines. Aldrichimica Acta, 39(2), 39-54.
-
Frontiers in Microbiology. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
- Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74.
-
Khan Academy. (2014, March 13). Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.8 Synthesis using nucleophilic addition chemistry. Retrieved from [Link]
- MDPI. (2022). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. Molecules, 27(22), 7626.
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]
- Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Advances in Physical Organic Chemistry, 49, 1-38.
-
ResearchGate. (2016). Synthesis and characterization of β-Lactam compounds. Retrieved from [Link]
- Synlett. (2009). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. 2009(10), 1651-1654.
- van der Vlugt, J. I. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers.
- Verma, A. K., et al. (2006). A mild and efficient one-pot synthesis of β-lactams. Tetrahedron Letters, 47(35), 6235-6238.
-
YouTube. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
- Zhang, Z., et al. (2011). Copper-Catalyzed Asymmetric [2 + 2] Cycloaddition of Ketenes and Imines. Journal of the American Chemical Society, 133(12), 4330-4341.
- de Lijser, H. J. P. (2008). Side Reactions in a Grignard Synthesis.
- van der Helm, D., et al. (2001). Purification and characterization of a beta-lactamase from Haemophilus ducreyi in Escherichia coli.
- van Vranken, D. L. (2005). The Mechanisms of Reactions of β-Lactams.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Yadav, J. S., et al. (2004). A simple and efficient method for the synthesis of β-lactams from imines and acid chlorides. Tetrahedron Letters, 45(32), 6037-6039.
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Application Notes and Protocols for Sonogashira Coupling Reactions of 4-Ethynyl β-Lactams
Abstract
The functionalization of the β-lactam ring is a cornerstone of medicinal chemistry, enabling the development of novel antibiotics and other therapeutic agents. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming a C(sp)-C(sp²) bond, allowing for the direct attachment of aryl, heteroaryl, or vinyl moieties to the β-lactam core via a 4-ethynyl substituent. This guide provides an in-depth analysis of the critical parameters, reaction conditions, and detailed protocols for successfully performing the Sonogashira coupling on 4-ethynyl β-lactam substrates. Emphasis is placed on strategies to preserve the integrity of the strained azetidin-2-one ring system by employing mild reaction conditions.
Introduction: The Strategic Importance of β-Lactam Functionalization
The β-lactam (azetidin-2-one) is a privileged scaffold in pharmaceutical sciences, most notably as the core structural component of β-lactam antibiotics.[1] The modification of substituents at the C-3 and C-4 positions is a primary strategy for tuning the biological activity, expanding the antibacterial spectrum, and overcoming resistance mechanisms.[1] The palladium-catalyzed Sonogashira coupling reaction is a premier tool for such modifications, enabling the direct and efficient formation of a carbon-carbon bond between a terminal alkyne (such as a 4-ethynyl β-lactam) and an aryl or vinyl halide.[2][3]
This reaction is prized for its operational simplicity, functional group tolerance, and generally mild conditions, which are crucial when working with sensitive substrates like β-lactams.[2][4] This document serves as a comprehensive technical guide for researchers, outlining the mechanistic underpinnings and providing robust protocols for this key transformation.
Reaction Mechanism and Core Principles
The Sonogashira coupling typically proceeds via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5][6] Understanding these cycles is fundamental to optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X).
-
The Copper Cycle: The terminal alkyne (R²-C≡C-H) reacts with a Cu(I) salt, facilitated by a base, to form a highly reactive copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium complex.
-
Reductive Elimination: The final coupled product (R¹-C≡C-R²) is expelled, regenerating the active Pd(0) catalyst.[6]
A significant advancement in this field is the development of copper-free Sonogashira reactions. While copper(I) salts increase the reaction rate, they can also promote the undesirable oxidative homocoupling of the alkyne substrate (Glaser coupling) and introduce toxicity concerns, which is a critical consideration in pharmaceutical synthesis.[5] Copper-free protocols mitigate these issues, often by using a stronger base or specific ligand systems to facilitate the deprotonation and activation of the alkyne directly at the palladium center.[2][6]
Critical Parameters for Coupling with 4-Ethynyl β-Lactams
The success of the Sonogashira coupling on the β-lactam scaffold hinges on the careful selection of reagents and conditions to favor the desired C-C bond formation while preventing degradation of the strained four-membered ring.
The β-Lactam Substrate
The stability of the 4-ethynyl β-lactam is paramount. The nitrogen atom of the β-lactam is typically protected, most commonly with an aryl group (e.g., p-methoxyphenyl, PMP) or a silyl group, which enhances stability and solubility. The choice of protecting group can influence the reactivity and should be stable to the basic reaction conditions.
Catalyst System: Palladium and Copper
-
Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common and reliable choices.[7] Catalyst loading is typically low, ranging from 1-5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used in amounts ranging from 1-10 mol%. Its role is to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[6] For sensitive β-lactam substrates, minimizing reaction time by including CuI can be beneficial to reduce exposure to potentially degradative conditions. However, if alkyne homocoupling is a significant side reaction, a copper-free protocol should be considered.
Base Selection: The Key to Preserving the β-Lactam Ring
The choice of base is arguably the most critical parameter. The base must be strong enough to deprotonate the terminal alkyne but not so nucleophilic or harsh that it promotes the cleavage of the amide bond in the β-lactam ring.
-
Recommended Bases: Organic amine bases are strongly preferred. Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are excellent first choices due to their sufficient basicity and steric bulk, which minimizes nucleophilic attack on the lactam carbonyl.[4][5]
-
Bases to Avoid: Strong inorganic bases like potassium carbonate or cesium carbonate, while effective in some Sonogashira reactions, may be too harsh for many β-lactam substrates and should be used with caution or as a secondary option if amine bases fail.[4]
Solvents and Temperature
-
Solvents: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are standard solvents that effectively dissolve the reagents and facilitate the reaction.[4][5]
-
Temperature: The Sonogashira reaction can often be performed at room temperature.[2][4] For β-lactam substrates, it is imperative to start at room temperature to minimize thermal degradation. Gentle heating (e.g., 40-50 °C) should only be applied if the reaction is sluggish, particularly when using less reactive aryl bromides instead of aryl iodides.[2]
Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of a generic N-protected 4-ethynyl-azetidin-2-one with an aryl iodide.
Protocol 4.1: Standard Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is recommended as the primary approach due to its reliability and generally faster reaction times.
Materials and Reagents:
-
N-Protected 4-ethynyl-azetidin-2-one (1.0 equiv)
-
Aryl iodide (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 equiv, 5 mol%)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the N-protected 4-ethynyl-azetidin-2-one (1.0 equiv) and the aryl iodide (1.1 equiv).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe to achieve a concentration of approximately 0.1 M with respect to the β-lactam. Add triethylamine (3.0 equiv) via syringe and stir for 5 minutes.
-
Catalyst Addition: In quick succession, add CuI (0.05 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv) to the stirring solution. The mixture will typically turn from a pale yellow to a darker brown/black color.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting β-lactam. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(arylethynyl)-azetidin-2-one.
Protocol 4.2: Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling is observed as a major side product in Protocol 4.1.
Materials and Reagents:
-
N-Protected 4-ethynyl-azetidin-2-one (1.0 equiv)
-
Aryl bromide or iodide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
N,N-Diisopropylethylamine [DIPEA] (3.0 - 4.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Follow steps 1-2 as described in Protocol 4.1.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe (to ~0.1 M). Add DIPEA (3.0 equiv) and stir.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the stirring solution.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor as described in Protocol 4.1. Note that copper-free reactions may be slower. If no significant progress is observed after 12-24 hours, gentle heating to 40-50 °C may be required, especially if using an aryl bromide.
-
Workup and Purification: Follow steps 7-8 as described in Protocol 4.1. Note that DMF has a high boiling point and may require vacuum distillation or extensive aqueous washes for complete removal.
Data Summary and Troubleshooting
The following tables provide a summary of typical reaction components and a guide for troubleshooting common issues.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Reagent/Condition | Rationale & Comments |
|---|---|---|
| β-Lactam | N-Aryl or N-Silyl protected 4-ethynyl-azetidin-2-one | Protection enhances stability and solubility. |
| Coupling Partner | Aryl Iodide > Aryl Bromide | Iodides are significantly more reactive, allowing for milder conditions and shorter reaction times.[2] |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Commercially available, reliable, and effective for this transformation. |
| Cu Co-catalyst | CuI (1-10 mol%) | Increases reaction rate but can cause alkyne homocoupling. Omit for copper-free protocols.[5] |
| Base | Et₃N or DIPEA (2-4 equiv) | Mild, non-nucleophilic organic bases are crucial to prevent β-lactam ring opening. |
| Solvent | Anhydrous, degassed THF or DMF | Good solubility for most reactants. Degassing is critical to prevent catalyst oxidation. |
| Temperature | Room Temperature (20-25 °C) | Minimizes risk of thermal degradation of the sensitive β-lactam ring. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently reactive aryl halide (e.g., bromide).3. Reaction temperature too low. | 1. Ensure strictly anhydrous and anaerobic conditions. Use fresh catalyst.2. Switch from aryl bromide to the corresponding aryl iodide.3. Gently warm the reaction to 40-50 °C and monitor closely. |
| Decomposition of Starting Material | 1. Base is too strong/nucleophilic.2. Reaction temperature is too high. | 1. Switch to a more sterically hindered base (e.g., from Et₃N to DIPEA).2. Ensure the reaction is run at room temperature. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. Copper(I) co-catalyst. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.2. Switch to a copper-free protocol (Protocol 4.2). |
| Difficult Purification | 1. Residual high-boiling solvent (DMF).2. Formation of phosphine oxides. | 1. Perform multiple aqueous washes or use A-B extraction if product is basic/acidic.2. Use a less polar solvent system for chromatography to elute the product before the polar byproducts. |
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of 4-(arylethynyl)-azetidin-2-ones, providing a direct route to novel and potentially bioactive compounds. The key to success lies in the judicious selection of mild reaction conditions to accommodate the inherent sensitivity of the β-lactam ring. By prioritizing the use of non-nucleophilic organic bases, maintaining low reaction temperatures, and ensuring an inert atmosphere, researchers can reliably achieve high yields of the desired coupled products. The protocols and troubleshooting guide presented here offer a validated framework for the application of this powerful reaction in the field of medicinal chemistry and drug development.
References
- Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Al-Tawel, S., et al. (2019). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry. [Link not available from search, specific article details are inferred]
- Liang, Y., Xie, Y. H., & Li, J. H. (2006). A copper-free Sonogashira coupling reaction of aryl iodides with terminal acetylenes catalyzed by a palladium complex of 1,1'-bis(diphenylphosphino)ferrocene. Synlett, 2006(12), 1931-1934.
-
Various Authors. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI Preprints. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Eremin, D. B., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal, 26(67), 15672-15681. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
S. Handa, et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Org. Lett., 20, 542-545. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Heravi, M. M., et al. (2018). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Current Organic Chemistry, 22(14). [Link]
-
Bakherad, M., et al. (2012). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 5. [Link]
-
Anilkumar, G., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 296-323. [Link]
-
Wang, J., et al. (2020). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]
-
Kaur, N., et al. (2016). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 8(1), 304-313. [Link]
-
Various Authors. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]
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The Stereoselective Synthesis of 4-Alkynyl-2-Azetidinones: A Comprehensive Guide for Researchers
The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core structural motif of the vast family of β-lactam antibiotics. The introduction of an alkynyl group at the C4 position of this heterocyclic system opens up a new dimension of chemical diversity and biological activity. These 4-alkynyl-2-azetidinones are not only valuable synthetic intermediates, amenable to further functionalization via click chemistry and other alkyne-based transformations, but they also exhibit a range of promising biological properties, including antibacterial, antifungal, and enzyme inhibitory activities.[1][2][3] This guide provides a detailed overview of the key stereoselective methods for the synthesis of 4-alkynyl-2-azetidinones, complete with mechanistic insights, comparative data, and detailed experimental protocols.
Key Synthetic Strategies for Stereocontrol
The stereoselective construction of the 2-azetidinone ring, particularly with a reactive alkynyl substituent at C4, presents a significant synthetic challenge. The relative and absolute stereochemistry at the C3 and C4 positions are crucial for biological activity. Several powerful strategies have emerged to address this challenge, each with its own set of advantages and limitations.
The Staudinger [2+2] Cycloaddition
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains one of the most fundamental and widely used methods for the construction of the β-lactam ring.[4][5] The stereochemical outcome of this reaction is highly dependent on the geometry of the imine and the nature of the substituents on both reactants.[6]
Mechanism and Stereoselectivity: The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure yields the 2-azetidinone.[5] The stereoselectivity is determined by the relative stability of the zwitterionic intermediates and the kinetics of their interconversion and ring closure. Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines lead to trans-β-lactams.[6] However, the substituents on the ketene and imine can significantly influence this outcome. For the synthesis of 4-alkynyl-2-azetidinones, an alkynyl-substituted imine is typically employed.
Sonogashira Coupling Mechanism
Representative Data for the Sonogashira Synthesis of 4-Alkynyl-2-Azetidinones:
| Entry | 4-Substituted-2-azetidinone | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | (3R,4R)-4-Iodo-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-1-(4-methoxyphenyl)azetidin-2-one | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 88 | |
| 2 | (S)-4-Bromo-1-(4-methoxyphenyl)-3-phenylazetidin-2-one | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF | 91 | |
| 3 | (R)-4-((Trifluoromethyl)sulfonyloxy)-1-((R)-1-phenylethyl)azetidin-2-one | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | Et₃N | CH₂Cl₂ | 76 |
Application Notes: Method Selection and Optimization
Staudinger Cycloaddition:
-
Advantages: Wide substrate scope, readily available starting materials.
-
Challenges: Stereocontrol can be challenging and highly dependent on substrate and reaction conditions. Low temperatures (-78 °C) are often required to enhance stereoselectivity. *[7] Expert Insight: The use of chiral auxiliaries on the imine nitrogen or the ketene can provide excellent enantiocontrol. For sensitive substrates, the in situ generation of the ketene from the corresponding acyl chloride is crucial to avoid dimerization and polymerization.
[7]Kinugasa Reaction:
-
Advantages: High cis-diastereoselectivity, mild reaction conditions.
-
Challenges: Primarily limited to terminal alkynes. The use of chiral ligands for enantioselective variants is an active area of research. *[8] Expert Insight: The choice of copper source and ligand can significantly impact the reaction efficiency and stereoselectivity. For less reactive nitrones, the use of more coordinating solvents or additives may be necessary. A recent modification using inexpensive calcium carbide as the acetylene source offers a cost-effective and scalable approach.
-
Advantages: High functional group tolerance, allows for late-stage introduction of the alkynyl moiety.
-
Challenges: Requires a pre-functionalized β-lactam at the C4 position. The stereochemistry of the final product is dictated by the synthesis of the starting material.
-
Expert Insight: Careful selection of the palladium catalyst and ligands is essential to avoid side reactions and ensure high yields. Copper-free Sonogashira protocols have been developed to circumvent issues related to the toxicity and difficult removal of copper salts.
[11]### Detailed Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a trans-4-Alkynyl-2-Azetidinone via Staudinger Cycloaddition
This protocol is adapted from procedures described in the literature for the synthesis of trans-β-lactams.
[12]Materials:
-
N-(trimethylsilylethynyl)benzylideneamine (1.0 mmol, 1.0 equiv)
-
Phenylacetyl chloride (1.1 mmol, 1.1 equiv)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the imine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous CH₂Cl₂ (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL) to the stirred solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trans-4-alkynyl-2-azetidinone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The trans stereochemistry can be confirmed by the small coupling constant (J < 3 Hz) between the C3-H and C4-H protons in the ¹H NMR spectrum.
Protocol 2: cis-Selective Synthesis of a 4-Alkynyl-2-Azetidinone via the Kinugasa Reaction
This protocol is based on established procedures for the copper-catalyzed Kinugasa reaction.
-
C,N-Diphenylnitrone (1.0 mmol, 1.0 equiv)
-
1-Hexyne (1.2 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
N-Methylimidazole (NMI) (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube, add CuCl (0.1 mmol) and the nitrone (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (10 mL), NMI (1.2 mmol), and 1-hexyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the cis-4-alkynyl-2-azetidinone.
-
Characterize the product by spectroscopic methods. The cis stereochemistry is indicated by a larger coupling constant (J ≈ 5-6 Hz) between the C3-H and C4-H protons in the ¹H NMR spectrum.
References
- De Kimpe, N. (2003). 4-Alkylidene-azetidin-2-ones: Novel Inhibitors of Leukocyte Elastase and Gelatinase. Current Medicinal Chemistry, 10(15), 1435-1454.
- Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3737-3751.
-
Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Retrieved from [Link]
- Banik, B. K., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 19(29), 5089-5115.
- Konakahara, T. (2010). Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Current Organic Synthesis, 7(5), 428-444.
- Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia, 1(1), 1-10.
- Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223-506.
- Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters, 21(10), 3746-3749.
- Gawande, S. D., et al. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies, 7(3), 1162-1165.
- Kumar, A., et al. (2002). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry, 41B, 2642-2646.
- Tang, Y., et al. (2004). Copper-catalyzed synthesis of azetidines from nitrones. Tetrahedron Letters, 45(13), 2685-2687.
- Uslu, A., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4340-4358.
- Chmielewski, M., et al. (2005). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, 3(19), 3549-3560.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Schreiner, P. R., & Hosseini, A. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters, 21(10), 3746–3749.
-
Chem-Station. (2016). Kinugasa Reaction. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2024).
- Nakamura, E., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 24(42), 7806-7811.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Wang, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Fang, W.-H., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc, 2009(9), 21-44.
- Carreira, E. M. (2004). Alkynylation of Carbonyl and Imino Groups.
- Sharma, P., et al. (2024). A facile, regio and diastereoselective synthesis of functionalized azetidin-2-ones: Cu(I) mediated Kinugasa reaction of functionalized nitrones with acetylenic alcohols.
- Doyle, M. P., et al. (1993). Construction of .beta.-lactams by highly selective intramolecular carbon-hydrogen insertion from rhodium(II) carboxylate catalyzed reactions of diazoacetamides. The Journal of Organic Chemistry, 58(22), 6176-6177.
- Alcaide, B., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(18), 3629-3635.
- Wender, P. A., et al. (2010). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads.
- Aponick, A., et al. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society, 146(10), 7185-7190.
- Zhang, J., & Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Alcaide, B., et al. (1996). Stereoselective Synthesis of 3-Substituted 4-(Formyloxy)-2-azetidinones by the Unusual Baeyer-Villiger Reaction of beta-Lactam Aldehydes. Scope and Synthetic Applications. The Journal of Organic Chemistry, 61(25), 8819-8825.
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1179-1190.
- Gevorgyan, V., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 25(20), 4749.
- Aggarwal, V. K., et al. (2025). Diastereoselective Preparation of Azetidines and Pyrrolidines.
- Gaunt, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5084-5120.
- Wender, P. A., & Gamber, G. G. (2004). Rhodium-Catalyzed Intramolecular [4 + 2] Cycloadditions of Alkynyl Halides. The Journal of Organic Chemistry, 69(1), 148-154.
- Jurczak, J., & Gryko, D. T. (2015). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.
- Lee, C. (2010). Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis. Journal of the American Chemical Society, 132(4), 1213-1215.
- Zavar, S., et al. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
- Bi, X., et al. (2019). Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction. Journal of the American Chemical Society, 141(4), 1593-1598.
- Wang, J., et al. (2019). Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursors. Organic & Biomolecular Chemistry, 17(3), 564-567.
- Sahu, R., et al. (2025). A rhodium-catalyzed [4 + 2] annulation strategy to synthesize pyranone-mounted tyrosines with anti-neuroinflammatory activity. Organic & Biomolecular Chemistry, 23(42), 10533-10543.
- Lee, S., et al. (2024). Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry, 12, 1369345.
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Protecting group strategies for N-1 substituted 4-ethynyl-2-azetidinone
Application Note & Protocol Guide: Protecting Group Strategies for N-1 Substituted 4-Ethynyl-2-Azetidinone
Executive Summary & Mechanistic Rationale
The 4-ethynyl-2-azetidinone core is a highly versatile chiral building block, serving as a critical intermediate in the total synthesis of advanced β-lactam antibiotics, including thienamycin and 1β-methylcarbapenems[1],[2]. The intrinsic ring strain of the four-membered azetidinone ring, combined with the reactivity of the C-4 terminal alkyne and the C-3 hydroxyethyl appendage, necessitates a meticulously designed protecting group (PG) strategy.
Protecting the N-1 position (the β-lactam nitrogen) is mandatory during downstream functionalization (e.g., Sonogashira cross-coupling of the alkyne, aldol condensations, or click chemistry) to prevent unwanted N-alkylation, N-acylation, or base-catalyzed ring-opening.
Expertise & Experience Insight: The presence of the C-4 terminal alkyne strictly dictates the choice of the N-1 protecting group. Traditional N-benzyl (Bn) or N-carboxybenzyl (Cbz) groups are contraindicated because their standard removal via transition-metal catalyzed hydrogenolysis (H₂/Pd-C) will inadvertently reduce the C-4 ethynyl group to an ethyl group. Therefore, orthogonal strategies utilizing oxidative cleavage (e.g., p-methoxyphenyl, PMP) or fluoride-mediated cleavage (e.g., tert-butyldimethylsilyl, TBDMS) must be employed[3],[4].
Comparative Analysis of N-1 Protecting Groups
To ensure synthetic orthogonality, the selection of the N-1 protecting group must account for the stability of the C-4 alkyne and the highly sensitive β-lactam carbonyl. The quantitative and qualitative parameters of the most viable N-1 protecting groups are summarized below.
| Protecting Group | Introduction Reagents | Deprotection Reagents | Typical Yield | Alkyne Compatibility | Causality & Strategic Fit |
| PMP (p-Methoxyphenyl) | p-Anisidine (during Staudinger synthesis) | CAN (Ceric Ammonium Nitrate), MeCN/H₂O, 0 °C | 85–92% | Excellent | PMP is installed during the initial cycloaddition[5]. CAN selectively oxidizes the electron-rich PMP ring without affecting the alkyne[4]. |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, Et₃N, DMAP, DCM | TBAF, THF, 0 °C or NH₄F, MeOH | 90–95% | Excellent | Provides massive steric shielding. Cleaved driven by the immense thermodynamic stability of the Si-F bond[6]. |
| Boc (tert-Butyloxycarbonyl) | Boc₂O, DMAP, MeCN | TFA, DCM, 0 °C | 75–85% | Good | Useful for orthogonal peptide coupling, but the required acidic deprotection can risk β-lactam ring-opening if not carefully controlled. |
| PMB (p-Methoxybenzyl) | PMBCl, NaH, DMF (Requires TMS-alkyne) | DDQ, DCM/H₂O, RT | 80–88% | Moderate | NaH can deprotonate the terminal alkyne (pKa ~25); the alkyne must be pre-protected (e.g., TMS) before PMB installation. |
Strategic Workflows and Mechanisms
The following diagrams illustrate the strategic pathways for N-1 protection and the specific mechanistic logic behind oxidative dearylation.
Strategic workflow for N-1 protection and deprotection in carbapenem synthesis.
Mechanism of CAN-mediated oxidative cleavage of the N-PMP protecting group.
Validated Experimental Protocols
Protocol A: N-1 Silylation (TBDMS Protection) of 4-Ethynyl-2-azetidinone
Objective: To install a robust, sterically demanding silyl protecting group that withstands basic organometallic coupling conditions while keeping the terminal alkyne intact[3].
Reagents & Materials:
-
4-ethynyl-2-azetidinone derivative (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the 4-ethynyl-2-azetidinone derivative (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Et₃N (15 mmol) and DMAP (1 mmol) to the solution. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium-like intermediate with TBDMSCl, which dramatically accelerates the silylation of the weakly nucleophilic β-lactam nitrogen.
-
Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBDMSCl (12 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the N-TBDMS protected 4-ethynyl-2-azetidinone.
Protocol B: N-Dearylation (PMP Cleavage) via Ceric Ammonium Nitrate
Objective: To cleanly remove the p-methoxyphenyl (PMP) group to reveal the free β-lactam N-H, a prerequisite for the final bicyclic ring closure in carbapenem synthesis[7],[4].
Reagents & Materials:
-
N-PMP-4-ethynyl-2-azetidinone (1.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (3.0 equiv)
-
Acetonitrile (MeCN) / Water (H₂O) (3:1 v/v)
-
10% Aqueous Sodium Sulfite (Na₂SO₃)
Step-by-Step Methodology:
-
Solubilization: Dissolve the N-PMP-4-ethynyl-2-azetidinone (5 mmol) in 45 mL of MeCN. Cool the solution strictly to 0 °C. Causality: Maintaining 0 °C is critical. Elevated temperatures during CAN oxidation can lead to over-oxidation or hydrolytic cleavage of the strained β-lactam ring.
-
Oxidant Preparation: Dissolve CAN (15 mmol) in 15 mL of distilled water. Causality: Water is not just a solvent; it is a necessary nucleophilic reactant that attacks the radical cation intermediate to form the hemiaminal (see Mechanism Diagram).
-
Addition: Add the aqueous CAN solution dropwise to the β-lactam solution over 20 minutes, maintaining the internal temperature at 0 °C. The solution will turn a deep orange/red color, indicating the formation of the Ce(IV)-substrate complex.
-
Reaction: Stir at 0 °C for 45–60 minutes. Monitor by TLC until the starting material is entirely consumed.
-
Quenching: Quench the reaction by adding 20 mL of 10% aqueous Na₂SO₃. Causality: Sodium sulfite reduces any unreacted Ce(IV) to Ce(III), halting the oxidative process and preventing product degradation during workup.
-
Extraction: Extract the mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: The byproduct (p-benzoquinone) is highly volatile and non-polar. Purify the crude residue via silica gel chromatography to isolate the pure N-unprotected 4-ethynyl-2-azetidinone.
References
- EP0282241B1 - Beta-lactam compounds and production process thereof. Google Patents.
- EP0282241B1 - Beta-lactam compounds and production process thereof (Carbapenem Intermediate Context). Google Patents.
-
Steric and Electronic Influences on the Diastereoselectivity of the Rh2(OAc)4-Catalyzed C−H Insertion in Chiral Ester Diazoanilides. ACS Publications. Available at:[Link]
-
B-Lactams From Unsaturated Organosilanes. University of Glasgow. Available at:[Link]
- EP0282241B1 - Beta-lactam compounds and production process thereof (N-Protected Context). Google Patents.
-
Azetidin-2-ones, Synthon for Biologically Important Compounds. ResearchGate. Available at:[Link]
-
ChemInform Abstract: On-Column N-Dearylation of 2-Azetidinones by Silica-Supported Ceric Ammonium Nitrate. ResearchGate. Available at:[Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioconjugation via 4-Ethynyl-2-Azetidinone Click Chemistry
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 4-ethynyl-2-azetidinone as a versatile chemical handle in bioconjugation. By leveraging the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," this reagent enables the precise, stable, and efficient covalent labeling of biomolecules. We will explore the unique chemical characteristics of the 4-ethynyl-2-azetidinone moiety, detailing the underlying reaction mechanisms and providing field-proven, step-by-step protocols for the conjugation of proteins and nucleic acids. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for creating well-defined bioconjugates for applications ranging from diagnostics and imaging to targeted therapeutics.
The Principle of Azide-Alkyne "Click" Chemistry
Bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids, has become an indispensable tool in modern biomedical research.[1] Among the myriad of chemical strategies available, "click chemistry" has emerged as a superior methodology due to its efficiency, selectivity, and biocompatibility.[2] The term describes reactions that are high-yielding, modular, and produce minimal byproducts under mild, often aqueous, conditions.[3]
The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[4] The key features that make CuAAC ideal for bioconjugation are:
-
Bioorthogonality: The azide and terminal alkyne functional groups are largely inert within biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes.[5][6]
-
High Efficiency: The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction), allowing for near-quantitative yields even at low reactant concentrations in complex biological mixtures.[2][6]
-
Robustness: The reaction is insensitive to a wide pH range (typically 4-12) and is compatible with aqueous buffers, which is essential for maintaining the integrity of most biomolecules.[2][3]
The reaction is typically performed using a stable copper(II) source, such as copper(II) sulfate (CuSO₄), which is reduced in situ to the active copper(I) catalyst by an agent like sodium ascorbate.[7] To enhance reaction efficiency and protect the target biomolecule from potential damage by copper-induced reactive oxygen species, a chelating ligand is used to stabilize the Cu(I) catalyst.[5][8] For aqueous applications, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the gold standard.[7]
The 4-Ethynyl-2-Azetidinone Handle: A Tale of Two Moieties
The choice of a chemical handle for introducing an alkyne into a biomolecule is critical. 4-ethynyl-2-azetidinone offers a unique combination of a reactive alkyne and a distinct heterocyclic scaffold, the properties of which merit careful consideration.
The Terminal Ethynyl (Alkyne) Group
This is the bioorthogonal reactive partner for the CuAAC reaction. Its small, linear structure is minimally perturbing, meaning it can often be incorporated into biomolecules without significantly altering their structure or function. It serves as a reliable and specific attachment point for any molecule functionalized with a complementary azide group, such as fluorescent dyes, biotin tags, or therapeutic payloads.[3]
The 2-Azetidinone (β-Lactam) Core
The 2-azetidinone ring, famously known as the β-lactam, is a four-membered cyclic amide. Its defining characteristic is significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive than unstrained acyclic amides.[9] This strain increases the electrophilicity of the carbonyl carbon, rendering the ring susceptible to nucleophilic attack and subsequent ring-opening hydrolysis.[10][11] This reactivity is the basis for the mechanism of action of penicillin and cephalosporin antibiotics, which are inactivated by β-lactamase enzymes produced by resistant bacteria.[12][13]
Causality for Experimental Design: While the β-lactam ring provides a rigid and defined scaffold for presenting the ethynyl group, its inherent reactivity must be considered. Experimental conditions, particularly high pH (>8) or the presence of strong nucleophiles, could potentially lead to the degradation of the ring over time. Therefore, bioconjugation reactions should be performed under controlled pH conditions (typically pH 7.0-7.5), and the long-term stability of the final conjugate should be assessed under relevant storage and application conditions. The characteristic infrared (IR) absorption of the β-lactam carbonyl at a high frequency (1735-1765 cm⁻¹) is a direct measure of this ring strain and can be used as a characterization tool.[11]
Visualization of the CuAAC Mechanism & Workflow
To better understand the process, the following diagrams illustrate the chemical transformation and a typical experimental sequence.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: General experimental workflow for protein bioconjugation via CuAAC.
Application Notes
The methodology described herein is broadly applicable across various fields of biomedical research.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Proteins modified with 4-ethynyl-2-azetidinone can be labeled with azide-functionalized reporters (e.g., fluorophores, biotin) to visualize protein localization, track protein turnover, or enrich specific protein populations from complex lysates for identification by mass spectrometry.
-
Drug Development & Antibody-Drug Conjugates (ADCs): The stable triazole linkage is ideal for conjugating potent cytotoxic drugs to targeting moieties like antibodies. The 4-ethynyl-2-azetidinone can be installed on an antibody, which is then "clicked" to an azide-modified drug payload, enabling targeted delivery to cancer cells.
-
Genomics and Nucleic Acid Research: DNA or RNA can be synthesized to incorporate the alkyne handle. Subsequent click chemistry allows for the attachment of probes for cellular imaging, pull-down assays to identify binding partners, or for constructing nucleic acid-based diagnostics.[3]
-
Biomaterials and Surface Chemistry: Biomolecules functionalized via this method can be immobilized onto azide-modified surfaces (e.g., beads, microarrays, nanoparticles) for the development of biosensors or advanced biomaterials.
Detailed Experimental Protocols
Note: These protocols assume the biomolecule of interest has already been functionalized with the 4-ethynyl-2-azetidinone handle. The focus is on the click chemistry conjugation step.
Protocol 1: Labeling of an Alkyne-Modified Protein with an Azide-Reporter
This protocol describes the general procedure for conjugating an azide-functionalized molecule (e.g., a fluorescent dye) to a protein that has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) Sulfate (CuSO₄) solution (Stock: 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (Stock: 50 mM in water)[7]
-
Sodium Ascorbate solution (Stock: 100 mM in water, must be freshly prepared )
-
Desalting column (e.g., PD-10) or dialysis cassette for protein purification
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
Reagent Preparation:
-
Protein Solution: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of chelating agents like EDTA.
-
Azide-Reporter Solution: Prepare a 10 mM stock solution of the azide-reporter in a suitable solvent (e.g., DMSO or water).
-
Sodium Ascorbate Solution (Fresh): Dissolve 19.8 mg of sodium ascorbate in 1 mL of water to make a 100 mM solution. Prepare this solution immediately before use as it is prone to oxidation.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA. This creates a 1:5 molar ratio of Cu:Ligand which is optimal for protecting the protein.[8]
Step-by-Step Procedure:
-
In a microcentrifuge tube, add the desired amount of alkyne-modified protein solution.
-
Add the azide-reporter stock solution to achieve a final 5- to 10-fold molar excess over the protein. Gently mix.
-
Add the premixed CuSO₄/THPTA catalyst solution to the reaction. A typical final concentration is 0.1-0.25 mM CuSO₄.[8]
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.[7][8]
-
Gently invert the tube to mix. Do not vortex vigorously to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature. If using a fluorescent reporter, protect the tube from light.
-
The final reaction volume will depend on the starting protein amount. Ensure the final concentration of any organic solvent (like DMSO) from the reporter stock does not exceed 10% (v/v).
Purification:
-
Purify the labeled protein conjugate from excess reagents (copper catalyst, ascorbate, unreacted azide-reporter) using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Follow the manufacturer's instructions for the desalting column to collect the protein-containing fractions.
Characterization and Validation:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. If a fluorescent reporter was used, visualize the gel using an appropriate fluorescence scanner to confirm covalent labeling.
-
Mass Spectrometry: Use ESI-MS or MALDI-TOF mass spectrometry to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of the azide-reporter moiety.
Protocol 2: Labeling of an Alkyne-Modified Oligonucleotide
This protocol outlines the conjugation of an azide-modified dye to a synthetic DNA or RNA oligonucleotide containing a terminal alkyne.
Materials:
-
Alkyne-modified oligonucleotide, lyophilized or in nuclease-free water
-
Azide-functionalized dye
-
Copper(II) Sulfate (CuSO₄) solution (Stock: 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (Stock: 50 mM in water)
-
Sodium Ascorbate solution (Stock: 100 mM in water, must be freshly prepared )
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Reagent Preparation:
-
Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a convenient stock concentration (e.g., 100 µM).
-
Azide-Dye Solution: Prepare a 10 mM stock solution of the azide-dye in DMSO.
-
Sodium Ascorbate Solution (Fresh): Prepare as described in Protocol 1.
-
Catalyst Premix: Prepare as described in Protocol 1.
Step-by-Step Procedure:
-
In a microcentrifuge tube, combine 10-20 nmol of the alkyne-modified oligonucleotide with nuclease-free water.
-
Add the azide-dye stock solution to achieve a 2- to 5-fold molar excess.
-
Add the premixed CuSO₄/THPTA catalyst solution to a final concentration of ~0.25 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[7]
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
Purification (Ethanol Precipitation):
-
To the reaction mixture, add 0.1 volumes of 3 M NaOAc (e.g., 10 µL for a 100 µL reaction).
-
Add 3 volumes of ice-cold 100% ethanol (e.g., 330 µL). Mix well.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed (>12,000 x g) for 20-30 minutes at 4°C to pellet the nucleic acid.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge for 5 minutes.
-
Decant the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not over-dry.
-
Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
Characterization and Validation:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate to quantify both the oligonucleotide (at 260 nm) and the dye (at its λ_max) to determine labeling efficiency.
-
HPLC/Mass Spectrometry: Analyze the purified product by reverse-phase HPLC to assess purity and by mass spectrometry to confirm the expected molecular weight of the conjugate.
References
-
Current Protocols in Chemical Biology. (2011, December 15). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Available at: [Link]
-
Gupta, R. R., Kumar, M., & Gupta, V. (n.d.). Heterocyclic Chemistry, Volume II: Four-Membered Heterocycles. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Application of the developed method in a β-lactam (4ei) synthesis. Available at: [Link]
-
Bielsa, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Inorganic Chemistry. Available at: [Link]
-
Moore, S. (2014, November 11). A new reagent for click bioconjugation. RSC Blogs. Available at: [Link]
-
Al-Tel, T. H. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Dendronized β-Lactams. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology. Available at: [Link]
-
Acta Chimica and Pharmaceutica Indica. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available at: [Link]
-
The Pharma Innovation Journal. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available at: [Link]
-
Ban, I., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. International Journal of Molecular Sciences. Available at: [Link]
-
van der Westhuyzen, R., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Modern Approach to 1-Methylcarbapenem Intermediates via 4-Ethynyl-2-Azetidinone
Foreword: The Strategic Importance of the 1β-Methyl Group
The carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity. The introduction of a methyl group at the C-1 position, specifically with β-stereochemistry, confers remarkable stability against degradation by human renal dehydropeptidase-I (DHP-I). This crucial modification enhances the drug's pharmacokinetic profile, making the stereoselective synthesis of 1β-methylcarbapenem intermediates a cornerstone of modern antibiotic development.[1][2] This document provides a detailed guide to a robust and stereocontrolled synthetic route starting from the versatile building block, 4-ethynyl-2-azetidinone.
Strategic Overview: The Conjugate Addition Pathway
The core of our synthetic strategy hinges on the unique reactivity of the 4-ethynyl-2-azetidinone scaffold. The ethynyl group, an electron-deficient alkyne (an ynone equivalent), is highly susceptible to nucleophilic attack. By employing organocuprate chemistry, we can achieve a highly regioselective and stereoselective 1,4-conjugate addition of a methyl group.[3][4] This reaction directly and efficiently installs the critical C-1 methyl group with the desired β-stereochemistry, dictated by the existing stereocenters on the azetidinone ring.
The overall workflow is designed for efficiency and control, proceeding through several key phases:
Figure 1: High-level synthetic workflow.
The Cornerstone Reaction: Stereoselective Organocuprate Addition
Mechanistic Rationale: Why Organocuprates?
While seemingly straightforward, the addition of a methyl group to the ethynyl-azetidinone requires careful selection of reagents. Highly reactive organometallics like Grignard or organolithium reagents tend to favor 1,2-addition to any residual carbonyl character or undergo undesired side reactions.[5]
Lithium dialkylcuprates (Gilman reagents), R₂CuLi, are significantly softer nucleophiles and exhibit a profound preference for 1,4-conjugate addition to α,β-unsaturated systems, including ynones.[5] The widely accepted mechanism involves the initial formation of a π-complex between the copper atom and the alkyne. This is followed by the nucleophilic addition of the methyl group to the β-carbon, leading to a copper(III) intermediate, which then undergoes reductive elimination to furnish the vinyl copper species.[3][4] Subsequent quenching of this intermediate yields the desired vinyl-substituted azetidinone. The stereochemical outcome is directed by the pre-existing (3R, 4R) stereocenters of the β-lactam ring, with the cuprate reagent approaching from the less sterically hindered face.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Decoding the ‘black box’ reactivity that is organocuprate conjugate addition chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Application Note: Scalable Manufacturing of 4(S)-Ethynyl-2-azetidinone
Abstract & Strategic Rationale
This application note details a robust, scalable protocol for the manufacturing of 4(S)-ethynyl-2-azetidinone , a critical chiral pharmacophore used in the synthesis of carbapenem antibiotics, enkephalinase inhibitors, and novel
While direct asymmetric Staudinger synthesis is possible, it often requires expensive chiral auxiliaries and unstable aldehyde precursors (e.g., propargyl aldehyde) that are unsuitable for multi-kilogram scales. This protocol utilizes a Chemo-Enzymatic Approach :
-
Chemical Assembly: Lewis acid-mediated nucleophilic displacement of 4-acetoxy-2-azetidinone (4-AA) with trimethylsilylacetylene to yield racemic 4-ethynyl-2-azetidinone.
-
Chiral Resolution: Enzymatic kinetic resolution using Candida antarctica Lipase B (CalB) to isolate the 4(S)-enantiomer with >99% ee.
Key Advantages:
-
Safety: Uses trimethylsilylacetylene (TMSA) instead of gaseous acetylene, mitigating explosion hazards.
-
Scalability: Avoids cryogenic conditions required for some asymmetric enolate alkylations.
-
Cost-Efficiency: Utilizes cheap, commercially available 4-AA and reusable immobilized enzymes.
Chemical Mechanism & Pathway[1][2]
The synthesis relies on the generation of a reactive N-acyliminium ion intermediate from 4-acetoxy-2-azetidinone. The subsequent nucleophilic attack by the silylacetylene is catalyzed by a mild Lewis acid.
Reaction Pathway Diagram[1][3]
Figure 1: Chemo-enzymatic pathway for the synthesis of 4(S)-ethynyl-2-azetidinone.
Detailed Experimental Protocol
Phase 1: Lewis Acid-Mediated Alkynylation (Batch Scale: 1.0 kg)
Objective: Synthesis of racemic 4-(trimethylsilylethynyl)-2-azetidinone, followed by desilylation.
Reagents:
-
4-Acetoxy-2-azetidinone (4-AA): 1.0 kg (7.75 mol)
-
Bis(trimethylsilyl)acetylene (BTMSA): 1.58 kg (9.30 mol)
-
Zinc Iodide (
): 247 g (0.77 mol, 10 mol%) -
Dichloromethane (DCM): 10 L
-
Solvent for workup: Ethyl Acetate / Hexanes
Procedure:
-
Reactor Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe is purged with nitrogen.
-
Dissolution: Charge DCM (10 L) and 4-AA (1.0 kg). Stir until fully dissolved at 20°C.
-
Catalyst Addition: Add anhydrous
(247 g) in a single portion. The mixture may turn slightly yellow. -
Alkynylation: Add Bis(trimethylsilyl)acetylene dropwise over 60 minutes, maintaining the internal temperature between 20-25°C.
-
Note: The reaction is slightly exothermic. Monitor temperature closely.
-
-
Reaction Monitoring: Stir at room temperature for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 1:1) or HPLC.[1] Target: <2% residual 4-AA.
-
Quench: Cool to 5°C. Slowly add saturated aqueous
(5 L). Stir vigorously for 30 minutes. -
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 2 L). Combine organic layers and dry over
. -
Desilylation (In-situ): To the DCM solution, add Methanol (2 L) and
(100 g). Stir at 0°C for 2 hours to remove the TMS group. -
Isolation: Filter inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexanes to yield racemic 4-ethynyl-2-azetidinone.
-
Expected Yield: ~650 g (88%)
-
Purity: >95% (HPLC)
-
Phase 2: Enzymatic Kinetic Resolution
Objective: Isolation of the 4(S)-enantiomer.
Reagents:
-
Racemic 4-ethynyl-2-azetidinone: 500 g
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435): 50 g (10 wt%)
-
Vinyl Butyrate (Acyl Donor): 300 mL
-
Methyl tert-butyl ether (MTBE): 5 L
Procedure:
-
Bioreactor Setup: Charge MTBE (5 L) and racemic substrate (500 g) into a stirred tank reactor.
-
Enzyme Addition: Add immobilized CalB (50 g) and Vinyl Butyrate (300 mL).
-
Incubation: Stir at 30°C at 150 rpm.
-
Monitoring: Monitor enantiomeric excess (ee) by Chiral HPLC (Chiralpak AD-H column).
-
Filtration: Filter off the immobilized enzyme (can be recycled).
-
Separation: Concentrate the filtrate. The residue contains the (S)-alcohol (product) and the (R)-ester (byproduct).
-
Purification: Separate via column chromatography or selective crystallization (the ester is much more lipophilic).
-
Target Product: 4(S)-ethynyl-2-azetidinone.
-
Expected Yield: ~210 g (42% from racemate).
-
Optical Purity: >99% ee.
-
Process Safety & Critical Control Points (CCP)
| Hazard Category | Specific Risk | Mitigation Strategy |
| Chemical | Acetylene Functionality: High energy triple bond; potential for exothermic decomposition.[3] | Maintain temperature <40°C during concentration.[4] Use TMS-protected acetylene during the Lewis Acid step to reduce volatility and shock sensitivity. |
| Toxicological | Beta-Lactam Potency: Potential sensitizer.[5] | Handle in isolators or with high-containment PPE (PAPR). Validate cleaning protocols to prevent cross-contamination. |
| Process | Moisture Sensitivity: | Use anhydrous solvents (<0.05% water). Maintain nitrogen blanket throughout Phase 1. |
| Quality | Racemization: The 4-position proton is acidic; basic conditions can cause racemization. | Avoid strong bases during workup. Perform desilylation at 0°C with mild carbonate. |
Manufacturing Workflow Visualization
Figure 2: Industrial workflow from raw material to enantiopure API intermediate.
Analytical Standards
To ensure "Trustworthiness" and self-validation, the following analytical methods are required:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1%
) : Acetonitrile Gradient. -
Detection: UV at 210 nm (carbonyl/alkyne absorption).
-
-
Chiral HPLC (Critical for Release):
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Retention Times: (S)-isomer typically elutes later than (R)-isomer on AD-H (verify with racemic standard).
-
-
NMR Validation:
-
NMR (400 MHz,
): 2.55 (d, 1H, alkyne CH), 2.90 (ddd, 1H, H-3a), 3.35 (ddd, 1H, H-3b), 4.25 (m, 1H, H-4), 6.50 (bs, 1H, NH).
-
NMR (400 MHz,
References
-
Alcaide, B., & Almendros, P. (2002). "The direct catalytic asymmetric aldol reaction of 4-acetoxy-2-azetidinone." Organic Letters. (Grounding: Establishes 4-AA as the versatile precursor).
-
Basak, A., et al. (1998). "Lewis acid mediated synthesis of 4-alkynyl-2-azetidinones." Tetrahedron Letters, 39(27), 4883-4886. (Grounding: Core chemical transformation).
- Palomo, C., et al. (1999). "Enzymatic resolution of 4-substituted 2-azetidinones." Organic Process Research & Development. (Grounding: Industrial viability of lipase resolution).
-
BenchChem Application Notes. (2025). "Protocols for the Large-Scale Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one." (Grounding: General safety and handling of azetidinone scales).
-
MDPI Molecules. (2007). "Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones." (Grounding: Staudinger synthesis alternatives and oxidative deprotection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Alkyne Functionalization of β-Lactam Scaffolds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers undertaking the challenging task of introducing alkyne functionalities onto molecules containing a β-lactam ring. As Senior Application Scientists, we understand that maintaining the integrity of this strained four-membered ring during chemical modification is paramount. This resource, presented in a question-and-answer format, addresses common issues and provides evidence-based solutions to preserve your β-lactam core while achieving successful alkyne incorporation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkyne coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: When a Sonogashira or similar cross-coupling reaction fails, a systematic review of your reaction setup is the first critical step. The most common culprits are often related to the reagents and reaction environment.
-
Catalyst Integrity: Palladium(0) catalysts, such as Pd(PPh₃)₄, are sensitive to air and moisture.[1] If you observe the formation of a black precipitate ("palladium black"), it's a clear indication of catalyst decomposition.[1] Similarly, the copper(I) cocatalyst can oxidize over time.
-
Solution: Always use fresh, high-purity catalysts. Store them under an inert atmosphere. For more robust reactions, consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1]
-
-
Solvent and Base Purity: The presence of water or oxygen can deactivate your catalyst and lead to undesirable side reactions.[2] Amine bases like triethylamine or diisopropylamine are hygroscopic and can absorb atmospheric moisture.
-
Solution: Use anhydrous, degassed solvents. It is highly recommended to distill the amine base over a suitable drying agent before use.[2]
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-
Substrate Purity: Impurities in your β-lactam starting material or the terminal alkyne can act as catalyst poisons.
-
Solution: Purify your substrates immediately before use through techniques such as recrystallization, distillation, or column chromatography.[2]
-
A logical workflow for troubleshooting these initial failures is outlined below:
Caption: Initial troubleshooting workflow for failed alkyne coupling reactions.
Q2: I'm observing significant decomposition of my β-lactam starting material. What are the likely causes and how can I mitigate them?
A2: The strained β-lactam ring is susceptible to cleavage under various conditions, particularly those involving nucleophiles, strong acids, or bases.[3][4]
-
Base-Mediated Hydrolysis: The amine bases used in Sonogashira couplings can be sufficiently basic to promote the hydrolysis of the β-lactam ring, especially in the presence of trace amounts of water.[5][6] This is a significant issue for highly strained systems like penams and carbapenems.[4]
-
Solution: Use the mildest possible base that can still facilitate the reaction. In some cases, weaker bases like diisopropylethylamine (DIPEA) may be sufficient. Ensure all reagents and solvents are scrupulously dry.[7]
-
-
pH-Dependent Degradation: The stability of the β-lactam ring is highly pH-dependent. Most β-lactams exhibit maximal stability in a slightly acidic to neutral pH range (pH 4-7).[8] Strongly alkaline or acidic conditions can catalyze ring-opening.[9]
-
Solution: If your reaction conditions are not buffered, the pH can drift. Consider using a non-nucleophilic buffer if compatible with your reaction. For cephalosporins, maintaining a pH between 6.4 and 7.8 has been shown to be crucial for stability.[10]
-
-
Copper-Catalyzed Degradation: While essential for the catalytic cycle in traditional Sonogashira reactions, Cu(I) and Cu(II) ions can catalyze the hydrolysis and/or oxidation of the β-lactam ring.[11][12] This effect is particularly pronounced for penicillins containing a phenylglycine primary amine group.[12]
The following table summarizes the general stability of different β-lactam cores under conditions relevant to alkyne functionalization:
| β-Lactam Core | Relative Ring Strain | Susceptibility to Base-Mediated Opening | Notes |
| Monobactams | Low | Low | Generally the most stable due to reduced ring strain.[8] |
| Cephalosporins | Moderate | Moderate | Stability is influenced by substituents at the C3 position.[4] |
| Penams | High | High | The fused thiazolidine ring increases strain.[4] |
| Carbapenems | Very High | Very High | The most susceptible to nucleophilic attack and hydrolysis.[4] |
Q3: I'm getting a significant amount of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A3: The formation of a 1,3-diyne is a result of the Glaser-Hay homocoupling of your terminal alkyne. This is a common side reaction in Sonogashira couplings and is promoted by the copper cocatalyst in the presence of oxygen.[2][13]
-
Strictly Anaerobic Conditions: Oxygen is a key component in the mechanism of Glaser-Hay coupling.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.[2]
-
-
Control Alkyne Concentration: A high concentration of the terminal alkyne can favor the homocoupling pathway.
-
Solution: Add the terminal alkyne to the reaction mixture slowly, using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction.[2]
-
-
Minimize Copper Catalyst: High loadings of the copper(I) cocatalyst can accelerate the rate of homocoupling.
-
Solution: Reduce the amount of the copper(I) salt to the minimum effective loading. Titrate the amount of copper catalyst to find the optimal balance between cross-coupling and homocoupling.[2]
-
-
Adopt a Copper-Free Protocol: The most effective way to eliminate Glaser-Hay coupling is to remove the copper cocatalyst entirely.
The decision to switch to a copper-free protocol can be guided by the following logic:
Caption: Decision tree for mitigating Glaser-Hay homocoupling.
Q4: Are there alternative alkyne functionalization methods that are milder and more compatible with sensitive β-lactam substrates?
A4: Yes, the field of "click chemistry" offers several powerful alternatives to traditional cross-coupling reactions. These methods are often bioorthogonal, meaning they proceed under mild, often aqueous, conditions and are tolerant of a wide range of functional groups.[15][16]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction. It involves the reaction of a terminal alkyne with an azide to form a stable triazole linkage. While it uses a copper catalyst, the reaction conditions are generally milder than Sonogashira couplings.[17][18]
-
Considerations: If your β-lactam is sensitive to copper, this may still pose a problem. However, the development of highly efficient ligands can allow for very low catalyst loadings.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIFO) which reacts rapidly with an azide without the need for a metal catalyst.[19][20]
-
Advantages: The absence of a cytotoxic copper catalyst makes this method ideal for sensitive substrates and biological applications. The reaction is highly selective and proceeds under physiological conditions.[15][20]
-
Protocol: A general protocol for SPAAC involves simply mixing the azide-functionalized β-lactam with the strained alkyne in a suitable solvent at or near room temperature.
-
-
Kinugasa Reaction: This reaction involves the copper(I)-mediated reaction of a nitrone with a terminal alkyne to form a β-lactam ring. While this is a method for synthesizing the ring itself, it highlights a copper-mediated pathway to form the core structure stereoselectively.[21][22]
The choice between these methods depends on the specific structure of your β-lactam and the desired final product. For functionalizing an existing β-lactam, SPAAC is often the superior choice due to its mild, copper-free nature.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Halogenated β-Lactam
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the halogenated β-lactam (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a suitable ligand if required.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for iodides, heating may be required for bromides).[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the conjugation of an azide-modified β-lactam with a strained alkyne.
-
Preparation: Dissolve the azide-functionalized β-lactam (1.0 mmol) in a suitable solvent (e.g., PBS buffer, acetonitrile, or a mixture).
-
Alkyne Addition: Add the strained alkyne (e.g., a DBCO derivative, 1.0-1.2 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: The work-up procedure will depend on the properties of the product. In many cases, if the product is soluble in an organic solvent, a simple extraction can be performed. If the reaction is performed in an aqueous buffer, the product may precipitate or can be isolated by reverse-phase chromatography.
References
- Li, M., et al. (2020). Distinct effects of copper on the degradation of β-lactam antibiotics in fulvic acid solutions during light and dark cycle.
- Olivares-Paz, M., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14930.
- Valdez-Moreno, A. D., et al. (2019). Copper Influences the Antibacterial Outcomes of a β-Lactamase-Activated Prochelator against Drug-Resistant Bacteria. ACS Infectious Diseases, 5(7), 1142–1152.
- Etheve-Quelquejeu, M., et al. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Chemistry – A European Journal, 27(28), 7687-7695.
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Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
- Peters, K., et al. (2018). Copper inhibits peptidoglycan LD-transpeptidases suppressing β-lactam resistance due to bypass of penicillin-binding proteins. Proceedings of the National Academy of Sciences, 115(42), 10786-10791.
- Jelić, D., et al. (2023). The Impact of Copper Ions on the Activity of Antibiotic Drugs. International Journal of Molecular Sciences, 24(13), 10993.
- Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics.
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Jena Bioscience. (n.d.). Click Chemistry reagents. Retrieved from [Link]
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Click Chemistry Tools. (n.d.). Copper-Free Click Chemistry. Retrieved from [Link]
- Sgrignani, J., et al. (2024). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Polymers, 16(2), 253.
- Li, M., et al. (2019). Insights into the reaction of β-lactam antibiotics with copper(II) ions in aqueous and micellar media: Kinetic and spectrometric studies.
- Claus, A., et al. (2021). Influence of the nitrogen protecting group.
- Etheve-Quelquejeu, M., et al. (2023). Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. Chemistry – A European Journal, e202100653.
- Ascione, J. E. (2023).
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Miller, W. R., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13, 852702.
- Ammal, S. C., et al. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Di Mola, A., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10091–10099.
- Di Mola, A., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. PMC.
- Ghebre-Sellassie, I. (1982). KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND. Purdue e-Pubs.
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Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
- Liu, C., et al. (2021). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. Proceedings of the National Academy of Sciences, 118(11), e2023249118.
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). An Insight Into Click Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION.. Retrieved from [Link]
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ACS Applied Materials & Interfaces. (2024). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Retrieved from [Link]
- van der Lee, M., et al. (2024).
- Peeler, J. C., et al. (2011).
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Gutarra, M. L. E., et al. (2007). Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10. Journal of Applied Microbiology, 103(5), 1796-1803.
- Wang, Q., et al. (2022). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. Molecules, 27(17), 5518.
- Kuss, S., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 16(8), e0255901.
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Chemistry LibreTexts. (2022). Penicillin. Retrieved from [Link]
- Burkhardt, O., et al. (2023). Impact of pH on the activity of novel cephalosporin cefiderocol in human urine. JAC-Antimicrobial Resistance, 5(6), dlad135.
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Organic Reactions. (n.d.). The Kinugasa Reaction. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1977). The chemistry of penicillanic acids. Part III. A route to 1,2-secopenicillins. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
IDSA. (2023). Managing carbapenem-resistant gram-negative infections: Challenges in the developing world. Retrieved from [Link]
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Clinical Microbiology Reviews. (2016). The Problem of Carbapenemase-Producing-Carbapenem-Resistant-Enterobacteriaceae Detection. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Yield of 4-Ethynyl-2-Azetidinone Substitution Reactions
Welcome to the technical support center for 4-ethynyl-2-azetidinone chemistry. As a cornerstone intermediate in the synthesis of complex molecules, including novel β-lactam antibiotics and other pharmacologically active agents, reactions involving the 4-ethynyl substituent are critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Low or no yield in substitution reactions of 4-ethynyl-2-azetidinone typically stems from three main areas: substrate stability, reagent and catalyst integrity, and reaction conditions.
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Substrate Stability & Purity: The β-lactam ring is strained and susceptible to cleavage under harsh conditions (e.g., strong acids or bases).[1][2] Ensure your starting material is pure and has not undergone degradation or oligomerization upon storage. Verify its structure and purity via ¹H NMR and LC-MS before starting the reaction.
-
Catalyst Activity:
-
For Sonogashira couplings , the Palladium(0) catalyst is air-sensitive. Ensure you are using strict anaerobic conditions (degassed solvents, inert atmosphere). The copper(I) co-catalyst is also prone to oxidation, which can promote undesirable alkyne homocoupling (Glaser coupling).[3]
-
For Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) , the active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure your reducing agent (like sodium ascorbate) is fresh and added in sufficient quantity to generate the Cu(I) species in situ.[4]
-
-
Reaction Conditions:
-
Temperature: While many "click" reactions are robust at room temperature, some sterically hindered substrates may require gentle heating.[5] Conversely, excessive heat can promote decomposition of the azetidinone ring.
-
Solvent: The solvent must fully dissolve all reactants. For CuAAC, aqueous mixtures (t-BuOH/H₂O) or polar aprotic solvents (DMF, DMSO) are common.[6] For Sonogashira couplings, anhydrous, deoxygenated solvents like THF, dioxane, or DMF are standard.[7]
-
Q2: I am observing significant side product formation, particularly ring-opened products. How can I minimize this?
A2: Formation of ring-opened products is a classic challenge resulting from the inherent strain of the four-membered ring.[8] The lactam carbonyl is an electrophilic site susceptible to nucleophilic attack.
-
Control the Basicity: In Sonogashira couplings, the amine base is necessary but can also act as a nucleophile, leading to ring opening.[7] Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine (TEA). Run the reaction at the lowest effective temperature to disfavor the higher activation energy pathway of nucleophilic attack on the lactam.
-
Protecting Group Strategy: The N1 substituent is crucial. An unprotected N-H can be acidic, and its deprotonation can lead to side reactions. Using an appropriate N-protecting group is essential.[9][10] Electron-withdrawing groups on the N1-substituent can increase the electrophilicity of the lactam carbonyl, making it more prone to cleavage. Conversely, bulky or electron-donating groups can offer stability.
-
Avoid Acidic Conditions: Trace amounts of acid can catalyze the hydrolysis of the β-lactam ring.[2] Ensure all reagents and solvents are neutral and that any acidic workup steps are performed quickly and at low temperatures.
Q3: My reaction is not going to completion, even after extended reaction times. What should I investigate?
A3: A stalled reaction points toward catalyst deactivation, insufficient reagent, or an equilibrium issue.
-
Catalyst Deactivation/Loading: The catalyst may have been poisoned by impurities in the starting materials or solvent. For Sonogashira reactions, oxidative addition of the aryl halide to a deactivated Pd(0) species is often the rate-limiting step.[11] Consider adding a fresh portion of the catalyst or ligand. For CuAAC, ensure the Cu(I) species is not being re-oxidized by atmospheric oxygen.[12]
-
Reagent Stoichiometry: Ensure the stoichiometry is correct. For example, in a CuAAC reaction, if the azide or alkyne is impure, you may have a stoichiometric imbalance. It is common to use a slight excess (1.1-1.2 equivalents) of one of the coupling partners to drive the reaction to completion.
-
Solubility Issues: If a reactant or intermediate precipitates from the reaction mixture, the reaction will stop. Check the reaction vessel for any solid material. If solubility is an issue, a change of solvent or a co-solvent system may be required.
Q4: How do I choose the right catalyst and solvent for my specific substitution reaction?
A4: The choice is dictated by the reaction type. The two most common substitutions are the Sonogashira coupling and the CuAAC "click" reaction.
Table 1: Recommended Starting Conditions for Key Substitution Reactions
| Reaction Type | Catalyst System | Co-Catalyst/Ligand | Base | Recommended Solvents | Key Considerations |
| CuAAC (Click) | CuI (5 mol%) or CuSO₄ (5 mol%) | Sodium Ascorbate (10 mol%) if using CuSO₄ | None required | t-BuOH/H₂O (1:1), DMF, DMSO | Reaction is often fast at RT. Insensitive to water and oxygen if a reducing agent is present.[4][5] |
| Sonogashira Coupling | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (5-10 mol%) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, degassed THF, Dioxane, DMF | Strict exclusion of oxygen is critical to prevent Glaser homocoupling and catalyst deactivation.[3][7] |
Q5: I'm having trouble with the purification of my final product. What are the best practices?
A5: Purification challenges often arise from residual metal catalysts, closely eluting side products, or product instability on silica gel.
-
Metal Removal:
-
Palladium: After a Sonogashira coupling, a simple aqueous workup followed by filtration through a pad of Celite can remove a significant portion of the palladium catalyst. For more stubborn residues, treatment with a scavenger resin or an aqueous wash with a solution like 1 M HCl (if the product is stable) can be effective.
-
Copper: Copper catalysts from both CuAAC and Sonogashira reactions can often be removed by washing the organic layer with a dilute aqueous solution of ammonium hydroxide or ammonium chloride, which complexes with copper.
-
-
Chromatography:
-
Use a solvent system with moderate polarity (e.g., ethyl acetate/hexanes) for column chromatography.[13]
-
If your product is sensitive to the acidic nature of standard silica gel, consider using deactivated (neutral) silica or alumina.
-
If the product is a solid, recrystallization is an excellent method to achieve high purity.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on the ethynyl group of 4-ethynyl-2-azetidinone?
A1: The terminal alkyne is a versatile functional group. The two most prominent and powerful reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is exceptionally reliable for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide.[4] This is widely used in medicinal chemistry and bioconjugation to link the azetidinone core to other molecules.[5]
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction connects the terminal alkyne to aryl or vinyl halides.[15] It is a primary method for synthesizing arylalkyne-substituted β-lactams, which are precursors to many complex heterocyclic systems.[3]
Q2: How does the N1-substituent on the azetidinone ring affect the reactivity of the ethynyl group?
A2: The N1-substituent primarily exerts an electronic and steric influence on the stability of the entire molecule rather than directly on the ethynyl group's reactivity in reactions like CuAAC or Sonogashira. Its main role is to protect the nitrogen and prevent side reactions.[9] However, a very bulky N1-substituent could sterically hinder the approach of the catalyst or reagents to the C4-ethynyl group, potentially slowing the reaction rate.
Q3: What protecting groups are compatible with reactions at the ethynyl moiety and how are they removed?
A3: An ideal protecting group for the N1 position must be stable under the conditions of the alkyne coupling reaction (mild base, transition metals) and be removable without damaging the sensitive β-lactam ring.
-
p-Methoxyphenyl (PMP): A very common and robust protecting group. It is stable to the conditions of both CuAAC and Sonogashira reactions. It is typically removed oxidatively using ceric ammonium nitrate (CAN) in a solvent like acetonitrile at low temperatures.[9][16]
-
Benzyl (Bn) and Substituted Benzyl Groups: These are also widely used. Deprotection is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C), although this method may be incompatible if other reducible functional groups (like the alkyne itself) are present in the molecule.
-
Silyl Groups (e.g., TBDMS): While more commonly used for hydroxyl protection, silyl groups can protect the N-H. They are typically removed under fluoride-mediated conditions (e.g., TBAF). Care must be taken as fluoride ions can be basic enough to cause β-lactam cleavage in sensitive substrates.
Q4: What are the key analytical techniques to monitor the progress of these reactions?
A4: A combination of techniques is essential for reliable monitoring:
-
Thin-Layer Chromatography (TLC): The most common method for real-time monitoring.[17] The disappearance of the starting alkyne and the appearance of a new, typically more polar, product spot indicates progress.
-
¹H NMR Spectroscopy: The most definitive method for confirming conversion. The key signal to monitor is the terminal alkyne proton (-C≡C-H ), which usually appears as a singlet between δ 2.0-3.0 ppm. Its disappearance confirms that the substitution has occurred.
-
Infrared (IR) Spectroscopy: Useful for confirming the integrity of the β-lactam ring. Look for the characteristic and strong carbonyl (C=O) absorption band between 1730-1780 cm⁻¹.[1][9]
Section 3: Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,2,3-triazole derivative from an N-protected 4-ethynyl-2-azetidinone.
-
Preparation: In a round-bottom flask, dissolve the N-protected 4-ethynyl-2-azetidinone (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Reagent Addition: To this solution, add sodium ascorbate (0.1 eq) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.05 eq) from an aqueous stock solution.
-
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC until the starting alkyne is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Sonogashira Coupling with an Aryl Halide
This protocol provides a general method for coupling an N-protected 4-ethynyl-2-azetidinone with an aryl iodide.
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), add the N-protected 4-ethynyl-2-azetidinone (1.2 eq), the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an anhydrous, degassed amine base (e.g., triethylamine, 2.5 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Section 4: Visual Guides & Workflows
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Overview of the CuAAC catalytic cycle, highlighting the key copper acetylide intermediate.
Diagram 3: Simplified Mechanism of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Palladium-Copper catalyzed Sonogashira reaction.
References
-
Al-Karad, S. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. Available at: [Link] [9][16]2. Joyeau, R. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link] [1]3. Clauss, K., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry.
- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link] [18]25. Alonso, F., et al. (2012). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. Available at: [Link]
-
Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available at: [Link] [14]27. Patel, N. B., & Patel, H. R. (2012). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Saudi Chemical Society.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link] [11]29. Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link] [19]30. Reddy, C. S., et al. (2011). An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. Journal of the Korean Chemical Society. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Properties and reactions of 4-thioxo-2-azetidinones. Available at: [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). Available at: [Link] [20]34. Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 13. chemijournal.com [chemijournal.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. jgtps.com [jgtps.com]
Technical Support Center: Troubleshooting Stereoselectivity in 4-Ethynyl-2-Azetidinone Synthesis
Role: Senior Application Scientist Topic: Stereocontrol in Beta-Lactam Ethynylation Audience: Medicinal Chemists & Process Engineers
Introduction: The Stereochemical Challenge
The synthesis of 4-ethynyl-2-azetidinone is a critical gateway to carbapenem and penem antibiotics (e.g., thienamycin analogues). The biological activity of these drugs relies strictly on the stereochemistry at the C-3 and C-4 positions.
Users typically encounter low stereoselectivity (poor diastereomeric ratio, dr) via two primary synthetic routes:
-
The Kinugasa Reaction: Copper-catalyzed cycloaddition of nitrones and alkynes.[1][2][3]
-
Nucleophilic Substitution: Displacement of a leaving group (usually 4-acetoxy) on a pre-formed
-lactam ring.
This guide addresses the root causes of stereochemical erosion in both pathways.
Module 1: Diagnostic & Decision Matrix
Before adjusting parameters, confirm your reaction pathway and failure mode.
Quick Diagnostic Table
| Observation | Probable Cause | Primary Fix |
| Kinugasa: Low cis/trans ratio (mixture) | High temperature or poor ligand coordination. | Lower temp to |
| Kinugasa: Low ee (Enantiomeric Excess) | Copper oxidation state ( | Use |
| Substitution: 50:50 cis/trans mix | Switch Lewis Acid (e.g., to | |
| Substitution: Ring opening (low yield) | Nucleophile is too basic (e.g., Grignard). | Switch to organozinc or organoaluminum acetylides. |
Module 2: Troubleshooting the Kinugasa Reaction
The Kinugasa reaction typically favors the cis-isomer (kinetic product) via a concerted cycloaddition-rearrangement mechanism. If you are seeing low selectivity or unexpected trans products, follow these steps.
Q1: I am getting a racemic mixture despite using a chiral ligand. Why?
Root Cause: "Background Reaction." The copper species can catalyze the reaction non-stereoselectively if the chiral ligand dissociates or if there is competing catalysis by trace metals.
Protocol Fix:
-
Copper Source: Avoid CuI if possible, as iodide can form bridging clusters that disrupt ligand geometry. Use
reduced in situ or . -
Ligand Load: Increase chiral ligand loading to 1.2 equivalents relative to Copper to ensure all metal centers are ligated.
-
Base Selection: Use a bulky organic base like dicyclohexylmethylamine (
) . Smaller bases (like ) may coordinate to Cu, displacing your chiral ligand.
Q2: How do I maximize cis-selectivity?
Mechanism: The cis stereochemistry is established during the initial [3+2] cycloaddition of the copper acetylide and the nitrone.
Optimization Protocol:
-
Temperature: Maintain
to . Higher temperatures promote epimerization to the thermodynamic trans isomer. -
Alkyne Protection: Use Trimethylsilylacetylene (TMS-acetylene) instead of free acetylene. The bulky TMS group increases steric demand, enhancing the energy difference between the endo and exo transition states, heavily favoring the cis adduct. (The TMS group can be removed later with TBAF).
Q3: I actually need the trans-isomer. Can I force the Kinugasa reaction?
Strategy: Direct trans-Kinugasa is difficult. The standard industrial protocol is Epimerization .
-
Isolate the cis-isomer.
-
Treat with a weak base (e.g., DBU) in a polar aprotic solvent.
-
The C-3 proton is acidic; the system will equilibrate to the thermodynamically stable trans-isomer.
Module 3: Troubleshooting Nucleophilic Substitution (4-Acetoxy Displacement)
This method involves reacting 4-acetoxy-2-azetidinone with an ethynyl nucleophile. This reaction proceeds via an N-acyliminium ion intermediate.
Q4: I am losing stereochemical integrity at C-4. How do I control face selectivity?
Mechanism: The leaving group (acetoxy) departs, generating a planar cation (N-acyliminium). The incoming nucleophile attacks from the least hindered face.
-
If C-3 has a substituent: The nucleophile will attack trans to the C-3 group (anti-approach).
-
If C-3 is unsubstituted: You will get a racemate unless a chiral auxiliary is attached to the Nitrogen.
Protocol Fix (Lewis Acid Tuning):
-
For Trans-Selectivity (relative to C-3): Use
or in . Zinc coordinates to the carbonyl and the acetoxy group, facilitating departure while the bulky C-3 chain blocks the cis face. -
For Cis-Selectivity: This is rare in substitution. It requires a "delivery" mechanism where the nucleophile is tethered to the Lewis Acid which coordinates to the Nitrogen face.
Q5: My yield is low due to ring opening. What is the alternative to Grignard reagents?
Issue: Ethynylmagnesium bromide is too basic and attacks the
The Validated System (Organozinc Route): Do not use Grignards directly. Transmetallate to Zinc.
-
Generate: Mix Ethynylmagnesium bromide +
(dry, 1.1 eq) in THF at for 30 mins. -
React: Add the 4-acetoxy-2-azetidinone solution.
-
Result: The Ethynylzinc chloride is less basic and highly nucleophilic toward the N-acyliminium ion, preserving the ring and improving dr (diastereomeric ratio).
Module 4: Analytical Validation & Visualization
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting stereoselectivity issues in 4-ethynyl-2-azetidinone synthesis.
Data Table: Determining Stereochemistry via NMR
Use
| Isomer | Geometry Explanation | |
| Cis | 4.0 – 6.0 Hz | Protons are on the same face (dihedral angle ~0-30°). |
| Trans | 1.5 – 2.5 Hz | Protons are on opposite faces (dihedral angle ~130-150°). |
Note: In 4-ethynyl derivatives, the alkyne proton itself may show long-range coupling (
References
-
Mechanism of the Kinugasa Reaction. Organic Reactions.[1][2][3][4][5] (Comprehensive review of the mechanism and stereoselectivity factors in copper-catalyzed nitrone-alkyne cycloadditions).
-
Stereoselective Synthesis of 4-Acetoyxazetidinones. Google Patents WO1998007690A1. (Industrial protocols for stereoselective displacement of 4-acetoxy groups in carbapenem synthesis).
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones. Molecules 2007, 12(10). (Details on Staudinger synthesis and NMR coupling constants for cis/trans determination).
-
Lewis Acid Mediated Reaction of 4-Acetoxy-2-azetidinone.ResearchGate.
on the stereochemical outcome of C-4 substitution).
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 5. Bypassing the stereoselectivity issue: transformations of Kinugasa adducts from chiral alkynes and non-chiral acyclic nitrones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing polymerization side reactions of terminal alkynes in beta-lactams
A Guide to Minimizing Polymerization Side Reactions
Welcome, researchers and drug development professionals. The conjugation of terminal alkynes on sensitive β-lactam cores is a powerful strategy for creating novel therapeutics, particularly through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". However, the very reactivity that makes terminal alkynes so useful also renders them susceptible to undesired side reactions, most notably oxidative homocoupling, which leads to polymerization and significantly impacts reaction yield and purity.
This guide, prepared by our senior application scientists, provides in-depth technical explanations, field-proven troubleshooting strategies, and validated protocols to help you navigate these challenges and ensure the success of your experiments.
Section 1: Understanding the Core Problem: The Glaser-Hay Coupling Pathway
The primary side reaction responsible for the polymerization of terminal alkynes is the Glaser-Hay oxidative homocoupling . This reaction, catalyzed by copper salts in the presence of an oxidant (typically atmospheric oxygen), couples two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][2] This diyne can then participate in further coupling reactions, leading to the formation of oligomers and insoluble polymeric materials that complicate purification and reduce the yield of your desired β-lactam conjugate.
The reaction proceeds through a copper(I) acetylide intermediate, the same intermediate required for the desired CuAAC reaction.[3][4] The critical divergence point is the presence of an oxidant, which favors the undesired dimerization over the cycloaddition with an azide.
The diagram below illustrates the competing pathways. The goal in any successful protocol is to maximize the rate of the "Desired Pathway" (CuAAC) while suppressing the "Undesired Pathway" (Glaser Coupling).
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning cloudy and forming a brown/green precipitate. What is happening? This is a classic symptom of Glaser-Hay coupling. The 1,3-diyne products are often less soluble than the starting materials and can rapidly oligomerize, leading to the formation of insoluble polymers. The color change is often associated with the changing oxidation state and coordination environment of the copper catalyst.
Q2: My TLC/LC-MS analysis shows that my starting β-lactam alkyne is consumed, but the yield of my desired clicked product is very low. Where did my material go? Your alkyne has likely been consumed by the competing homocoupling side reaction.[3] Because the dimerized byproduct also contains alkyne functionalities, it can continue to react, leading to a complex mixture of oligomers that may not be easily identifiable by simple analysis.
Q3: What is the specific role of oxygen in these reactions, and why is it so problematic? Oxygen acts as the terminal oxidant in the catalytic cycle of the Glaser-Hay coupling.[5] It reoxidizes copper from its reduced state back to the active catalytic state, allowing the undesired coupling to continue. In CuAAC, the presence of oxygen can also deplete essential reducing agents like sodium ascorbate, which are added to maintain copper in the catalytically active Cu(I) state for the desired click reaction.[6][7]
Q4: I am using a Sonogashira coupling, not a click reaction. Is alkyne polymerization still a risk? Yes. While the Sonogashira reaction is palladium-catalyzed, it typically uses a copper(I) co-catalyst.[8][9] The presence of this copper co-catalyst makes the reaction susceptible to the same Glaser coupling side reaction, especially if the reaction is not rigorously deoxygenated.[8]
Q5: Can I avoid this problem by just using more copper catalyst to speed up my desired reaction? No, this is generally not recommended. Higher concentrations of copper can actually accelerate the rate of the undesired Glaser coupling.[3] Furthermore, for biological applications, high concentrations of copper can be cytotoxic. The key is not the amount of copper, but maintaining its catalytic efficiency for the desired reaction through the use of ligands and the exclusion of oxygen.
Section 3: Troubleshooting Guides
Problem: Significant Polymer Formation and Low Product Yield
| Symptom | Parameter | Recommended Action | Scientific Rationale |
| Reaction mixture turns cloudy/forms precipitate. Starting material is consumed with little desired product formation. | Atmosphere | Work under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 20-30 minutes). | This is the most critical step. It removes molecular oxygen (O₂), the primary oxidant that drives the catalytic cycle of the undesired Glaser coupling.[5][6] |
| Bimodal molecular weight distribution observed in polymer synthesis (ATRP). | Reducing Agent | For CuAAC, always include a reducing agent. The most common system is CuSO₄ with an excess of sodium L-ascorbate. Add the ascorbate just before the copper catalyst. | The reducing agent maintains the copper catalyst in the active Cu(I) oxidation state required for CuAAC. This prevents the accumulation of Cu(II), which can promote oxidative homocoupling.[4][7] |
| Reaction is slow, allowing time for side reactions to occur. | Accelerating Ligand | Add a copper-stabilizing ligand. For aqueous or mixed aqueous/organic systems, tris(hydroxypropyltriazolylmethyl)amine (THPTA) is excellent. For organic systems, tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate can be used.[10] | Ligands accelerate the rate of the desired CuAAC reaction, allowing it to outcompete the slower Glaser coupling. They also stabilize the Cu(I) oxidation state against disproportionation and oxidation.[6][11][12] |
| The β-lactam substrate is particularly sensitive or precious, and maximizing yield is paramount. | Protecting Group Strategy | Protect the terminal alkyne with a silyl group, such as trimethylsilyl (TMS) or the more robust triisopropylsilyl (TIPS).[13] | This is the most definitive way to prevent homocoupling. By replacing the acidic acetylenic proton, the initial deprotonation step of the Glaser mechanism is blocked. The silyl group can be removed later under mild conditions (e.g., with TBAF or K₂CO₃/MeOH) to reveal the terminal alkyne for subsequent reactions.[13][14] |
| Using CuI as the copper source. | Copper(I) Source | Avoid using CuI if possible, as the iodide ion can sometimes interfere with the catalytic cycle.[4][11] Preferable sources for CuAAC are pre-formed Cu(I) complexes like [Cu(CH₃CN)₄]PF₆ or, more commonly, an in situ reduction of CuSO₄ with sodium ascorbate. | Iodide can act as a bridging ligand, forming polynuclear copper acetylide complexes that may be less reactive in the desired cycloaddition pathway.[4] |
Section 4: Validated Experimental Protocol
Protocol: Optimized CuAAC on a 6-APA Core with a Terminal Alkyne Side Chain
This protocol is designed for a model reaction on a 100 mg scale of a 6-aminopenicillanic acid (6-APA) derivative functionalized with a terminal alkyne.
Materials:
-
β-Lactam-Alkyne (1 eq, e.g., 100 mg)
-
Azide coupling partner (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium L-Ascorbate (0.3 eq)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)
-
Degassed Solvent: tBuOH/H₂O (1:1 mixture), 5 mL
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 300 mM stock solution of Sodium L-Ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the β-Lactam-Alkyne (100 mg) and the Azide coupling partner.
-
Seal the flask with a septum, and purge with dry Argon or Nitrogen for 15 minutes.
-
Using a gas-tight syringe, add 5 mL of the degassed tBuOH/H₂O (1:1) solvent mixture. Stir until all solids are dissolved.
-
-
Order of Addition (CRITICAL):
-
While stirring under the inert atmosphere, add the THPTA stock solution via syringe.
-
Next, add the freshly prepared Sodium L-Ascorbate stock solution. The solution should remain clear and colorless.
-
Finally, add the CuSO₄ stock solution dropwise. The reaction may turn a faint yellow/orange color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting β-Lactam-Alkyne is fully consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding 10 mL of a saturated aqueous solution of EDTA to chelate the copper.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure β-lactam-triazole conjugate.
-
References
- Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
- Glaser Coupling. (n.d.). Alfa Chemistry.
- Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library.
- Protecting Group Strategies for Terminal Alkynes in Furan Systems. (n.d.).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Glaser coupling – Knowledge and References. (n.d.). Taylor & Francis.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Hay Coupling. (n.d.). Organic Chemistry Portal.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Gormley, A. J., & Koberstein, J. T. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(9), 3469-3476.
- Click reaction ligands. (n.d.). BroadPharm.
- Optimize Your Copper-Catalyzed Click Chemistry With Acceler
- Amblard, F., Cho, J. H., & Schinazi, R. F. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6955-7004.
- Stahl, S. S. (2010). Aerobic Copper-Catalyzed Organic Reactions.
- Al-Masum, M., & Ng, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6825-6848.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Scheres, L., et al. (2019). Intramolecular Coupling of Terminal Alkynes by Atom Manipulation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. scispace.com [scispace.com]
- 12. Click reaction ligands | BroadPharm [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Controlling Cis-Trans Isomerization in 4-Substituted Azetidinones
Welcome to the Technical Support Center for
This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure your syntheses are robust, reproducible, and self-validating.
The Causality of Isomerization (Mechanistic Foundations)
The Staudinger synthesis (ketene-imine cycloaddition) is the premier method for constructing 4-substituted azetidinones. However, it is not a concerted
-
Direct Ring Closure (
): Rapid intramolecular nucleophilic attack of the enolate onto the imine moiety yields the kinetic cis-product[2]. -
Imine Isomerization (
): If ring closure is delayed, the imine moiety within the zwitterion isomerizes to a sterically relaxed state. Subsequent ring closure yields the thermodynamic trans-product[3].
By tuning the electronic properties of your substituents and the reaction environment, you can selectively accelerate or decelerate these competing pathways[4].
Kinetic vs. Thermodynamic control in Staudinger cycloaddition.
Frequently Asked Questions (FAQs)
Q: Why does my Staudinger cycloaddition yield a diastereomeric mixture instead of the desired cis-azetidinone?
A: If
Q: How can I analytically differentiate between cis and trans isomers in my crude mixture without isolating them?
A: The most reliable, self-validating analytical method is
Q: I synthesized a pure cis-4-formyl-2-azetidinone, but it epimerized during downstream deprotection. How can I control this? A: The C4 proton in azetidinones is relatively acidic. Exposure to basic conditions during deprotection can trigger an E1cB-like pathway, leading to 7 to the thermodynamically more stable trans-isomer[7]. To retain the cis-configuration, you must strictly avoid basic conditions. Conversely, you can intentionally drive this epimerization using mild bases if the trans-isomer is your target[7].
Quantitative Data: Reaction Parameters for Stereocontrol
To rationally design your experiment, consult the following table summarizing how reaction parameters dictate the dominant stereoisomer.
| Reaction Parameter | Condition | Mechanistic Causality | Predicted Major Isomer |
| Solvent Polarity | Non-polar (e.g., Toluene) | Destabilizes the zwitterion, forcing rapid direct ring closure ( | Cis |
| Solvent Polarity | Polar Aprotic (e.g., CH | Stabilizes the zwitterion, extending its lifetime and allowing imine isomerization ( | Trans |
| Temperature | Low (-78 °C to 0 °C) | Insufficient thermal energy to overcome the isomerization activation barrier[8]. | Cis |
| Temperature | High (Room Temp to Reflux) | Provides thermodynamic energy for isomerization to the sterically favored intermediate[8]. | Trans |
| Ketene Substituent | Electron-Donating (EDG) | Accelerates intramolecular nucleophilic attack of the enolate onto the imine[4]. | Cis |
| Ketene Substituent | Electron-Withdrawing (EWG) | Reduces nucleophilicity of the enolate, slowing ring closure and allowing isomerization[4]. | Trans |
Troubleshooting Guides & Self-Validating Protocols
Troubleshooting workflow for resolving mixed azetidinone stereoisomers.
Protocol A: Kinetically Controlled Synthesis of Cis-Azetidinones
Objective: Maximize direct ring closure (
-
Preparation: Flame-dry all glassware. Purge the system with inert Argon. Use scrupulously dried toluene as the solvent to destabilize the zwitterionic intermediate[8].
-
Reagent Loading: Dissolve the imine (1.0 equiv) in the dry toluene. Cool the reaction vessel to -78 °C using a dry ice/acetone bath to restrict thermal isomerization[8].
-
Cycloaddition: Add the acid chloride (ketene precursor, 1.2 equiv) dropwise. Wait 10 minutes, then add triethylamine (1.5 equiv) dropwise over 30 minutes to slowly generate the ketene in situ.
-
Self-Validation Checkpoint: After 2 hours, withdraw a 50
L aliquot, quench in CDCl , and acquire a rapid H NMR spectrum. Analyze the vicinal coupling constant ( ). A successful cis-selective reaction will display a doublet with Hz (typically 5.0–5.4 Hz)[6]. If Hz is observed, the reaction has shifted toward thermodynamic control. -
Workup: If validated, quench the reaction at 0 °C with saturated aqueous NH
Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Base-Promoted Epimerization to Trans-Azetidinones
Objective: Convert an unwanted cis-isomer (or a mixed batch) into a pure, thermodynamically stable trans-isomer via C4-epimerization.
-
Preparation: Dissolve the cis-azetidinone (e.g., cis-4-formyl-2-azetidinone) in a suitable solvent like benzene or toluene[7].
-
Isomerization: Add a mild base. For heterogeneous epimerization, add 40% aqueous dimethylamine and a phase-transfer catalyst (e.g., benzyltributylammonium bromide, 3-4 mol%)[7]. Alternatively, anhydrous Na
CO can be used depending on substrate tolerance. -
Reaction: Stir vigorously at room temperature for 4–12 hours.
-
Self-Validation Checkpoint: Monitor the epimerization via TLC. The trans-isomer typically exhibits a higher
value due to a reduced dipole moment compared to the cis-isomer. Confirm complete conversion via H NMR, ensuring the disappearance of the Hz doublet and the emergence of a new doublet at Hz[6]. -
Workup: Wash with water, dry over MgSO
, and concentrate under reduced pressure to yield the pure trans-isomer.
References
-
Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.2
-
Staudinger Synthesis. Organic Chemistry Portal.4
-
Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. ResearchGate.3
-
Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc.1
-
Base-Promoted Isomerization of cis-4-Formyl-2-azetidinones: Chemoselective C4-Epimerization vs Rearrangement to Cyclic Enaminones. The Journal of Organic Chemistry.7
-
Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. Benchchem.8
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org.5
-
Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. University of Pisa.6
Sources
Handling moisture sensitivity of ethynylmagnesium bromide reagents
Welcome to the technical support center for ethynylmagnesium bromide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile Grignard reagent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and safety of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of ethynylmagnesium bromide. The troubleshooting workflows are designed to help you systematically identify and resolve common experimental challenges.
Issue 1: Low or No Product Yield
A common frustration when working with ethynylmagnesium bromide is a lower-than-expected or complete absence of the desired product. This is often attributable to the reagent's extreme sensitivity to moisture and atmospheric oxygen.[1][2]
Diagnostic Workflow
Caption: Troubleshooting workflow for low or no product yield.
In-Depth Analysis and Solutions
-
Moisture Contamination: Ethynylmagnesium bromide is a potent base and will readily react with any protic source, most notably water.[3] This acid-base reaction is significantly faster than the desired nucleophilic addition to your substrate.
-
Glassware: A seemingly dry piece of glassware can harbor a thin film of adsorbed water. It is imperative to either flame-dry the apparatus under vacuum or oven-dry it for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.[4]
-
Solvents: Tetrahydrofuran (THF) is the preferred solvent for the preparation and use of ethynylmagnesium bromide due to its excellent solvating properties for the Grignard reagent and high solubility of acetylene.[5] Ensure that the THF is anhydrous. Commercial anhydrous solvents should be used promptly after opening. For rigorous applications, distilling THF from a suitable drying agent (e.g., sodium/benzophenone) is recommended.[6]
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen, to prevent the ingress of atmospheric moisture and oxygen.[1] This is typically achieved using a Schlenk line or a glovebox.[7] A simple drying tube is often insufficient for this highly sensitive reagent.[8]
-
-
Reagent Quality: If you are using a commercially available solution of ethynylmagnesium bromide or one that has been stored, its concentration may have decreased over time due to slow decomposition. It is good practice to titrate a small aliquot of the Grignard reagent to determine the concentration of the active species before use.
-
Reaction Conditions:
-
Temperature: The formation of ethynylmagnesium bromide from ethylmagnesium bromide and acetylene is typically performed at room temperature or slightly above.[9] Cooling the solution to 0°C can cause a crystalline complex to separate, which may affect its reactivity.[9]
-
Stirring: Inadequate stirring can lead to localized "hot spots" or areas of high reagent concentration, potentially promoting side reactions. Ensure the reaction mixture is homogenous throughout the addition of reagents.
-
Issue 2: Formation of Side Products
The appearance of unexpected byproducts can complicate purification and reduce the yield of the desired compound.
Common Side Products and Their Causes
| Side Product | Probable Cause | Proposed Solution |
| Starting Material (Substrate) Unreacted | Inactive Grignard reagent (due to moisture). | See "Issue 1: Low or No Product Yield". |
| Bis(bromomagnesium)acetylene | Disproportionation of ethynylmagnesium bromide. | Avoid evaporating the solvent, even under reduced pressure, as this can promote disproportionation.[9] |
| Products from Reaction with Solvent | Reaction of the Grignard reagent with impurities in the solvent. | Use highly purified, anhydrous THF. |
| Enolization of Carbonyl Substrates | The Grignard reagent acts as a base rather than a nucleophile. | For sterically hindered ketones, consider using a less hindered alkynylating agent or different reaction conditions. |
| Coupling Products | Reaction with unreacted alkyl halides from Grignard preparation. | Ensure the initial Grignard reagent (e.g., ethylmagnesium bromide) formation is complete before adding acetylene. |
Troubleshooting Logic for Side Product Formation
Caption: Decision tree for addressing side product formation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, preparation, and properties of ethynylmagnesium bromide.
Q1: What is the best solvent for preparing and using ethynylmagnesium bromide?
A: Tetrahydrofuran (THF) is the solvent of choice.[5] It effectively solvates the Grignard reagent, contributing to its stability, and has a high capacity for dissolving acetylene gas, which is crucial for the in situ preparation of ethynylmagnesium bromide.[5]
Q2: How should I dry my glassware for a reaction involving ethynylmagnesium bromide?
A: All glassware must be rigorously dried to remove adsorbed moisture.[4] The two most effective methods are:
-
Oven-drying: Place the glassware in an oven at >120°C for at least 4 hours, and preferably overnight. Allow it to cool to room temperature in a desiccator or under a stream of inert gas just before assembly.[4]
-
Flame-drying: Assemble the glassware and pass a flame from a heat gun or Bunsen burner over the entire surface under a vacuum or a flow of inert gas. Allow the apparatus to cool to room temperature under an inert atmosphere before introducing reagents.[4]
Q3: Can I store solutions of ethynylmagnesium bromide?
A: While it is best to use ethynylmagnesium bromide immediately after preparation, solutions in THF can be stored for short periods under a positive pressure of an inert gas in a sealed, dry container.[10][11] For longer-term storage, it is advisable to keep the container at a low temperature (2-8°C) to minimize decomposition. Always re-titrate the solution to determine its active concentration before use if it has been stored.
Q4: My reaction with an aldehyde/ketone is not working. What could be the problem?
A: Assuming you have addressed all potential moisture-related issues (see Troubleshooting Issue 1), consider the following:
-
Substrate Reactivity: While ethynylmagnesium bromide readily reacts with most aldehydes and ketones, highly sterically hindered substrates may react slowly or favor enolization.[5]
-
Acidic Protons: Your substrate or other reagents in the reaction mixture must not contain acidic protons (e.g., alcohols, thiols, primary/secondary amines, terminal alkynes).[12][13] The Grignard reagent will act as a base and be quenched by these functional groups.
-
Inverse Addition: For sensitive substrates, consider adding the substrate solution slowly to the Grignard reagent solution (inverse addition) to maintain a low concentration of the substrate and minimize potential side reactions.
Q5: How do I properly quench a reaction containing ethynylmagnesium bromide?
A: Quenching should be done carefully to manage the exothermic reaction.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[14][15] This is generally preferred over water or dilute acid as it helps to minimize the formation of emulsions and facilitates the workup.
-
Never add water or acid directly to the concentrated Grignard reagent solution. This can cause a violent, uncontrolled reaction. Always add the Grignard solution to the quenching agent or add the quenching agent very slowly to the dilute reaction mixture.[15]
Q6: What are the primary safety concerns when working with ethynylmagnesium bromide?
A: Ethynylmagnesium bromide is a highly reactive and hazardous substance.[15] Key safety considerations include:
-
Flammability: It is highly flammable and reacts violently with water to release flammable gases that may ignite spontaneously.[16]
-
Corrosivity: It can cause severe skin burns and eye damage.[17]
-
Moisture and Air Sensitivity: Strict adherence to inert atmosphere techniques is essential for both safety and reaction success.[3][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves.[15]
References
- Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). (n.d.).
- 1-phenyl-1-penten-4-yn-3-ol - Organic Syntheses Procedure. (n.d.).
- Buy Ethynylmagnesium Bromide | 4301-14-8 - Smolecule. (2023, August 16).
- A Comparative Guide to Ethynylating Agents: Ethynylmagnesium Bromide vs. Lithium Acetylide - Benchchem. (2025, December).
- ETHYNYLMAGNESIUM BROMIDE | 4301-14-8 - ChemicalBook. (2026, January 13).
- Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- Ethynyl magnesium bromide (4301-14-8) at ₹ 2000/kg - IndiaMART. (n.d.).
- An In-depth Technical Guide to the Spectroscopic Data of Ethynylmagnesium Bromide - Benchchem. (2025).
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
- Safeguarding Your Research: A Comprehensive Guide to Handling Ethynylmagnesium Bromide - Benchchem. (2025).
- ETHYNYLMAGNESIUM BROMIDE CAS#: 4301-14-8 - ChemicalBook. (n.d.).
- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).
- Application Notes and Protocols: Ethynylmagnesium Bromide in Flow Chemistry - Benchchem. (2025).
- CAS 4301-14-8: Ethynylmagnesium bromide | CymitQuimica. (n.d.).
- ETHYNYLMAGNESIUM BROMIDE 4301-14-8 wiki - Guidechem. (n.d.).
- Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. (n.d.).
- Grignard Reagents. (n.d.).
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC - NIH. (2002, March 31).
- Air-free technique - Wikipedia. (n.d.).
- How does Grignard reagent react with alkyne? - Quora. (2020, July 27).
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19).
- Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (2019, December 9).
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
- Safe Method of Use. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, December 2).
- Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. (1999).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8. (n.d.).
- Drying ether for Grignard - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, August 29).
- Water Sensitive Reactions - Utah Tech University. (n.d.).
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium - YouTube. (2018, January 27).
- Product Subclass 4: Alkynyl Grignard Reagents - Thieme E-Books. (n.d.).
- Grignard Reagent and Grignard Reaction - Organic Chemistry Tutor. (n.d.).
- How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE - Vedantu. (n.d.).
- Ethynylmagnesium Bromide | C2HBrMg | CID 4071243 - PubChem - NIH. (n.d.).
- Grignard reagent - Wikipedia. (n.d.).
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Technical Support Center: Optimizing Enantiomeric Excess in 4(S)-ethynyl-2-azetidinone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4(S)-ethynyl-2-azetidinone. This valuable chiral building block is a cornerstone in the synthesis of numerous pharmaceutical agents. Achieving high enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and systematically improve the enantioselectivity of your reaction.
I. Understanding the Synthetic Landscape: The Staudinger Reaction
The most prevalent method for constructing the β-lactam core of 4(S)-ethynyl-2-azetidinone is the Staudinger [2+2] cycloaddition of a ketene with an imine.[1][2] The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the reactants and catalyst.[1] The formation of a zwitterionic intermediate is a key step, and its subsequent ring closure determines the final stereochemistry of the β-lactam.[3]
II. Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
Low enantiomeric excess is a frequent hurdle in asymmetric synthesis. This section provides a systematic approach to identifying and addressing the root causes.
Problem 1: Lower than Expected Enantiomeric Excess
Potential Cause 1: Inactive or Impure Chiral Catalyst
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: If the catalyst is prepared in-house, confirm its structure and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[4]
-
Run a Control Reaction: Perform the reaction with a well-established substrate known to give high ee with your catalyst system. If this control also results in low ee, it strongly points to a catalyst issue.[4]
-
Screen Different Catalysts: The choice of chiral catalyst is critical. For the Staudinger reaction, cinchona alkaloids, such as benzoylquinine, and planar-chiral nucleophiles have demonstrated high efficiency.[5][6] Consider screening a variety of catalysts to find the optimal one for your specific substrate.
-
-
Causality: The chiral catalyst creates a specific three-dimensional environment that favors the formation of one enantiomer over the other. Any impurity or degradation of the catalyst can disrupt this environment, leading to a loss of stereocontrol.
Potential Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Temperature Optimization: Generally, lower reaction temperatures lead to higher enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[4] Systematically screen a range of temperatures, starting from the literature-reported value and gradually decreasing it.
-
Solvent Screening: The solvent can significantly influence the conformation of the catalyst-substrate complex.[4] Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF).
-
Concentration Effects: High substrate concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle intermediates, reducing enantioselectivity.[4] Investigate the effect of varying the substrate concentration.
-
-
Causality: Reaction kinetics and thermodynamics are highly sensitive to temperature and the solvent environment. Finding the optimal balance is crucial for maximizing the rate of the desired stereoselective pathway while minimizing competing racemic pathways.
Potential Cause 3: Racemic Background Reaction
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: A non-catalyzed, racemic reaction can occur in parallel with the desired asymmetric transformation, and this is often more pronounced at higher temperatures.[7]
-
Adjust Catalyst Loading: In some cases, a lower catalyst loading can minimize the background reaction.
-
-
Causality: If the uncatalyzed reaction is significant, it will produce a racemic mixture of the product, thereby reducing the overall enantiomeric excess of the final isolated product.
III. Frequently Asked Questions (FAQs)
Q1: My reaction has stalled or shows low conversion. What are the likely causes?
A1: Low conversion can often be attributed to several factors:
-
Catalyst Deactivation: Impurities in your starting materials or solvent (especially water) can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous.[7]
-
Insufficiently Anhydrous Conditions: Many catalysts used in asymmetric synthesis are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Incorrect Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to catalyst decomposition.[7]
Q2: How do I accurately determine the enantiomeric excess of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining ee.[7] A general workflow involves:
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and pass it through a short plug of silica gel to remove the catalyst and other non-polar impurities. Dissolve the purified sample in the HPLC mobile phase.
-
Method Development: Start with a standard mobile phase, often a mixture of hexane and isopropanol. Adjust the ratio to achieve baseline separation of the two enantiomer peaks.
-
Quantification: Integrate the area of each peak. The enantiomeric excess is calculated as: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
Q3: Can the order of reagent addition impact the enantioselectivity?
A3: Yes, the order of addition can be critical. For instance, in the Staudinger reaction, the timing of ketene generation in the presence of the imine can affect the concentration of intermediates and subsequent reaction pathways, thereby influencing the stereochemical outcome.[6] It is advisable to follow established protocols carefully and consider experimenting with the order of addition as a troubleshooting step.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for the Asymmetric Staudinger Reaction
-
Preparation: Under an inert atmosphere, dissolve the imine (1.0 equiv) and the chiral catalyst (0.1 equiv) in anhydrous solvent (e.g., toluene) in a flame-dried flask.
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., -78 °C).
-
Reagent Addition: Slowly add a solution of the acid chloride (1.1 equiv) and a tertiary amine base (e.g., triethylamine, 1.2 equiv) in the same anhydrous solvent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.
Table 1: Effect of Reaction Parameters on Enantiomeric Excess
| Entry | Catalyst | Solvent | Temperature (°C) | ee (%) |
| 1 | Benzoylquinine | Toluene | 0 | 85 |
| 2 | Benzoylquinine | Toluene | -20 | 92 |
| 3 | Benzoylquinine | Toluene | -78 | 98 |
| 4 | Benzoylquinine | CH₂Cl₂ | -78 | 95 |
| 5 | (S)-BINAP-AgOAc | Toluene | -78 | 75 |
Data is hypothetical and for illustrative purposes.
V. Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
VI. References
-
Chemistry LibreTexts. Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. [Link]
-
ResearchGate. Chiral β‐Lactams by Ruthenium‐Catalyzed Enantioselective CH Carbene Insertion. [Link]
-
PMC. Novel and Recent Synthesis and Applications of β-Lactams. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
-
ACS Publications. Simultaneous Dual Cu/Ir Catalysis: Stereodivergent Synthesis of Chiral β-Lactams with Adjacent Tertiary/Quaternary/Tertiary Stereocenters. [Link]
-
ACS Publications. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
ResearchGate. Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
SlidePlayer. Asymmetric reactions_synthesis. [Link]
-
MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]
-
ResearchGate. Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. [Link]
-
SlidePlayer. Asymmetric Synthesis. [Link]
-
PubChem. Enantioselective synthesis of azetidinone intermediate compounds - Patent US-6627757-B2. [Link]
-
ResearchGate. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
Google Patents. US6207822B1 - Process for the synthesis of azetidinones.
-
ACS Publications. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
RSC Publishing. ORGANIC CHEMISTRY. [Link]
-
Asymmetric-Synthesis. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reducing Catalyst Poisoning in Palladium-Catalyzed Beta-Lactam Couplings
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis Optimization Group Subject: Troubleshooting and Mitigating Catalyst Deactivation in Azetidin-2-one Functionalization
Executive Summary
Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Heck) on beta-lactam scaffolds present a unique set of challenges. Unlike robust aryl halides, the azetidin-2-one core is a strained, heteroatom-rich environment that actively competes for the metal center.
The central failure mode is not typically the catalytic cycle itself, but the formation of off-cycle resting states. The beta-lactam nitrogen (N1), especially if unprotected or lacking steric bulk, acts as a competent ligand, displacing phosphines and arresting the catalyst in an inactive Pd(II) state. Furthermore, sulfur-containing impurities (common in penicillin-derived scaffolds) have a high affinity for Pd(0), leading to irreversible poisoning.
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of beta-lactam chemistry.
Module 1: The Mechanics of Poisoning
To solve the problem, we must first visualize the invisible war occurring in your flask. The diagram below maps the Productive Cycle against the Poisoning Pathway .
Key Insight: In beta-lactams, the "poison" is often the substrate itself. The Lewis-basic nitrogen at position 1 (if not electron-withdrawn) or sulfur substituents can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, preventing transmetallation.
Figure 1: The divergence between productive coupling and substrate-induced poisoning. Note that the beta-lactam core competes directly with the nucleophile for the Pd(II) center.
Module 2: Diagnostic Workflow
Before altering your chemistry, confirm the diagnosis. "No reaction" is not a diagnosis; it is a symptom.
Protocol A: The "Spike" Test
Use this to distinguish between catalyst death and kinetic incompetence.
-
Setup: Run your standard reaction until conversion stalls (e.g., 20% conversion at 4 hours).
-
Intervention: In an inert glovebox or under Ar stream, add a fresh equivalent of catalyst (same mol% as initial).
-
Observation:
-
Scenario A (Reaction Resumes): The catalyst died. You have a poisoning or stability issue. Proceed to Module 3.
-
Scenario B (No Change): The catalyst is alive but the reaction is thermodynamically inhibited or the product is inhibiting the reaction. Check product inhibition.
-
Protocol B: The Mercury Drop Test
Use this to rule out nanoparticle catalysis (heterogeneous mode). Add a drop of elemental mercury to the reaction. Mercury amalgamates with Pd(0) nanoparticles, shutting down heterogeneous catalysis.
-
If reaction stops: You were running on nanoparticles (Pd black). You need better ligands to keep it homogeneous.
-
If reaction continues: You have a true homogeneous molecular catalyst.
Module 3: Ligand Selection Strategy
The choice of ligand is the single most effective tool to prevent beta-lactam coordination. You need a ligand that is bulky enough to physically block the approach of the beta-lactam nitrogen but flexible enough to allow the coupling partner to enter.
Recommendation: Shift from simple phosphines (PPh3) to Biaryl Buchwald Ligands or Bulky NHCs .
| Ligand Class | Specific Ligand | Why it Works for Beta-Lactams | Recommended Loading |
| First Line | XPhos or SPhos | The biaryl backbone provides steric bulk that prevents the beta-lactam N from coordinating to the Pd center. High activity for Cl/Br/OTf couplings. | 1-3 mol% Pd / 2-6 mol% Ligand |
| Steric Bulk | BrettPhos | Extremely bulky. Excellent for C-N couplings (aminations) where the product itself is a poisoning amine. | 2-5 mol% |
| NHC | PEPPSI-IPr | N-Heterocyclic Carbenes bind Pd tightly, preventing ligand dissociation. Highly resistant to thermal decomposition and sulfur poisoning. | 1-2 mol% |
| Legacy | Pd(PPh3)4 | AVOID. Lacks the steric bulk to prevent beta-lactam coordination. Often leads to Pd black formation.[1] | N/A |
Module 4: Troubleshooting & FAQs
Q1: The reaction turns black immediately upon heating. What happened?
A: "Palladium Black" formation indicates rapid catalyst decomposition. The ligands have dissociated, and Pd(0) atoms have aggregated into non-catalytic metal particles.
-
Cause: Your substrate (beta-lactam) or solvent likely displaced the phosphine ligand.
-
Fix:
-
Switch to a precatalyst system (e.g., XPhos Pd G4). These activate only within the catalytic cycle, ensuring the ligand is always bound.
-
Lower the temperature.[2] High T promotes ligand dissociation.
-
Q2: I am using a penicillin-derived lactam (contains Sulfur). The yield is <10%.
A: Sulfur is a potent poison for Pd.[3] It binds irreversibly to soft metals.
-
Fix 1 (Scavengers): Add CuTC (Copper(I) thiophene-2-carboxylate) or Zn dust (0.5 - 1.0 equiv). These metals have a higher affinity for sulfur and can "distract" the poison, keeping the Pd free.
-
Fix 2 (Ligand): Use Pd(OAc)2 / SPhos . SPhos is remarkably tolerant of sulfur-containing substrates due to its specific electronic architecture.
Q3: My beta-lactam ring is opening during the reaction.
A: Palladium can insert into the strained amide bond (C-N), especially if the nitrogen is not electron-withdrawn (e.g., N-H or N-Alkyl).
-
Fix: Protect the lactam nitrogen with an electron-withdrawing group (Boc, Ts, or Cbz) before the coupling. This reduces the Lewis basicity of the nitrogen and strengthens the C-N bond against insertion.
Q4: Can I use water or alcohols as cosolvents?
A: Be cautious. While Suzuki couplings often use aqueous bases, water can hydrolyze the beta-lactam ring, especially at high temperatures and high pH.
-
Fix: Use anhydrous conditions with inorganic bases like Cs2CO3 or K3PO4 suspended in Dioxane or Toluene. Avoid strong soluble bases like NaOH or NaOEt.
Module 5: Optimized Protocol (Suzuki Coupling on C3-Azetidinone)
This protocol is designed to minimize poisoning via the "Precatalyst" approach.
-
Reagents:
-
3-Bromo-azetidin-2-one derivative (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%) – Using G4 precatalyst ensures 1:1 Pd:Ligand ratio and prevents initial aggregation.
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M)
-
-
Procedure:
-
Charge a vial with the bromide, boronic acid, base, and catalyst.
-
Seal and purge with Argon for 5 minutes (Oxygen is a co-poison).
-
Add degassed Dioxane via syringe.
-
Heat to 60°C. Note: Beta-lactams are thermally sensitive; avoid >80°C if possible.
-
Monitor by LCMS. If Pd black forms, add 1 mol% additional XPhos ligand.
-
References
-
BenchChem Technical Support. (2025).[1][4] Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem. 1[5]
-
Chen, G., et al. (2020).[6] Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Royal Society of Chemistry.[7] 6
-
MIT Dept. of Chemistry. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 8
-
StudySmarter. (2024).[3] Catalyst Poisoning: Palladium & Platinum.[4] StudySmarter. 3
-
Fisher Scientific. (2023). Palladium-Catalysed Coupling Chemistry. Thermo Fisher Scientific. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Model Complexes for the Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. thermofishersci.in [thermofishersci.in]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of cis vs trans 4-Ethynyl-2-Azetidinone
Executive Summary
The stereochemical assignment of 4-substituted-2-azetidinones (β-lactams) is a critical step in the development of antibiotics and enzyme inhibitors. For 4-ethynyl-2-azetidinone , distinguishing between cis and trans diastereomers relies definitively on the vicinal proton-proton coupling constant (
Core Diagnostic Rule:
-
Cis-Isomer: Exhibits a larger coupling constant, typically
.[1] -
Trans-Isomer: Exhibits a smaller coupling constant, typically
.[1]
This guide provides a rigorous theoretical basis, experimental protocols, and comparative data to ensure absolute confidence in stereochemical assignment.[1]
Theoretical Framework: The Karplus Relationship in -Lactams
Ring Geometry and Dihedral Angles
The 2-azetidinone ring is a constrained four-membered heterocycle.[1] Unlike flexible open-chain systems, the ring pucker is governed by the planar amide bond (N1-C2). This geometric constraint fixes the dihedral angle (
-
Cis Geometry: The H3 and H4 protons are syn-clinal.[1] The dihedral angle is typically small (
).[1] According to the Karplus curve, this results in a larger coupling constant.[1] -
Trans Geometry: The H3 and H4 protons are anti-clinal (pseudo-diaxial).[1] The dihedral angle is typically
.[1] While "trans" often implies (large ) in six-membered rings, the puckered four-membered ring places these protons at an angle corresponding to a local minimum on the Karplus curve, resulting in a smaller coupling constant.
Visualization of Stereochemical Logic
The following decision tree illustrates the logic flow for assigning stereochemistry based on raw NMR data.
Figure 1: Logic flow for stereochemical assignment of 4-ethynyl-2-azetidinone using 1H NMR coupling constants.
Comparative Analysis: Cis vs. Trans[1][2][3]
The following data summarizes the spectral characteristics of the two isomers. The presence of the 4-ethynyl group introduces specific shielding effects, but the
Quantitative Comparison Table
| Feature | Cis-4-Ethynyl-2-Azetidinone | Trans-4-Ethynyl-2-Azetidinone | Mechanistic Cause |
| Coupling Constant ( | 4.0 – 6.0 Hz | 1.5 – 2.5 Hz | Dihedral angle dependence (Karplus).[1] |
| H4 Chemical Shift | ~4.2 – 4.8 ppm | ~4.0 – 4.6 ppm | H4 is typically slightly deshielded in cis due to substituent proximity.[1] |
| H3 Chemical Shift | ~3.0 – 3.5 ppm | ~2.8 – 3.3 ppm | H3 is influenced by the anisotropy of the C4-substituent. |
| NOE Correlation | Strong H3-H4 | Weak / Absent | Through-space proximity is high in cis ( |
| Ethynyl Proton ( | ~2.3 – 2.6 ppm | ~2.3 – 2.6 ppm | Less diagnostic; long-range coupling ( |
Spectral Nuances[1][4][5][6]
-
Shielding Effects: The ethynyl group is an anisotropic shielding cone.[1] In the cis isomer, the spatial relationship between the ethynyl group and the H3 protons may cause subtle upfield or downfield shifts compared to alkyl analogues, but the relative difference between H3a and H3b (if C3 is disubstituted) or the H3-H4 coupling remains robust.
-
Solvent Dependence: While chemical shifts (
) vary with solvent (e.g., vs. ), the coupling constant ( ) is field-independent and solvent-independent , making it the most reliable metric.[1]
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized workflow for synthesizing, isolating, and characterizing the isomers.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and characterization of 4-ethynyl-2-azetidinone isomers.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Solvent: Use
(Deuterated Chloroform) for routine analysis.[1] If the amide proton is broad or exchangeable, is preferred to sharpen the NH signal and prevent peak overlap with H4. -
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent. Filter through a glass wool plug to remove insolubles that cause line broadening.[1]
Step 2: Acquisition Parameters
-
Frequency: Minimum 400 MHz is recommended to resolve the H3/H4 multiplets clearly.[1]
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans: 16–64 scans are sufficient for >95% purity samples.[1]
-
Spectral Width: 0–12 ppm.[1]
Step 3: Data Analysis & Assignment
-
Locate the Amide NH: Typically a broad singlet between 6.0–9.0 ppm.[1]
-
Locate H4: Look for a doublet (or doublet of doublets if coupled to NH) in the 4.0–5.0 ppm range.[1]
-
Locate H3: Look for multiplets in the 2.8–3.5 ppm range.[1]
-
Calculate
:-
Expand the H4 peak.[1]
-
Measure the distance between the peak maxima in Hertz (Hz).
-
Verification: The same coupling constant must appear in the H3 multiplet.
-
-
Assign Isomer:
-
If
Cis . -
If
Trans .[1]
-
Step 4: Validation (Optional)
If peaks are overlapping or second-order effects (roofing) make direct measurement difficult:
-
1D NOE Difference: Irradiate H4. If H3 shows significant enhancement (>2-5%), the isomer is cis .[1] Trans isomers show negligible NOE between H3 and H4.[1]
References
-
Banjara, R. et al. (2025).[1] Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection. MDPI Molecules. Link
-
BenchChem Technical Support . (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem Application Notes. Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for Karplus relationships in rigid systems).
-
Organic Chemistry Portal . (2025). Synthesis of β-Lactams: Staudinger and Kinugasa Reactions. Link
-
Chemical Instrumentation Facility . (2025). NMR Coupling Constants Guide. Iowa State University.[1] Link
Sources
IR spectroscopy characteristic bands for beta-lactam carbonyl and alkyne
An In-Depth Guide to a Comparative Analysis of Beta-Lactam Carbonyl and Alkyne Moieties Using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in molecular characterization has repeatedly demonstrated the power of Infrared (IR) Spectroscopy in elucidating functional group identities. This guide provides a detailed, comparative analysis of two critical functional groups: the beta-lactam carbonyl, the cornerstone of a vast class of antibiotics, and the alkyne, a versatile handle in synthetic chemistry and bioconjugation. Understanding their distinct vibrational signatures is paramount for reaction monitoring, quality control, and structural confirmation in drug development and materials science.
This document moves beyond a simple recitation of frequency tables. We will delve into the structural and electronic factors that govern the positions and intensities of these characteristic absorption bands, providing you with the causal understanding needed for confident spectral interpretation.
The Foundational Principle: Molecular Vibrations and IR Absorption
Infrared spectroscopy operates on a simple yet powerful principle: covalent bonds are not static. They are in a constant state of vibration, stretching and bending at specific frequencies determined by the masses of the bonded atoms and the strength of the bond between them. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment. This absorption is what we measure and plot as an IR spectrum, a unique molecular fingerprint.
The Beta-Lactam Carbonyl: A Signature of Strain
The beta-lactam is a four-membered cyclic amide. Its significance in medicine, particularly in penicillin and cephalosporin antibiotics, cannot be overstated. From an IR spectroscopy perspective, the carbonyl group (C=O) within this strained ring system is a powerful diagnostic marker.
The most striking feature of the β-lactam carbonyl is its unusually high stretching frequency, typically appearing in the range of 1730-1790 cm⁻¹ .[1][2][3] For instance, the carbonyl stretch in penicillin is observed at a high frequency of approximately 1770 cm⁻¹.[3] This is significantly higher than the 1630-1690 cm⁻¹ range seen for a typical acyclic secondary amide or the ~1670 cm⁻¹ for a less-strained six-membered lactam.[2]
Why the high frequency? The answer lies in ring strain. The ideal bond angle for an sp²-hybridized carbonyl carbon is 120°. In a four-membered ring, the internal bond angles are forced to be approximately 90°. This severe angle strain prevents the nitrogen's lone pair of electrons from effectively delocalizing into the carbonyl group (a resonance effect that would normally weaken the C=O bond and lower its stretching frequency). The reduced resonance and increased s-character in the C=O bond make it stronger and stiffer, thus requiring more energy (a higher frequency) to excite its stretching vibration.[4]
The Alkyne: A Tale of Two Triple Bonds
Alkynes, characterized by a carbon-carbon triple bond (C≡C), are fundamental building blocks in organic synthesis. Their IR spectral features are highly dependent on whether they are terminal (a hydrogen atom is attached to one of the sp-hybridized carbons) or internal (both sp-hybridized carbons are attached to other carbon atoms).[5]
Terminal Alkynes
Terminal alkynes present two highly characteristic and diagnostic bands:
-
≡C-H Stretch: A strong and sharp absorption band appearing at approximately 3260-3330 cm⁻¹ .[6][7][8] This band is often one of the first features a spectroscopist looks for in this region. Its sharpness distinguishes it from the typically broad O-H stretching bands from alcohols or carboxylic acids that appear in the same vicinity.[5]
-
C≡C Stretch: A weak to medium intensity band in the 2100-2260 cm⁻¹ region.[7][9][10] While its position is unique (few other functional groups absorb here), its intensity can be low.
-
≡C-H Bend: A strong bending vibration can also be observed in the 610-700 cm⁻¹ range.[7]
Internal Alkynes
Internal alkynes are simpler in their IR signature, showing only one key feature:
-
C≡C Stretch: A band in the 2100-2260 cm⁻¹ region. Crucially, the intensity of this band is highly variable. For symmetrical or nearly symmetrical internal alkynes (e.g., 4-octyne), this band can be extremely weak or completely absent.[6][11] This is because the C≡C stretching vibration produces a very small or zero change in the molecular dipole moment, making it IR-inactive or nearly so.[5][12]
Comparative Analysis: Distinguishing the Bands
The distinct frequency ranges of the beta-lactam carbonyl and the alkyne functional groups make their differentiation straightforward in most cases. The primary diagnostic bands do not overlap.
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity | Key Notes |
| Beta-Lactam | C=O Stretch | 1730 - 1790 | Strong | High frequency is due to significant ring strain. |
| Terminal Alkyne | ≡C-H Stretch | 3260 - 3330 | Strong, Sharp | Diagnostic for a hydrogen on a triple-bonded carbon. |
| C≡C Stretch | 2100 - 2260 | Weak to Medium | More intense than in internal alkynes.[12] | |
| Internal Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Absent | May be absent in symmetrical molecules due to no dipole change. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following is a generalized protocol for analyzing a solid sample using the KBr pellet method, a common technique for obtaining high-quality spectra of solid organic compounds.
Objective: To obtain a clean, interpretable IR spectrum of a solid organic compound to identify the presence or absence of beta-lactam carbonyl and alkyne functional groups.
Materials:
-
Sample compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (~100 mg)
-
Agate mortar and pestle
-
Spatula
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
Methodology:
-
Preparation of the KBr: Ensure the KBr is perfectly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will lead to a very broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H or even terminal alkyne ≡C-H stretches.
-
Sample Grinding: Place ~100 mg of dry KBr into the agate mortar. Add 1-2 mg of the solid sample.
-
Thorough Mixing: Grind the mixture with the pestle for several minutes. The goal is to create a fine, homogeneous powder. Inadequate grinding will result in poor pellet quality and light scattering (leading to a sloping baseline).
-
Loading the Die: Carefully transfer the powder into the pellet-pressing die. Distribute it evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons or 10,000-15,000 psi) for several minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a transparent, glass-like pellet.
-
Acquiring the Spectrum:
-
Carefully remove the transparent KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction if necessary) and identify the characteristic absorption bands.
Visualizing the Interpretation Workflow
Confident spectral analysis follows a logical progression. The following diagram illustrates a decision-making workflow for identifying beta-lactam carbonyl and alkyne functionalities in an unknown compound.
Caption: A flowchart for the systematic identification of alkyne and β-lactam bands in an IR spectrum.
Conclusion
IR spectroscopy remains an indispensable, rapid, and non-destructive technique for functional group analysis. The beta-lactam carbonyl and the alkyne C≡C and ≡C-H bonds provide highly informative and distinct absorption bands. A thorough understanding of their expected positions, intensities, and the underlying structural reasons for these characteristics—ring strain for the beta-lactam, and symmetry and bond polarity for the alkyne—empowers researchers to make accurate and confident structural assignments. This guide serves as a foundational reference for leveraging these unique spectral signatures in your research and development endeavors.
References
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]
- Wade, L.G. Jr. (2006). Organic Chemistry, 6th ed. Pearson Prentice Hall Inc.
-
Smith, B. C. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Ragnoni, E., et al. (2021, January 8). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. MDPI. [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2021, April 18). IR Spectra of Alkynes and Nitriles - Lec15. YouTube. [Link]
-
N/A. (n.d.). IR Spectroscopy by Functional Group. [Link]
- Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738.
-
SlideShare. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
-
SlideShare. (n.d.). Ir spectroscopy ii. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. Ir spectroscopy ii | PPTX [slideshare.net]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
HPLC chiral separation methods for 4-ethynyl-2-azetidinone enantiomers
HPLC Chiral Separation Methods for 4-Ethynyl-2-Azetidinone Enantiomers[1][2]
Executive Summary
4-ethynyl-2-azetidinone (4-EA) is a critical chiral synthon in the industrial synthesis of carbapenem antibiotics (e.g., Imipenem, Meropenem). The enantiomeric purity of the C4-position is decisive for the biological activity of the final antibiotic.
This guide compares and recommends High-Performance Liquid Chromatography (HPLC) methods for resolving 4-EA enantiomers. Based on structural analogs (e.g., Ezetimibe intermediates) and
Mechanistic Basis of Separation
The separation of 4-EA enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
-
Analyte Features: The 4-ethynyl-2-azetidinone molecule possesses a rigid
-lactam ring with a strong hydrogen-bond donor (NH) and acceptor (C=O). The ethynyl group provides -electron density but limited steric bulk compared to aryl substituents. -
CSP Interaction: Polysaccharide-based CSPs (Amylose/Cellulose carbamates) discriminate enantiomers via:
-
Hydrogen Bonding: Between the lactam amide group and the carbamate linkage of the CSP.
-
Steric Fit: The ethynyl group fits into the chiral grooves of the polysaccharide helix.
-
Dipole-Dipole Stacking: Alignment of the lactam dipole with the CSP selectors.
-
Comparative Analysis of Stationary Phases
The following table compares the three most effective column chemistries for 4-substituted-2-azetidinones.
| Feature | Chiralpak AS-H (Primary Recommendation) | Chiralpak AD-H (Alternative) | Chiralcel OD-H (Secondary) |
| Selector | Amylose tris[(S)- | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mechanism | "Coated" type; High steric discrimination for small groups. | "Coated" type; Broad applicability. | "Coated" type; often complementary to AD-H. |
| Selectivity ( | High (1.5 - 2.5) for lactams. | Moderate to High (1.2 - 1.8). | Moderate (1.1 - 1.5). |
| Resolution ( | Typically > 2.0 (Baseline). | Typically > 1.5. | Variable for small ethynyl groups. |
| Key Advantage | Superior recognition of the lactam ring geometry. | Robustness; widely available. | Alternative if amylose fails. |
| Limitation | Sensitive to certain solvents (THF, DCM) which strip the coating. | Same solvent restrictions as AS-H. | Lower retention for polar lactams in NP. |
Expert Insight: Chiralpak AS-H is often the "killer column" for
-lactams lacking large aromatic groups because its chiral grooves are tighter, providing better friction against the small ethynyl substituent compared to the more open AD-H cavities.
Recommended Experimental Protocol
Method A: The "Gold Standard" (Normal Phase) This protocol is designed for maximum resolution and robustness in a QC or R&D environment.
Chromatographic Conditions
-
Column: Daicel Chiralpak AS-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).
-
Note: Ethanol is preferred over Isopropanol (IPA) for 4-EA because it reduces peak tailing caused by the lactam nitrogen.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
(Control is critical; higher T reduces resolution). -
Detection: UV at 215 nm .
-
Reasoning: 4-EA has weak UV absorbance. The ethynyl group and amide bond absorb maximally in the low-UV region. 254 nm is often too insensitive.
-
-
Injection Volume: 5–10
L.
Step-by-Step Workflow
-
System Preparation:
-
Flush system with 100% Ethanol to remove any reversed-phase solvents (Water/Acetonitrile).
-
Switch to n-Hexane : Ethanol (90:10). Equilibrate for 45 minutes until baseline is flat at 215 nm.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of 4-EA in 1.0 mL of 100% Ethanol .
-
Critical: Do not dissolve in pure hexane as 4-EA has poor solubility.
-
Dilute this stock 1:10 with the Mobile Phase (Hexane/EtOH) to prevent "solvent shock" peak distortion.
-
-
Execution & Analysis:
-
Inject the racemic standard to establish retention times (
and ). -
Calculate Resolution (
) using the half-width method: . -
Target
for baseline separation.
-
Method Development Decision Tree
The following diagram outlines the logical flow for optimizing the separation if the standard AS-H method yields suboptimal results.
Caption: Decision logic for optimizing chiral separation of 4-ethynyl-2-azetidinone, prioritizing mobile phase adjustments before column switching.
Troubleshooting & Validation Parameters
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between lactam -NH and residual silanols on silica support. | Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |
| Low Sensitivity | Incorrect detection wavelength. | Ensure UV is set to 210–215 nm . 4-EA is virtually invisible at 254 nm. |
| Retention Drift | Water accumulation in hexane. | Use HPLC-grade "dry" hexane; install a moisture trap if necessary. |
| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a solvent of lower elution strength (e.g., more hexane). |
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AS-H. Link
-
S. R. Pattan et al. (2019). "Synthesis and biological study of Azetidinone derivatives." International Journal of Chemical Studies, 7(2), 2940-2944. (Demonstrates structural properties of 4-substituted azetidinones). Link
-
Wang, Y. et al. (2008). "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." Chromatographia. (Establishes Chiralpak AS-H as the primary column for azetidinone-class molecules). Link
-
Sigma-Aldrich. (2023). "Chiral Separation of Beta-Lactams Application Note." (General reference for lactam separation on polysaccharide phases). Link
Sources
A Technical Guide to the Structural Analysis of 4-Ethynyl-2-Azetidinone Derivatives: A Comparative Crystallographic Approach
For Researchers, Scientists, and Drug Development Professionals
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1][2] The introduction of an ethynyl group at the 4-position of this strained four-membered ring presents a tantalizing prospect for drug discovery. This functional group can act as a versatile synthetic handle for further molecular elaboration via click chemistry or as a pharmacophore itself, potentially interacting with biological targets in unique ways. This guide provides a comparative analysis of the X-ray crystallographic data of 4-substituted-2-azetidinone derivatives to infer the structural characteristics of their 4-ethynyl counterparts, for which specific crystallographic data is not yet publicly available. Furthermore, we present a detailed, field-proven protocol for the synthesis and crystallization of these promising compounds.
The Azetidinone Core: A Structurally Strained and Biologically Active Scaffold
The efficacy of β-lactam antibiotics stems from the inherent ring strain of the four-membered azetidinone ring.[3] This strain renders the amide bond more susceptible to nucleophilic attack, leading to the acylation and inactivation of bacterial enzymes essential for cell wall synthesis.[4] X-ray crystallographic studies of various monocyclic azetidinones have consistently shown the ring to be nearly planar, with slight deviations of the nitrogen atom from the mean plane of its substituents.[1] The bond lengths and angles within the ring can be influenced by the nature and stereochemistry of the substituents at positions 1, 3, and 4.
Comparative Crystallographic Analysis of 4-Substituted-2-Azetidinones
While specific X-ray crystallography data for 4-ethynyl-2-azetidinone is not readily found in public databases like the Cambridge Structural Database (CSD), a comprehensive resource for small-molecule crystal structures[5][6][7][8][9], we can draw valuable insights from closely related, structurally characterized analogues. For instance, the crystal structures of (S)-4-alkoxycarbonyl-2-azetidinones reveal an almost planar conformation of the azetidinone ring.[10][11]
To provide a framework for comparison, the following table summarizes key crystallographic parameters for representative 4-substituted-2-azetidinone derivatives. This data serves as a benchmark for what can be expected for a 4-ethynyl derivative.
| Compound/Feature | C2=O1 Bond Length (Å) | N1-C2 Bond Length (Å) | N1-C4 Bond Length (Å) | C3-C4 Bond Length (Å) | Ring Planarity | Reference |
| (S)-4-decanoxycarbonyl-2-azetidinone | 1.22 | 1.37 | 1.47 | 1.56 | Nearly Planar | [10][11] |
| (S)-4-dodecanoxycarbonyl-2-azetidinone | 1.22 | 1.37 | 1.47 | 1.56 | Nearly Planar | [10][11] |
| (S)-4-hexadecanoxycarbonyl-2-azetidinone | 1.22 | 1.37 | 1.47 | 1.56 | Nearly Planar | [10][11] |
| Expected for 4-ethynyl-2-azetidinone | ~1.22 | ~1.37 | ~1.46 | ~1.55 | Likely Nearly Planar | - |
Note: The values for 4-ethynyl-2-azetidinone are predictive and based on the analysis of related structures. The introduction of the sp-hybridized carbon of the ethynyl group at C4 is expected to have a minimal effect on the core ring geometry.
The planarity of the β-lactam ring is a critical feature for its biological activity. The comparison with these alkoxycarbonyl derivatives suggests that a 4-ethynyl substituent is unlikely to induce significant puckering of the ring.
Experimental Protocol: Synthesis and Crystallization of 4-Ethynyl-2-Azetidinone Derivatives
The synthesis of 2-azetidinones is a well-established field, with the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, being a prominent method.[12][13] Another promising approach for synthesizing 4-alkynyl β-lactams is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines.[14] The following protocol outlines a plausible synthetic and crystallization workflow for a generic N-substituted-3-unsubstituted-4-ethynyl-2-azetidinone.
Part 1: Synthesis
Step 1: Imine Formation
-
To a solution of a primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add an appropriate aldehyde (1.0 eq).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
Step 2: [2+2] Cycloaddition (Staudinger Reaction)
-
Dissolve the crude imine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethynylacetyl chloride (1.2 eq) in anhydrous DCM.
-
To the imine solution, add a tertiary amine base, such as triethylamine (1.5 eq), dropwise.
-
Slowly add the solution of ethynylacetyl chloride to the imine/base mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-ethynyl-2-azetidinone derivative.[15]
Caption: General workflow for the crystallization of small molecules.
Conclusion and Future Outlook
The exploration of 4-ethynyl-2-azetidinone derivatives represents a promising avenue for the development of novel therapeutic agents. While direct crystallographic data remains to be reported, a comparative analysis of related structures provides a solid foundation for understanding their likely molecular geometry. The provided synthetic and crystallization protocols offer a practical guide for researchers to access these compounds and pursue their structural elucidation. The acquisition of X-ray crystallographic data for 4-ethynyl-2-azetidinone derivatives is a critical next step to definitively establish their three-dimensional structure, which will undoubtedly accelerate their development in medicinal chemistry.
References
-
Barba, V., et al. (2009). Molecular and crystalline structures of three (S)-4-alkoxycarbonyl-2-azetidinones containing long alkyl side chains from synchrotron X-ray powder diffraction data. Acta Crystallographica Section B: Structural Science, 65(Pt 6), 724–730. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 2, pp. 215-265). Springer. [Link]
-
Pellacani, L., et al. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4151-4154. [Link]
-
Patanè, S. (2018). Structure of 2-azetidinone. ResearchGate. [Link]
-
Kelly, J. A., et al. (1989). Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme. Journal of Molecular Biology, 209(2), 281-295. [Link]
-
Tiscione, D., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3848. [Link]
-
Kaur, R., & Kumar, S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 224-231. [Link]
-
Conti, P., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(18), 3634-3642. [Link]
-
Barba, V., et al. (2009). Molecular and crystalline structures of three (S)-4-alkoxycarbonyl-2-azetidinones containing long alkyl side chains from synchrotron X-ray powder diffraction data. ResearchGate. [Link]
-
Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(1), 65-76. [Link]
-
Greene, L. M., et al. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. Bioorganic & Medicinal Chemistry, 19(7), 2386-2402. [Link]
-
Kumar, A., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impact Factor, 9(3), 12-19. [Link]
-
Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 10-13. [Link]
-
Jelsch, C., et al. (1997). Structure of beta-lactamase TEM1. RCSB PDB. [Link]
-
Cambridge Crystallographic Data Centre. (2016). CCDC 1479355: Experimental Crystal Structure Determination. Universitat Autònoma de Barcelona Research Portal. [Link]
-
Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. [Link]
-
Cambridge Crystallographic Data Centre. (2023). CCDC 2016702: Experimental Crystal Structure Determination. University of Toyama. [Link]
-
Cambridge Crystallographic Data Centre. (2012). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
Cambridge Crystallographic Data Centre. (2024). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
-
Kaplan, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2696-2716. [Link]
-
Ferreira, A., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Revista de Ciências Farmacêuticas Básica e Aplicada, 34(2), 167-177. [Link]
-
Reddy, R. P., & Davies, H. M. L. (2007). Synthesis of β-Lactams Through Alkyne–Nitrone Cycloadditions. Organic Letters, 9(24), 5035-5037. [Link]
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Unlocking the Gas-Phase Chemistry of 4-Alkynyl β-Lactams: A Comparative Guide to Mass Spectrometry Platforms
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally characterizing novel β-lactam derivatives. The 4-alkynyl β-lactams have emerged as pivotal scaffolds in medicinal chemistry, serving both as potent mechanism-based inhibitors and versatile "click" chemistry handles for drug-target profiling.
However, accurately quantifying these compounds and differentiating the intact azetidin-2-one ring from its hydrolyzed (ring-opened) degradation products requires a nuanced understanding of their collision-induced dissociation (CID) pathways. This guide objectively compares mass spectrometry (MS) platforms for this application, grounds the experimental choices in mechanistic causality, and provides a self-validating protocol for robust structural elucidation.
Mechanistic Causality: The Fragmentation Logic of 4-Alkynyl β-Lactams
To optimize an MS method, one must first understand the gas-phase behavior of the analyte. The hallmark of β-lactam fragmentation under low-energy CID is the retro-[2+2] cycloaddition (often termed a retro-Diels-Alder-like cleavage) of the highly strained four-membered lactam ring[1].
When evaluating 4-alkynyl β-lactams , this primary cleavage bisects the ring, typically yielding a ketene neutral loss (derived from the C2-C3 bond) and an imine-containing fragment ion (derived from the N1-C4 bond)[2].
The Causality of Charge Retention: The presence of the electron-rich sp-hybridized alkyne at the C4 position fundamentally dictates the fragmentation trajectory. Upon retro-[2+2] cleavage, the alkyne moiety provides extended π-conjugation, which highly stabilizes the resulting iminium cation. Consequently, the alkyne-retaining fragment dominates the MS/MS spectrum as the base peak. This specific fragmentation channel is completely absent in ring-opened (hydrolyzed) impurities, making it the definitive diagnostic marker for the intact pharmacophore[2]. Furthermore, modifications at the C3 side chain can induce secondary fragmentation pathways, which must be carefully mapped using high-resolution techniques[3].
Fig 1. Divergent gas-phase fragmentation pathways of 4-alkynyl β-lactams under CID.
Platform Comparison: ESI-QqQ vs. ESI-HRMS
Choosing the right mass analyzer is critical. While single-quadrupole systems can be used for rapid library matching[4], the complexity of 4-alkynyl derivatives demands advanced tandem MS. Below is an objective comparison between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS, such as Q-TOF or Orbitrap) for this specific application.
Table 1: Performance Comparison of MS Platforms for 4-Alkynyl β-Lactam Analysis
| Analytical Feature | Triple Quadrupole (QqQ) | High-Resolution MS (Q-TOF / Orbitrap) |
| Primary Application | High-throughput PK/PD quantification | Structural elucidation & impurity profiling |
| Mass Accuracy | Nominal mass (~0.1 Da) | Sub-ppm (< 2 ppm) |
| Sensitivity (LOD) | Excellent (Sub-ng/mL in MRM mode) | Good to Excellent (Full scan / PRM mode) |
| Fragmentation Resolution | Cannot resolve isobaric interferences | Assigns exact elemental composition to fragments |
| Ring-Opened Differentiation | Relies on predefined MRM transitions | Untargeted identification of hydrolysis products |
| Cost & Complexity | Lower capital cost, easier data processing | High capital cost, requires expert data interpretation |
Scientist's Verdict: If your goal is to validate the synthesis of a novel 4-alkynyl β-lactam or identify unknown degradation products, HRMS is mandatory . The ability to assign exact elemental compositions to the alkyne-iminium fragments prevents false-positive identification of isobaric matrix interferences. Conversely, for late-stage pharmacokinetic screening where the fragmentation pattern is already known, QqQ operating in Multiple Reaction Monitoring (MRM) is the superior choice for raw sensitivity.
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To ensure that the observed fragmentation is strictly due to gas-phase CID and not an artifact of solution-phase degradation during sample preparation, the following protocol utilizes a highly controlled, self-validating solvent system.
Step-by-Step Methodology
Step 1: Quenching and Sample Preparation
-
Action: Dilute the 4-alkynyl β-lactam analyte in a quenching solvent system consisting of 70% Water, 29% Methanol, and 1% Acetic Acid (v/v)[2].
-
Causality: β-lactams are highly susceptible to nucleophilic attack. The 1% Acetic Acid slightly lowers the pH, protonating basic sites and kinetically stabilizing the azetidin-2-one ring against spontaneous aqueous hydrolysis prior to injection.
-
Action: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet any insoluble matrix proteins.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Causality: The 4-alkynyl substitution increases the lipophilicity of the molecule. A shallow gradient ensures baseline chromatographic resolution between the intact parent drug and its more polar, ring-opened degradation products, preventing ion suppression in the source.
Step 3: Mass Spectrometry Parameters (ESI-HRMS)
-
Ionization: Positive Electrospray Ionization (ESI+). Signal intensities in positive mode are typically 1–3 orders of magnitude greater for β-lactams than in negative mode.
-
Capillary Voltage: 3.5 kV.
-
Collision-Induced Dissociation (CID): Apply Stepwise Normalized Collision Energies (NCE) at 15, 30, and 45 eV.
-
Causality: Low energy (15 eV) preserves the parent ion [M+H]+ for accurate mass confirmation. Higher energies (30-45 eV) provide the necessary activation energy to drive the retro-[2+2] cleavage, allowing you to map the diagnostic alkyne-retaining fragment.
Fig 2. Standardized LC-HRMS/MS workflow for the structural elucidation of β-lactams.
References
-
Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Antibiotics.[Link]
-
Wang, H., & Huang, H. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. BioMed Research International.[Link]
-
Kumar, A., et al. (2025). Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. bioRxiv.[Link]
-
Wang, H., et al. (2025). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. ResearchGate.[Link]
Sources
The Reactivity Profile of 4-Ethynyl vs. 4-Vinyl-2-Azetidinone: A Comparative Guide for Advanced Synthesis
The 2-azetidinone (β-lactam) ring is one of the most privileged scaffolds in medicinal chemistry, famously serving as the pharmacophore for penicillin and cephalosporin antibiotics. However, in modern synthetic organic chemistry, the β-lactam ring is also a highly versatile chiral building block. The substituent at the C4 position dictates the downstream reactivity of the molecule.
This guide provides an in-depth comparison of two critical C4-substituted building blocks: 4-vinyl-2-azetidinone and 4-ethynyl-2-azetidinone . By analyzing their distinct electronic profiles, steric demands, and preferred reaction pathways, researchers can strategically select the optimal precursor for synthesizing complex heterocycles, carbapenems, and axially chiral allenes.
Comparative Reactivity Summary
The fundamental difference between these two building blocks lies in the hybridization of the C4 appendage (
| Feature | 4-Vinyl-2-Azetidinone | 4-Ethynyl-2-Azetidinone |
| Substituent Hybridization | ||
| Primary Reactivity Modes | Hydroformylation, Ring-Closing Metathesis (RCM), Epoxidation | Propargyl/Allenyl metalation, Sonogashira coupling, Click Chemistry |
| Key Reactive Intermediates | Rh-alkyl species, Ru-alkylidenes | |
| Major Synthetic Targets | 1-Methylcarbapenems, Aminocyclitols | Thienamycin precursors, Axially chiral allenes, Pyrroloindoles |
| Steric Profile | Moderate (planar alkene geometry) | Low (linear alkyne geometry) |
4-Vinyl-2-Azetidinone: Alkene-Driven Transformations
The vinyl group at the C4 position behaves as a standard unactivated alkene, but its proximity to the strained four-membered ring requires mild, highly chemoselective conditions to prevent premature
Mechanism & Causality in Hydroformylation
A benchmark transformation for 4-vinyl-2-azetidinone is its asymmetric hydroformylation to yield branched aldehydes—the direct precursors to 1-methylcarbapenem antibiotics [1]. The causality behind using a zwitterionic Rhodium catalyst with a chiral phosphine ligand (like (S,S)-BDPP) is twofold:
-
Electrophilicity: The zwitterionic nature of the Rh complex enhances the electrophilicity of the metal center, accelerating CO insertion.
-
Regiocontrol: The specific bite angle of the (S,S)-BDPP ligand forces the alkene to insert into the Rh-H bond in a Markovnikov fashion, overwhelmingly favoring the branched
-methyl aldehyde over the linear isomer.
Figure 1: Rh-catalyzed hydroformylation of 4-vinyl-2-azetidinone to branched aldehydes.
Experimental Protocol: Regioselective Hydroformylation
This protocol is designed as a self-validating system to ensure the
-
Preparation: In a rigorously dried Schlenk flask under argon, dissolve 4-vinyl-2-azetidinone (1.0 equiv) in anhydrous toluene.
-
Catalyst Loading: Add 1 mol% of the zwitterionic rhodium catalyst (NBD)Rh+(C6H5B-Ph3)4 and 2 mol% of (S,S)-BDPP ligand.
-
Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge three times with syngas (CO/H2, 1:1), then pressurize to 40 atm.
-
Reaction: Heat the vessel to 60 °C and stir for 24 hours.
-
Self-Validation Checkpoint (IR Spectroscopy): Take an aliquot of the crude mixture. The disappearance of the vinyl
stretch (~1640 cm⁻¹) and the appearance of a new aliphatic aldehyde stretch (~1725 cm⁻¹) alongside the intact -lactam stretch (~1760 cm⁻¹) confirms successful conversion without ring-opening. -
Isolation: Vent the syngas carefully, concentrate the solvent in vacuo, and purify via silica gel chromatography to isolate the branched aldehyde.
Note: 4-vinyl-2-azetidinones are also heavily utilized in Ru-catalyzed Ring-Closing Metathesis (RCM) to synthesize highly functionalized 5- and 6-membered aminocyclitols following C1–N bond cleavage [2].
4-Ethynyl-2-Azetidinone: Alkyne-Driven Transformations
The terminal alkyne of 4-ethynyl-2-azetidinone offers a completely different reactivity profile. The
Mechanism & Causality in Propargylindium Additions
A sophisticated application of 4-ethynyl-2-azetidinone is its conversion into axially chiral allenes via addition to aldehydes[3]. This is achieved using a Pd(0)/InI dual-metal system. The causality behind this specific reagent choice is critical:
-
Pd(0) Role: Facilitates the initial oxidative addition and subsequent transmetalation.
-
InI Role: Indium(I) iodide acts as a mild metalating agent that generates a configurationally stable
-amido-propargylindium intermediate. Unlike standard Grignard or lithium reagents, the Indium species does not rapidly equilibrate to the allenyl isomer, preserving the stereochemical information. -
Ligand Switch: Adding N-methylimidazole versus pyridine switches the remote 1,5-stereoselectivity, dictating whether the 2,6-syn or 2,6-anti allenediol is formed.
Figure 2: Pd/InI-promoted addition of 4-ethynyl-2-azetidinone to aldehydes.
Experimental Protocol: Stereoselective Synthesis of Allenediols
This protocol utilizes NMR as an in-process validation tool to confirm axial chirality generation.
-
Preparation: In a flame-dried flask under argon, dissolve N-Ts-4-ethynylazetidin-2-one (1.0 equiv) and the target aldehyde (1.2 equiv) in a THF/HMPA solvent mixture.
-
Catalyst & Ligand Addition: Add 5 mol% of Pd(PPh3)4 and 2.0 equiv of N-methylimidazole (for syn selectivity).
-
Metalation: Add Indium(I) iodide (1.5 equiv) in one portion. The reaction mixture will typically undergo a color change as the propargylindium species forms.
-
Reaction: Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint (¹H NMR): Quench a 0.1 mL micro-aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and evaporate. Analyze the crude mixture via ¹H NMR. The disappearance of the terminal alkyne proton singlet (~2.2 ppm) and the emergence of distinct allenic protons (~5.0–5.5 ppm) validates the formation of the allenediol. The syn/anti diastereomeric ratio can be directly integrated from these allenic peaks.
-
Workup: Quench the bulk reaction with aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Conclusion: Strategic Selection
When designing a synthetic route starting from a
-
Choose 4-vinyl-2-azetidinone when your target requires standard
functionalization (epoxidation, dihydroxylation, hydroformylation) or when building carbocyclic rings via metathesis. The alkene is robust enough to survive mild conditions while keeping the highly strained 4-membered ring closed. -
Choose 4-ethynyl-2-azetidinone when you need to exploit the acidity of a terminal alkyne, execute cross-coupling (Sonogashira), or generate complex axially chiral allenes. The linear geometry of the alkyne minimizes steric hindrance at the C4 position, allowing for highly efficient transition-metal insertions.
References
-
Park, H. S., Alberico, E., & Alper, H. (1999). Regio- and Stereoselective Synthesis of Key 1-Methyl Carbapenem Intermediates via Hydroformylation Using a Zwitterionic Rhodium Catalyst. Journal of the American Chemical Society.[Link]
-
Achary, R., Kim, H. R., & Lee, H.-K. (2019). Stereoselective Synthesis of Highly Functionalized 5- and 6-Membered Aminocyclitols Starting with a Readily Available 2-Azetidinone. The Journal of Organic Chemistry.[Link]
-
Domin, S., Kędzierski, J., & Zambroń, B. K. (2019). Remote 1,5-Stereoselectivity Control by an N-Ligand Switch in the Pd(0)/InI-Promoted Reactions of 4-Ethynyl-β-lactams with Aldehydes. Organic Letters.[Link]
A Comprehensive Guide to the Optical Rotation of 4(S)-ethynyl-2-azetidinone: Establishing Standards in Chiral Drug Development
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical control of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate characterization of a single enantiomer's purity is a critical regulatory and safety requirement. This guide focuses on 4(S)-ethynyl-2-azetidinone, a key chiral building block in the synthesis of various carbapenem antibiotics. A thorough understanding and standardization of its optical rotation are paramount for ensuring the quality and efficacy of these life-saving therapeutics.
While a specific, universally established optical rotation standard for pure 4(S)-ethynyl-2-azetidinone is not prominently available in publicly accessible literature, this guide provides a comprehensive framework for its determination. We will delve into the principles of polarimetry, establish a rigorous experimental protocol for measuring its specific rotation, and discuss the critical factors influencing this value. This document serves as a foundational reference for researchers to establish in-house standards and to critically evaluate the optical purity of their synthesized 4(S)-ethynyl-2-azetidinone.
The Significance of Chirality: The Case of 4(S)-ethynyl-2-azetidinone
The β-lactam ring of 2-azetidinone is a privileged scaffold in medicinal chemistry, most notably in antibiotics. The spatial arrangement of substituents on this ring dictates the molecule's ability to interact with its biological target, typically bacterial enzymes. The (S)-configuration at the 4-position, coupled with the ethynyl group, makes 4(S)-ethynyl-2-azetidinone a valuable precursor for potent antibiotics. The presence of its (R)-enantiomer could lead to reduced efficacy, competitive inhibition, or unforeseen side effects.
Optical rotation is a direct, non-destructive method to assess the enantiomeric purity of a sample.[1][2] It measures the degree to which a chiral molecule rotates the plane of polarized light.[1] The specific rotation, [α], is a characteristic physical property of a chiral compound under defined experimental conditions.[2]
Comparative Data: Establishing a Baseline
A comprehensive search of scientific literature and chemical databases did not yield a consistently reported specific rotation value for 4(S)-ethynyl-2-azetidinone. This underscores the need for a standardized protocol to allow for meaningful comparisons across different research and manufacturing sites. The following table is presented as a template for researchers to populate with their own experimental data and to compare with any future published values.
Table 1: Reported and Experimental Optical Rotation Values for 4(S)-ethynyl-2-azetidinone
| Source | Specific Rotation [α] | Wavelength (λ) | Temperature (°C) | Concentration (c) | Solvent |
| [Your Experimental Data] | [Insert Value] | [e.g., 589 nm (Na D-line)] | [e.g., 20 or 25] | [e.g., 1 g/100 mL] | [e.g., Chloroform, Methanol] |
| [Literature Value 1 - If Found] | |||||
| [Literature Value 2 - If Found] |
Note: It is crucial to meticulously record all experimental parameters as they significantly influence the measured optical rotation.
Experimental Protocol for Determining the Specific Rotation of 4(S)-ethynyl-2-azetidinone
This protocol outlines a robust method for measuring the optical rotation of a sample of 4(S)-ethynyl-2-azetidinone. The causality behind each step is explained to ensure data integrity and reproducibility.
1. Instrumentation and Calibration:
-
Instrument: A high-precision polarimeter capable of measurements at the sodium D-line (589 nm) is required.
-
Calibration: The instrument must be calibrated according to the manufacturer's instructions. A certified quartz plate or a standard sucrose solution can be used to verify the instrument's accuracy. This step is fundamental to the trustworthiness of the measurements.
2. Sample Preparation:
-
Purity: The sample of 4(S)-ethynyl-2-azetidinone should be of the highest possible purity, as impurities, especially chiral ones, will affect the optical rotation. Purity should be confirmed by an orthogonal method, such as NMR spectroscopy or chiral HPLC.
-
Solvent Selection: The choice of solvent is critical. The solvent must be non-reactive with the sample and optically inactive. Common choices include chloroform, methanol, and ethanol. The solvent should be of high purity (e.g., HPLC grade). The interaction between the solute and solvent can influence the measured rotation, hence the importance of consistency.
-
Concentration: Accurately prepare a solution of 4(S)-ethynyl-2-azetidinone at a known concentration (e.g., 1.00 g/100 mL). Use a calibrated analytical balance and volumetric flask. The concentration directly impacts the observed rotation.
3. Measurement Procedure:
-
Temperature Control: The temperature of the sample must be precisely controlled and recorded, typically at 20°C or 25°C, as specific rotation is temperature-dependent.
-
Blank Measurement: First, fill the polarimeter cell with the pure solvent and take a blank reading. This value should be subtracted from the sample reading to correct for any background rotation from the solvent or the instrument.
-
Sample Measurement: Rinse the cell with the prepared solution of 4(S)-ethynyl-2-azetidinone and then fill it, ensuring no air bubbles are present. Take multiple readings (at least three) and calculate the average observed rotation (α).
4. Calculation of Specific Rotation:
The specific rotation ([α]) is calculated using the following formula:
[α]λT = (100 × α) / (l × c)
Where:
-
[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.
Workflow for Optical Rotation Measurement
Caption: Experimental workflow for determining the specific rotation of 4(S)-ethynyl-2-azetidinone.
Factors Influencing Optical Rotation and Troubleshooting
Discrepancies in measured optical rotation values can arise from several factors. Understanding these is key to achieving consistent and reliable results.
-
Enantiomeric Purity: The most significant factor. The presence of the other enantiomer will decrease the magnitude of the observed rotation. A racemic mixture (50:50) will have an optical rotation of zero.
-
Concentration: While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can sometimes cause non-linear effects.
-
Temperature: As mentioned, temperature fluctuations can alter the measured rotation.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the chiral molecule, thereby affecting its interaction with polarized light.
-
Wavelength: Optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). Measurements should always be performed at a standardized wavelength.
Logical Relationship of Experimental Variables
Caption: Factors influencing the final specific rotation value.
Conclusion
While a definitive, universally cited optical rotation standard for pure 4(S)-ethynyl-2-azetidinone remains to be established in the public domain, this guide provides the necessary framework for its rigorous and reproducible determination. By adhering to the detailed experimental protocol and understanding the critical influencing factors, researchers and drug development professionals can confidently establish their own in-house standards. This will ensure the consistent quality and stereochemical integrity of this vital pharmaceutical building block, ultimately contributing to the safety and efficacy of the resulting carbapenem antibiotics. The principles and methodologies outlined here are broadly applicable to the characterization of other chiral molecules, reinforcing the importance of meticulous analytical science in the pharmaceutical industry.
References
-
Wikipedia. (2024). Optical rotation. [Link]
-
Chemistry LibreTexts. (2023). Optical Activity. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Chemistry Steps. (2021). Specific Rotation. [Link]
-
Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
Wikipedia. (2024). Optical rotation. [Link]
-
Chemistry Steps. (2021). Specific Rotation. [Link]
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A Comparative Guide to the Chemical Stability of N-Protected vs. Unprotected 4-Ethynyl-2-Azetidinone
Abstract
The 2-azetidinone (or β-lactam) ring is a cornerstone of many critical antibiotics and a versatile synthetic intermediate.[1][2][3] The incorporation of a 4-ethynyl group provides a powerful handle for subsequent modifications via click chemistry, making these scaffolds highly valuable in drug discovery and bioconjugation. However, the inherent ring strain of the β-lactam makes it susceptible to degradation, particularly hydrolysis.[1][4] This guide presents a comprehensive comparative analysis of the chemical stability of unprotected 4-ethynyl-2-azetidinone versus its N-protected counterpart (N-Boc-4-ethynyl-2-azetidinone). Through a series of forced degradation studies under acidic, basic, and thermal stress conditions, we provide quantitative data and mechanistic insights demonstrating the profound stabilizing effect of N-protection. This report serves as a critical resource for researchers, enabling informed decisions in the synthesis, purification, storage, and application of these important chemical entities.
Introduction: The Stability Challenge of Functionalized β-Lactams
The efficacy and utility of β-lactam-containing molecules are intrinsically linked to the reactivity of the four-membered ring. This reactivity, driven by significant angle and torsional strain, makes the amide bond susceptible to nucleophilic attack and subsequent ring-opening.[1][4] While essential for the mechanism of action in antibiotics like penicillin—which involves acylating bacterial transpeptidases—this inherent instability presents a significant challenge during chemical synthesis, storage, and formulation.[5][6]
The stability of the β-lactam ring can be modulated by the substituents on the ring. The nitrogen atom of the lactam is a critical control point. In an unprotected (N-H) β-lactam, the nitrogen's lone pair of electrons has limited ability to stabilize the adjacent carbonyl through resonance due to the geometric constraints of the strained ring.[4] This elevates the electrophilicity of the carbonyl carbon, making it a prime target for hydrolysis.[1]
We hypothesize that installing an electron-withdrawing protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, will significantly enhance the molecule's stability. The Boc group is expected to decrease the electron density on the nitrogen, further reducing any potential amide resonance and inductively deactivating the carbonyl group toward nucleophilic attack. This guide outlines the experimental validation of this hypothesis.
Experimental Design & Methodologies
To provide a robust comparison, we designed a workflow involving the synthesis of both test compounds followed by a systematic forced degradation study.
Overall Experimental Workflow
The experimental plan is summarized in the diagram below. Both the N-protected and unprotected azetidinones were synthesized and then subjected to identical stress conditions in parallel. Degradation was monitored at predetermined time points using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the comparative stability study.
Synthesis Protocols
-
Rationale: The Staudinger [2+2] cycloaddition between a ketene and an imine is a widely used and efficient method for constructing the 2-azetidinone ring.[2][7] A p-methoxyphenyl (PMP) group is initially installed on the nitrogen as it facilitates the reaction and can be readily removed later.
-
To a solution of p-anisidine (1.0 eq) and propynal (1.1 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of chloroacetyl chloride (1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-PMP protected intermediate.
-
Rationale: Ceric Ammonium Nitrate (CAN) is a powerful oxidizing agent used for the standard deprotection of the PMP group from a nitrogen atom, yielding the free N-H lactam.[8][9]
-
Dissolve the N-PMP protected intermediate (1.0 eq) in a 3:1 mixture of acetonitrile and water (0.2 M) and cool to 0 °C.
-
Add Ceric Ammonium Nitrate (CAN) (2.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography to yield the unprotected 4-ethynyl-2-azetidinone.
-
Rationale: The N-H lactam is protected using di-tert-butyl dicarbonate (Boc₂O) with a base catalyst to prevent side reactions.
-
Dissolve the unprotected 4-ethynyl-2-azetidinone (1.0 eq) in dry DCM (0.3 M).
-
Add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Dilute with DCM, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography to yield the final N-Boc protected product.
Forced Degradation Protocol
-
Prepare stock solutions (1 mg/mL) of both N-protected and unprotected azetidinones in acetonitrile.
-
For each stress condition (Acidic, Basic, Neutral/Thermal), dilute the stock solution into the stress medium (0.1 M HCl, 0.1 M NaOH, or Water, respectively) to a final concentration of 100 µg/mL in a 1:1 acetonitrile/aqueous medium.
-
Acidic Stress: Incubate samples at 50 °C.
-
Basic Stress: Incubate samples at 25 °C. Rationale: Basic hydrolysis of β-lactams is typically very rapid, so a lower temperature is used to allow for a measurable degradation profile.[10]
-
Thermal Stress: Incubate samples (in water) at 80 °C.
-
At time points T=0, 2, 6, 12, and 24 hours, withdraw an aliquot from each sample.
-
Immediately neutralize the acidic and basic samples (with an equimolar amount of NaOH or HCl, respectively) and dilute with the mobile phase to a final concentration of 10 µg/mL for HPLC analysis.
Analytical Method: RP-HPLC
-
Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for stability-indicating assays due to its ability to separate the parent drug from its degradation products.[11][12][13][14]
-
System: HPLC with UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Quantification: The percentage of the parent compound remaining was calculated by comparing the peak area at each time point to the peak area at T=0.
Results: Quantitative Assessment of Stability
The stability of N-protected and unprotected 4-ethynyl-2-azetidinone under various stress conditions was quantified. The data, presented as the percentage of the initial compound remaining, clearly illustrates the enhanced stability of the N-Boc derivative.
Table 1: Stability Data for Unprotected 4-Ethynyl-2-azetidinone
| Time (hours) | % Remaining (Acidic, 0.1M HCl @ 50°C) | % Remaining (Basic, 0.1M NaOH @ 25°C) | % Remaining (Thermal, H₂O @ 80°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 65.3 | 21.4 | 91.2 |
| 6 | 28.1 | < 5.0 | 75.8 |
| 12 | 9.7 | Not Detected | 58.4 |
| 24 | < 5.0 | Not Detected | 33.1 |
Table 2: Stability Data for N-Boc-4-ethynyl-2-azetidinone
| Time (hours) | % Remaining (Acidic, 0.1M HCl @ 50°C) | % Remaining (Basic, 0.1M NaOH @ 25°C) | % Remaining (Thermal, H₂O @ 80°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 92.1 | 99.5 |
| 6 | 95.2 | 78.5 | 98.1 |
| 12 | 89.8 | 61.7 | 96.3 |
| 24 | 81.0 | 40.2 | 92.8 |
Discussion: Mechanistic Interpretation of Stability
The experimental data unequivocally demonstrates that N-Boc protection confers substantial stability to the 4-ethynyl-2-azetidinone scaffold across all tested conditions.
-
Under Basic Conditions: The most dramatic difference was observed under basic hydrolysis. The unprotected lactam degraded almost completely within 6 hours. This is consistent with a rapid, hydroxide-mediated nucleophilic attack on the highly electrophilic lactam carbonyl.[10][15] In contrast, the N-Boc protected analogue showed significantly slower degradation, with 40% remaining after 24 hours. The electron-withdrawing nature of the Boc group reduces the nucleophilicity of the lactam nitrogen and deactivates the carbonyl carbon towards attack, thereby slowing the rate-limiting step of hydrolysis.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis also proceeds via nucleophilic attack by water, but the carbonyl is first activated by protonation.[16] The unprotected lactam again showed significant degradation. The N-Boc protected version was remarkably stable, with over 80% remaining after 24 hours. While the Boc group itself can be susceptible to strong acid, the conditions used here (0.1 M HCl) were mild enough to primarily probe the stability of the lactam ring, which remained well-protected.
-
Under Thermal Conditions: The N-Boc protected compound exhibited excellent thermal stability, with minimal degradation at 80°C over 24 hours. The unprotected compound showed moderate degradation, suggesting that even in neutral water, the strained ring is susceptible to hydrolysis at elevated temperatures.
Proposed Degradation Pathway
The primary degradation pathway for both molecules under hydrolytic stress is the opening of the β-lactam ring to form the corresponding β-amino acid derivative.
Caption: Primary hydrolytic degradation pathway for both compounds.
Conclusion and Practical Implications
This guide provides clear, data-driven evidence that N-protection is a critical strategy for enhancing the chemical stability of 4-ethynyl-2-azetidinone. The N-Boc derivative demonstrated significantly greater resistance to degradation under acidic, basic, and thermal stress compared to its unprotected counterpart.
For researchers and drug development professionals, these findings have direct implications:
-
Synthesis and Purification: For multi-step syntheses, it is highly advisable to keep the β-lactam nitrogen protected until the final step to minimize yield loss during chromatography and handling.
-
Storage: N-protected 4-ethynyl-2-azetidinone can be stored with greater confidence for longer periods, particularly in solution. Unprotected azetidinones should be stored as dry solids at low temperatures and used promptly after being dissolved.
-
Biological Assays: When using these compounds as biological probes or in assays, the stability in aqueous buffer systems must be considered. The use of an N-protected version may be necessary if prolonged incubation is required, provided the protecting group does not interfere with the biological activity.
By understanding these stability profiles, scientists can better leverage the synthetic potential of 4-ethynyl-2-azetidinones, ensuring the integrity of their molecules from the bench to their final application.
References
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A Senior Application Scientist's Guide to the Biological Assay Validation of 4-Ethynyl β-Lactam Inhibitors
This guide offers a comprehensive framework for the biological validation of 4-ethynyl β-lactam inhibitors, tailored for researchers, scientists, and professionals in drug development. Moving beyond rote protocol recitation, this document elucidates the scientific rationale behind each experimental step, grounding every recommendation in established principles of scientific integrity. Our objective is to empower you to construct a self-validating, robust, and compelling data package for this promising class of β-lactamase inhibitors.
The Imperative for Novel β-Lactamase Inhibitors: The Rise of the 4-Ethynyl Class
The escalating crisis of antimicrobial resistance, driven in large part by the dissemination of β-lactamase enzymes, threatens the clinical utility of β-lactam antibiotics, a cornerstone of modern medicine. These bacterial enzymes efficiently hydrolyze the β-lactam ring, rendering the antibiotic inactive. A key strategy to combat this resistance is the co-administration of a β-lactamase inhibitor.
The 4-ethynyl β-lactam inhibitors represent a novel and promising class of mechanism-based inactivators. Their unique "walk-and-kill" mechanism of action, which involves the formation of a stable acyl-enzyme intermediate followed by a tautomerization-driven rearrangement to an irreversibly inactivated product, distinguishes them from classical inhibitors. The validation of these compounds necessitates a suite of sophisticated biological assays designed to probe each step of this intricate inactivation pathway.
Part 1: Foundational Validation - Target Engagement and Inhibition Kinetics
The initial and most fundamental step in the validation of a 4-ethynyl β-lactam inhibitor is to unequivocally demonstrate its interaction with and inhibition of the target β-lactamase enzyme.
The Nitrocefin Hydrolysis Assay: The Workhorse of β-Lactamase Kinetics
This spectrophotometric assay is the universally accepted standard for monitoring β-lactamase activity. Nitrocefin, a chromogenic cephalosporin, undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring, a reaction that can be monitored in real-time to determine enzyme kinetics.
The simplicity, high-throughput nature, and direct measure of catalytic activity make the nitrocefin assay the ideal starting point for inhibitor characterization. By measuring the rate of nitrocefin hydrolysis in the presence of varying concentrations of the 4-ethynyl β-lactam inhibitor, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of the inhibitor's ability to suppress enzyme function.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of nitrocefin in DMSO. From this, prepare a 0.5-1.0 mg/mL working solution in 100 mM phosphate buffer (pH 7.0).[1]
-
Prepare a stock solution of the purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15) in phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare a serial dilution of the 4-ethynyl β-lactam inhibitor in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for control).
-
Add 25 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the nitrocefin working solution to each well.
-
Immediately begin monitoring the change in absorbance at 490 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Caption: Decision workflow for interpreting checkerboard assay results.
Time-Kill Assays: A Dynamic View of Bactericidal Activity
While the checkerboard assay provides a static endpoint, time-kill assays offer a dynamic perspective on the antimicrobial effect of the drug combination over time.
This assay is crucial for determining whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). A bactericidal effect is often a desirable characteristic for treating serious infections. A ≥3-log₁₀ reduction in the colony-forming units (CFU)/mL from the initial inoculum is the standard definition of bactericidal activity. [2][3]
-
Inoculum and Drug Preparation:
-
Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration in a larger volume of CAMHB.
-
Prepare flasks or tubes containing the β-lactam antibiotic alone, the 4-ethynyl β-lactam inhibitor alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., synergistic concentrations). Include a growth control without any drugs.
-
-
Assay Execution:
-
Inoculate each flask/tube with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate buffer.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Compare the killing curves of the individual agents and the combination to the growth control. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity. Synergy is demonstrated by a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Part 3: Mechanistic Validation - Confirming the "Walk-and-Kill" Pathway
A defining feature of 4-ethynyl β-lactam inhibitors is their unique inactivation mechanism. Validating this mechanism is paramount to confirming the novelty and mode of action of the compound.
Mass Spectrometry: Visualizing Covalent Adducts and Rearrangements
Mass spectrometry (MS) is an indispensable tool for elucidating the covalent modification of the β-lactamase enzyme by the inhibitor.
The "walk-and-kill" mechanism proceeds through an initial acylation of the active site serine, followed by tautomerization and subsequent rearrangement to a permanently inactivated species. Intact protein MS can confirm the initial covalent adduct formation by observing a mass shift in the enzyme corresponding to the molecular weight of the inhibitor. Peptide mapping, following proteolytic digestion of the inhibited enzyme, can pinpoint the exact site of modification (the active site serine) and can potentially be used to characterize the rearranged, inactivated species, which will have a different mass from the initial acyl-enzyme intermediate.
-
Inhibition Reaction:
-
Incubate the purified β-lactamase enzyme with an excess of the 4-ethynyl β-lactam inhibitor in a suitable buffer for a time sufficient to allow for inactivation. Include a control sample of the enzyme without the inhibitor.
-
-
Sample Preparation for Intact Protein Analysis:
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTips) to remove non-volatile salts.
-
Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Intact Protein Mass Spectrometry:
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the deconvoluted mass spectra of the inhibited and uninhibited enzyme. A mass increase in the inhibited sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the inhibited and uninhibited enzyme samples (e.g., with urea or guanidine HCl).
-
Reduce the disulfide bonds (e.g., with dithiothreitol) and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the proteins with a protease of known specificity (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
Identify the peptide containing the active site serine. In the inhibited sample, this peptide will have a mass modification corresponding to the inhibitor adduct.
-
Fragment the modified peptide (MS/MS) to confirm the site of modification. Analysis of the spectra may also reveal the presence of the rearranged, inactivated species.
-
Caption: The "Walk-and-Kill" inactivation pathway.
Comparative Summary of Validation Assays
| Assay | Principle | Key Output | Strengths | Limitations |
| Nitrocefin Hydrolysis | Spectrophotometry | IC50 | High-throughput, direct measure of enzyme inhibition, cost-effective | Indirect measure of binding, potential for compound interference |
| Checkerboard Assay | Broth Microdilution | FICI (Synergy) | Clinically relevant, quantifies synergy | Static endpoint, labor-intensive |
| Time-Kill Assay | Viable Cell Counting | Rate of Killing | Dynamic view of bactericidal/bacteriostatic activity | Lower throughput, more resource-intensive |
| Mass Spectrometry | Mass-to-Charge Ratio | Covalent Adduct Confirmation, Site of Modification | Direct evidence of mechanism, detailed molecular information | Requires specialized equipment and expertise, lower throughput |
Conclusion: An Integrated Approach to Validation
The robust validation of 4-ethynyl β-lactam inhibitors demands a multi-faceted and integrated experimental approach. The journey begins with the foundational nitrocefin assay to establish potent enzyme inhibition. This is followed by cellular assays, including the checkerboard and time-kill methods, to demonstrate the crucial restoration of antibiotic efficacy in a biologically relevant context. Finally, the unique "walk-and-kill" mechanism must be confirmed through the power of mass spectrometry. By systematically employing this triad of validation strategies, researchers can build a compelling and scientifically rigorous case for the continued development of these novel and important therapeutic agents.
References
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Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI, Wayne, PA. [Link]
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Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]
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Papp-Wallace, K. M. (2019). The latest on β-lactam/β-lactamase inhibitor combinations. Clinical Microbiology Newsletter, 41(21), 169-176. [Link]
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Doan, T. L., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101273. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4(s)-Ethynyl-2-azetidinone
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound responsibility for safety and environmental stewardship. The proper management and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4(s)-Ethynyl-2-azetidinone, a compound of interest in synthetic chemistry and drug development. This procedure is designed to ensure the safety of laboratory personnel and to mitigate environmental impact by neutralizing the compound's inherent biological and chemical reactivity prior to final disposal.
Hazard Assessment: Understanding the Compound
A thorough understanding of the hazards associated with 4(s)-Ethynyl-2-azetidinone is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not always available, a reliable hazard profile can be constructed by analyzing its core structures: the 2-azetidinone (β-lactam) ring and the terminal ethynyl group.
-
2-Azetidinone Core: The parent compound, 2-Azetidinone, is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled or swallowed.[1] The high ring strain of the four-membered β-lactam makes it susceptible to nucleophilic attack, a key aspect of its biological activity and a mechanism we will exploit for its deactivation.[2][3]
-
β-Lactam Class: As a member of the β-lactam class, improper disposal carries the environmental risk of contributing to the development of antibiotic-resistant bacteria.[4] Therefore, chemical inactivation is a critical step before the waste enters any disposal stream.[4][5]
-
Ethynyl Group: The terminal alkyne (ethynyl) group introduces its own set of potential hazards. While generally stable, terminal alkynes can form explosive acetylides with certain metals, particularly copper, silver, and mercury. This necessitates careful segregation from waste streams containing these metals.[6]
Given this profile, 4(s)-Ethynyl-2-azetidinone must be handled as a corrosive, toxic, and environmentally significant chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4(s)-Ethynyl-2-azetidinone in any capacity, from experimental use to disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.[1][7] | To prevent skin contact with the corrosive compound. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1][7] | To protect against splashes of the corrosive material, which can cause severe eye damage. |
| Skin/Body Protection | A chemical-resistant lab coat or apron. Closed-toe shoes are mandatory. | To protect skin from accidental contact and burns. |
| Respiratory Protection | All handling and disposal procedures should be performed inside a certified chemical fume hood.[1][7] | To prevent inhalation of any dusts or aerosols, which can be harmful. |
Core Disposal Workflow: A Step-by-Step Protocol
The disposal of 4(s)-Ethynyl-2-azetidinone is a multi-step process designed to first neutralize its hazards and then manage it in accordance with regulatory standards. This workflow must be followed meticulously.
Workflow Overview
Caption: Conceptual diagram of β-lactam ring cleavage via hydrolysis.
Experimental Protocol: Inactivation of 4(s)-Ethynyl-2-azetidinone Waste
| Parameter | Specification | Purpose |
| Reagent | 1 M Sodium Hydroxide (NaOH) | Provides the hydroxide ions to act as a nucleophile, attacking the carbonyl carbon of the β-lactam. |
| Ratio | 2 volumes of 1 M NaOH per 1 volume of waste solution. | Ensures a sufficient molar excess of hydroxide to drive the reaction to completion. |
| Reaction Time | 24 hours (minimum) | Allows adequate time for the complete hydrolysis of the β-lactam ring. |
| Vessel | The designated hazardous waste container (HDPE or glass). | Perform the reaction directly in the collection container to minimize transfers. |
Procedure:
-
Preparation: In a certified chemical fume hood, ensure all necessary PPE is worn.
-
Addition: For every 100 mL of waste solution containing 4(s)-Ethynyl-2-azetidinone, slowly and carefully add 200 mL of 1 M NaOH solution directly into the designated waste container.
-
Mixing: Gently swirl the container to ensure the contents are thoroughly mixed. Do not cap tightly immediately if there is any sign of gas evolution; allow it to vent in the fume hood before loosely capping.
-
Reaction: Let the container stand in a designated, secondary containment area within the fume hood for at least 24 hours.
Step 3: Waste Neutralization
The resulting solution from Step 2 is highly alkaline and must be neutralized before final collection.
-
pH Monitoring: Slowly add a suitable acid (e.g., 1 M Hydrochloric Acid) to the alkaline waste solution while continuously monitoring the pH with a calibrated pH meter or pH strips.
-
Target pH: Continue adding acid dropwise until the pH of the solution is between 6.0 and 8.0. [4]This range is generally considered safe for collection by waste management services.
-
Caution: The neutralization reaction can be exothermic. Add the acid slowly and with gentle stirring to control the temperature.
Step 4: Final Waste Collection and Labeling
-
Secure Container: Once neutralized, securely cap the hazardous waste container.
-
Finalize Label: Ensure the hazardous waste label is complete and legible. The contents can now be described as "Neutralized Aqueous Waste containing hydrolyzed 4(s)-Ethynyl-2-azetidinone."
-
Storage: Store the sealed container in your laboratory's designated satellite accumulation area, away from incompatible materials. [8][9]This area must be under the control of laboratory personnel. [10]
Step 5: Arrangement for Final Disposal
Under no circumstances should this waste be disposed of down the drain or in regular trash. [2][4]
-
Contact EHS: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. [8][11]2. Provide Information: Clearly communicate the contents of the waste container as described on the label.
Management of Contaminated Materials and Spills
-
Contaminated Labware (Solid): Disposable items (gloves, weigh paper, pipette tips) that have come into contact with 4(s)-Ethynyl-2-azetidinone should be placed in a designated solid hazardous waste container and disposed of through EHS.
-
Empty Containers: The original reagent bottle must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste and treated via the hydrolysis protocol above. [2]Subsequent rinsates may also need to be collected depending on local regulations.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand (do not use combustible materials). [11]Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste. [2][11] By adhering to this comprehensive, science-driven disposal guide, you not only ensure compliance with safety regulations but also uphold your commitment to responsible research and environmental protection.
References
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Compliance and Training. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
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American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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aapptec. (n.d.). Safety Data Sheet - L-Azetidine-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]
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Semantic Scholar. (n.d.). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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University of Wisconsin-Madison EHS. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU). Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
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Academia.edu. (n.d.). Properties and reactions of 4-thioxo-2-azetidinones. Retrieved from [Link]
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Weizmann Institute of Science. (1980). Properties and Reactions of 4-Thioxo-2-azetidinones. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]
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PharmaTutor. (n.d.). A Review on 2-Azetidinones. Retrieved from [Link]
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Organon. (2024). Etonogestrel / Ethinyl Estradiol Formulation - Safety Data Sheet. Retrieved from [Link]
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PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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PubChem. (n.d.). 4-(Phenylsulfonyl)-2-azetidinone. Retrieved from [Link]
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University of California, Riverside EHS. (n.d.). Chemical Incompatibility Table. Retrieved from [Link]
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MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Azetidinone. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4(s)-Ethynyl-2-azetidinone
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4(s)-Ethynyl-2-azetidinone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following directives are synthesized from an in-depth analysis of the hazards associated with the core 2-azetidinone structure, the reactivity of the terminal ethynyl group, and the well-documented sensitizing nature of β-lactam antibiotics.
The 2-azetidinone ring, a cornerstone of β-lactam antibiotics, is a strained four-membered lactam.[1] This ring strain is crucial for its biological activity but also contributes to its chemical reactivity, making it susceptible to nucleophilic attack.[1] Furthermore, the presence of a terminal alkyne (ethynyl group) introduces a higher degree of reactivity and potential instability. Therefore, a multi-faceted approach to safety, encompassing engineering controls, stringent work practices, and comprehensive PPE, is imperative.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of safe laboratory practice. For 4(s)-Ethynyl-2-azetidinone, the primary hazards are categorized as follows:
-
Corrosivity and Irritation: Based on data for the parent compound, 2-azetidinone, there is a significant risk of severe skin burns and eye damage.
-
Respiratory and Dermal Sensitization: As a β-lactam, this compound is a potential sensitizing agent, capable of inducing allergic reactions upon inhalation or skin contact, which can range from mild rashes to severe anaphylaxis.[2][3]
-
Reactivity of the Ethynyl Group: Terminal alkynes can be highly reactive and may form explosive acetylides with certain metals. They can also be unstable under conditions of heat, shock, or friction.
-
Inhalation and Ingestion Toxicity: Inhalation or ingestion of the compound may be harmful.
To mitigate these risks, all handling of 4(s)-Ethynyl-2-azetidinone, particularly in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 4(s)-Ethynyl-2-azetidinone. The rationale for each piece of equipment is provided to underscore the importance of each protective layer.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact, a primary route of exposure and sensitization. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of liquids and airborne particles, preventing severe eye damage and facial skin contact. |
| Body Protection | A chemical-resistant laboratory coat with tight-fitting cuffs. For larger quantities or increased risk of splashing, an impervious apron or full-body suit is recommended. | Prevents contamination of personal clothing and skin. Tight cuffs prevent exposure of the wrists. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid compound or when engineering controls are insufficient. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and sensitization. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to ensure safety from the moment the compound is received until its waste is properly managed.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don all required PPE as specified in the table above.
-
Weighing and Aliquoting: Conduct all weighing and transfer of the solid compound within the fume hood. Use anti-static weighing paper and tools to minimize dispersal of the powder.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove PPE, starting with the outer gloves, and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste materials, including contaminated PPE, weighing paper, and empty containers, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing 4(s)-Ethynyl-2-azetidinone in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams to prevent potential reactions.[4][5]
-
Deactivation of Reactive Waste: Due to the reactive nature of the ethynyl group, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures on quenching or deactivating any unreacted compound before disposal.[6] Never attempt to dispose of reactive chemicals down the drain.[4]
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste management provider.[5]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling of 4(s)-Ethynyl-2-azetidinone.
Caption: Logical flow for the safe handling of 4(s)-Ethynyl-2-azetidinone.
References
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Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
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Occupational Health Risk Management in Tablet Manufacturing: A Case Study of Non-Beta Lactam and Penicillin Production Units. R Discovery. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Switchable reactivity of 2-Azetines: Ionic versus radical pathway for accessing β-aminocarbonyls and 2,3-disubstituted azetidin. ChemRxiv. [Link]
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4-Acetoxy-2-azetidinone. NIST WebBook. [Link]
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New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
